3-Ethyloxetan-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyloxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-5(6)3-7-4-5/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNDHTNAOKAPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: The Strategic Value of the Oxetane Moiety
An In-Depth Technical Guide to the Synthesis of 3-Ethyloxetan-3-amine
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical properties is relentless. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif.[1] Its introduction into a drug candidate can favorably modulate key parameters such as aqueous solubility, metabolic stability, and lipophilicity, often serving as a polar and stable isostere for gem-dimethyl or carbonyl groups.[1][2] Specifically, 3-substituted-3-aminooxetanes are versatile building blocks, providing a rigid scaffold with a projecting vector for further functionalization. This guide provides an in-depth technical exploration of the primary synthetic pathways to a key exemplar of this class: 3-Ethyloxetan-3-amine.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to any synthesis begins with a retrosynthetic analysis to identify key bond disconnections and strategically viable starting materials. For 3-Ethyloxetan-3-amine, two primary disconnections present themselves as the most logical and field-proven strategies.
-
C-N Bond Disconnection: This is the most intuitive approach, suggesting the final step is the formation of the amine. This disconnection points towards a precursor such as an activated 3-ethyl-3-hydroxyoxetane, where the hydroxyl group is transformed into a suitable leaving group for nucleophilic substitution by an amine equivalent.
-
C-O Bond Disconnection (Ring Formation): This strategy focuses on forming the oxetane ring as a key step. This implies an acyclic precursor, specifically a 1,3-diol, which can undergo an intramolecular Williamson etherification.
These two core strategies form the basis of the most practical and scalable syntheses of the target compound.
Caption: Core retrosynthetic disconnections for 3-Ethyloxetan-3-amine.
Pathway I: Synthesis from 3-Oxetanone
This is arguably the most common and versatile route, leveraging the commercially available starting material, 3-oxetanone. The pathway is a three-step sequence involving nucleophilic addition, functional group activation, and amination.
Step 1: Ethylation of 3-Oxetanone
The initial step involves the formation of the C-C bond by adding an ethyl group to the carbonyl of 3-oxetanone. The Grignard reaction is the workhorse for this transformation.
-
Mechanism & Rationale: Ethylmagnesium bromide, a potent nucleophile, attacks the electrophilic carbonyl carbon of 3-oxetanone. The reaction is conducted at low temperatures (e.g., -78 °C) to control reactivity and minimize potential side reactions, such as the Grignard reagent acting as a base. An aqueous workup protonates the resulting alkoxide to yield 3-ethyl-3-hydroxyoxetane.
Step 2: Activation of the Tertiary Alcohol
The hydroxyl group of 3-ethyl-3-hydroxyoxetane is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it must be converted into a more labile functional group. Sulfonylation is the standard and most effective method.
-
Mechanism & Rationale: Reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine converts the alcohol into a tosylate or mesylate.[3] These are excellent leaving groups, rendering the C3 carbon highly susceptible to nucleophilic attack. The base is critical to neutralize the HCl generated during the reaction.
Step 3: Nucleophilic Amination
This final step introduces the desired amine functionality. There are two primary variants for this transformation.
-
Variant A: Azide Reduction: The activated intermediate is treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This proceeds via an Sₙ2 reaction to form 3-azido-3-ethyloxetane. The azide is then reduced to the primary amine using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or with a reducing agent like lithium aluminum hydride (LiAlH₄).[4] This two-step amination is often preferred as it avoids the over-alkylation problems associated with direct amination.[5]
-
Variant B: Direct Amination: The tosylate or mesylate can be displaced directly with ammonia.[6] This typically requires high pressure and temperature in a sealed vessel to maintain ammonia in a liquid state and ensure sufficient reactivity.[6] While more direct, this method can be lower yielding and require more specialized equipment.
Caption: Workflow for the synthesis of 3-Ethyloxetan-3-amine from 3-oxetanone.
Pathway II: Functional Group Interconversion from (3-Ethyloxetan-3-yl)methanol
An alternative, industrially relevant pathway begins with a precursor that already contains the 3-ethyl oxetane core, (3-ethyloxetan-3-yl)methanol. This approach is documented in patent literature and represents a functional group interconversion strategy.[6]
This pathway is conceptually similar to Steps 2 and 3 of Pathway I, but starts from a hydroxymethyl precursor rather than a tertiary alcohol.
-
Mechanism & Rationale: The synthesis begins with the activation of the primary alcohol of (3-ethyloxetan-3-yl)methanol using a sulfonyl chloride (e.g., MsCl, TsCl) to form a good leaving group.[6] This activated intermediate is then subjected to nucleophilic substitution with ammonia, typically under pressure, to yield the corresponding methanamine.[6] To arrive at 3-Ethyloxetan-3-amine itself (and not the methanamine), the starting material would need to be 3-ethyl-3-hydroxyoxetane, making this pathway converge with the latter half of Pathway I. However, a related patent describes the synthesis of (3-ethyloxetan-3-yl)methanamine from the corresponding methanol derivative, which is a valuable analogue.[6]
For the direct synthesis of the title compound, this pathway is less distinct from Pathway I, as the key intermediate, 3-ethyl-3-hydroxyoxetane, is central to both.
Caption: Patented route to a closely related analogue, (3-ethyloxetan-3-yl)methanamine.
Comparative Analysis of Synthetic Pathways
The choice of a synthetic route depends on factors such as starting material cost, scalability, safety, and the number of synthetic steps.
| Parameter | Pathway I (from 3-Oxetanone) | Pathway II (Convergent/Analogue) |
| Starting Material | 3-Oxetanone | (3-Ethyloxetan-3-yl)methanol |
| Availability | Commercially available | Requires synthesis |
| Number of Steps | 3 (to amine) | 2 (to methanamine analogue) |
| Key Transformations | Grignard addition, Sulfonylation, Amination | Sulfonylation, Amination |
| Scalability | High; Grignard reactions and reductions are scalable. | Moderate; depends on the synthesis of the starting material. |
| Key Challenges | Handling of pyrophoric Grignard reagents; use of potentially explosive sodium azide; high-pressure amination. | High-pressure amination; synthesis of the starting alcohol. |
| Overall Viability | Excellent. A flexible and well-established route. | Good. Primarily for analogues unless starting from the intermediate common to Pathway I. |
Detailed Experimental Protocols
The following protocols are generalized representations and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Protocol 5.1: Synthesis of 3-Ethyl-3-hydroxyoxetane (Pathway I, Step 1)
-
Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-oxetanone (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Ethylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: The mixture is stirred at -78 °C for 2 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford 3-ethyl-3-hydroxyoxetane.
Protocol 5.2: Synthesis of 3-Ethyloxetan-3-amine via Azide Intermediate (Pathway I, Steps 2 & 3A)
-
Activation (Sulfonylation): To a solution of 3-ethyl-3-hydroxyoxetane (1.0 eq) in dichloromethane (CH₂Cl₂) and pyridine (1.5 eq) at 0 °C, p-toluenesulfonyl chloride (1.2 eq) is added portion-wise. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight.
-
Workup: The reaction is quenched with water, and the organic layer is separated. It is washed sequentially with 1M HCl, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude tosylate, which is often used without further purification.
-
Azide Formation: The crude tosylate is dissolved in dimethylformamide (DMF), and sodium azide (1.5 eq) is added. The mixture is heated to 80 °C and stirred for 12 hours.
-
Workup: After cooling, the mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated.
-
Reduction: The crude 3-azido-3-ethyloxetane is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon is added. The flask is evacuated and backfilled with hydrogen gas (H₂). The reaction is stirred under a hydrogen atmosphere (balloon pressure) for 16 hours.
-
Final Purification: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated. The resulting crude amine is purified by distillation or chromatography to yield 3-Ethyloxetan-3-amine.
Conclusion
The synthesis of 3-Ethyloxetan-3-amine is most effectively achieved through a multi-step sequence starting from 3-oxetanone. This pathway, involving a Grignard addition, activation of the resultant tertiary alcohol, and a subsequent two-step amination via an azide intermediate, offers a robust, scalable, and versatile route. While alternative strategies exist, they often converge on the same key intermediates or are more suited for producing closely related analogues. The methods detailed herein provide a comprehensive framework for researchers and drug development professionals to access this valuable chemical building block, enabling further exploration of oxetane-containing compounds in medicinal chemistry.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11469–11513. [Link]
-
Šlachta, V., & Soós, T. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 101-150. [Link]
-
Chekurov, M. V., Zotova, M. A., & Dilman, A. D. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- Guzman-Perez, A., & Villalobos, A. (2013). Methods for making oxetan-3-ylmethanamines.
-
Mangas-Sanchez, J., & Turner, N. J. (2020). Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. ResearchGate. [Link]
-
Šlachta, V., & Soós, T. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH. [Link]
-
Xu, T., Leng, X., Huang, S., & Wang, X. (2015). Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]
-
Unknown Author. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]
-
Reddy, C. R., & Kumar, V. (2015). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
LibreTexts. (2024). 24.6 Synthesis of Amines. Chemistry LibreTexts. [Link]
Sources
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyloxetan-3-amine
Introduction: The Rising Prominence of Oxetane Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the scaffolds that have garnered significant attention are oxetanes—strained four-membered heterocyclic ethers. The incorporation of an oxetane motif into a drug candidate can bestow a range of desirable attributes, including improved aqueous solubility, enhanced metabolic stability, and a lower lipophilicity compared to their carbocyclic or gem-dimethyl analogues.[1][2][3] 3-Ethyloxetan-3-amine, a member of this promising class of compounds, represents a valuable building block for the synthesis of new chemical entities. Its structure combines the beneficial features of the oxetane ring with a primary amine, a key functional group for establishing interactions with biological targets and for further chemical elaboration.
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Ethyloxetan-3-amine. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related compounds, predictive models, and established analytical methodologies. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the design and characterization of novel therapeutics incorporating the 3-ethyloxetan-3-amine scaffold.
Chemical Identity and Predicted Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective application in research and development. These parameters influence a molecule's behavior in both chemical and biological systems, impacting everything from reaction kinetics to bioavailability.
| Property | Value | Source/Note |
| IUPAC Name | 3-Ethyloxetan-3-amine | N/A |
| Synonyms | 3-Amino-3-ethyloxetane | N/A |
| CAS Number | 1379288-48-8 (hydrochloride salt) | [4][5] |
| Molecular Formula | C₅H₁₁NO | Calculated |
| Molecular Weight | 101.15 g/mol | Calculated |
| Canonical SMILES | CCC1(COC1)N | N/A |
| Predicted LogP | -0.2 to 0.5 | Based on similar structures |
| Predicted pKa | 8.5 - 9.5 | Based on similar aliphatic amines[6] |
| Predicted Boiling Point | ~150-170 °C | N/A |
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of organic molecules. The following sections detail the expected spectral features of 3-Ethyloxetan-3-amine and provide generalized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
-
Ethyl Group (-CH₂CH₃): A quartet corresponding to the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃). The methylene protons will be adjacent to the chiral center and may exhibit more complex splitting.
-
Oxetane Ring Protons (-CH₂-O- and -CH₂-C-): The methylene protons of the oxetane ring are diastereotopic and are expected to appear as two sets of AB quartets or complex multiplets.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration.[7][8] This signal will disappear upon the addition of D₂O.[7][8]
Expected ¹³C NMR Spectral Features:
-
Distinct signals for the two carbons of the ethyl group.
-
Signals for the two methylene carbons of the oxetane ring.
-
A quaternary carbon signal for the C3 position of the oxetane ring.
Generalized NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Spectral Features:
-
N-H Stretch: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹ is characteristic of a primary amine.[8][9]
-
C-H Stretch: Bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the ethyl and oxetane groups.
-
N-H Bend: A band in the region of 1590-1650 cm⁻¹ due to the scissoring vibration of the primary amine.[9]
-
C-O Stretch: A strong band in the region of 950-1000 cm⁻¹ corresponding to the ether linkage of the oxetane ring.
Generalized IR Spectroscopy Protocol:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used.
-
Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectral Features:
-
Molecular Ion Peak (M⁺): An odd-numbered molecular ion peak, consistent with the "nitrogen rule" which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7]
-
Alpha-Cleavage: The dominant fragmentation pathway for aliphatic amines is cleavage of the C-C bond adjacent to the nitrogen atom.[8] This would result in the loss of an ethyl radical to give a resonance-stabilized cation.
Generalized Mass Spectrometry Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
A generalized workflow for the synthesis and spectroscopic characterization of 3-Ethyloxetan-3-amine.
Experimental Determination of Key Physicochemical Properties
The following protocols describe standard laboratory methods for determining crucial physicochemical parameters that govern a compound's behavior in drug discovery and development settings.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter that influences a compound's ionization state at a given pH, which in turn affects its solubility, permeability, and target binding. For an amine, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid.
Causality Behind Experimental Choices: Potentiometric titration is a robust and widely used method for pKa determination. It relies on monitoring the pH of a solution as a titrant of known concentration is added. The resulting titration curve provides a direct measurement of the pH at which the amine is 50% protonated, which corresponds to its pKa.[10]
Protocol for pKa Determination:
-
Sample Preparation: Prepare a solution of 3-Ethyloxetan-3-amine (or its hydrochloride salt) of known concentration (e.g., 0.01 M) in water or a co-solvent system if solubility is limited.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the curve.
Workflow for pKa determination by potentiometric titration.
Aqueous Solubility Determination
Aqueous solubility is a critical property for drug candidates, as it directly impacts their absorption and distribution in the body.
Causality Behind Experimental Choices: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that the solution reaches equilibrium, providing a true measure of the compound's intrinsic solubility.
Protocol for Aqueous Solubility Determination:
-
Sample Preparation: Add an excess amount of 3-Ethyloxetan-3-amine to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The measured concentration represents the aqueous solubility of the compound under the experimental conditions.
Safety, Handling, and Storage
As a primary amine and a heterocyclic compound, 3-Ethyloxetan-3-amine requires careful handling to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12][13]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Applications in Drug Discovery and Medicinal Chemistry
The 3-ethyloxetan-3-amine scaffold is a valuable building block for several reasons:
-
Improved Physicochemical Properties: The oxetane moiety can enhance aqueous solubility and reduce lipophilicity, which are often desirable modifications in drug optimization.[1][3]
-
Metabolic Stability: The oxetane ring can act as a bioisostere for metabolically labile groups like gem-dimethyl or carbonyl functionalities, thereby improving the metabolic stability of a drug candidate.[2][3]
-
Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring increases the three-dimensional character of a molecule, which can lead to improved target selectivity and potency.[3][14]
-
Vector for Further Synthesis: The primary amine provides a versatile handle for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.
Conclusion
3-Ethyloxetan-3-amine is a promising and versatile building block for the development of novel therapeutics. While comprehensive experimental data for this specific molecule remains to be fully documented in the scientific literature, this guide provides a solid foundation for its characterization and application. By leveraging the established principles of spectroscopic analysis and physicochemical property determination, researchers can effectively integrate this valuable scaffold into their drug discovery programs, capitalizing on the unique advantages offered by the oxetane motif.
References
- Kao Chemicals. (2021, November 3).
- Fisher Scientific. (2009, June 30).
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific.
- III Analytical Methods. (n.d.).
- Request PDF. (2025, August 6). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine.
- Analytical Chemistry 1956 Vol.28 no.4.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
- Example 11. (n.d.).
-
PubMed Central. Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]
- Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines.
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry.
- ChemRxiv. Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery.
- The Royal Society of Chemistry.
- Semantic Scholar. (2023, September 7). Oxetanes in Drug Discovery Campaigns.
- Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference).
- PubChem. Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- | C12 H22 O3 | CID 9964460. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/9964460
-
PubChem. 3-Phenyloxetan-3-amine | C9H11NO | CID 53256981. Retrieved from [Link]
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1379288-48-8|3-Ethyloxetan-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 1379288-48-8|3-Ethyloxetan-3-amine hydrochloride| Ambeed [ambeed.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemical.kao.com [chemical.kao.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Discovery and Synthesis of 3-Substituted Oxetanes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
The four-membered oxetane ring, once a synthetic curiosity, has ascended to a position of prominence in modern drug discovery.[1] This strained cyclic ether is no longer viewed as merely an unstable intermediate but as a powerful tool for modulating the physicochemical properties of bioactive molecules.[2] The discovery that 3-substituted oxetanes can serve as effective bioisosteres for commonly used functional groups, such as gem-dimethyl and carbonyl moieties, catalyzed a surge of interest in their synthesis and application.[3][4]
Pioneering work by Carreira and collaborators demonstrated that replacing a lipophilic gem-dimethyl group with a 3,3-disubstituted oxetane could preserve the desired steric profile while significantly improving aqueous solubility and metabolic stability.[2][5] Similarly, the oxetane ring can mimic the hydrogen-bond accepting capability of a carbonyl group, offering a polar, metabolically robust alternative.[4][6] These unique attributes allow medicinal chemists to fine-tune properties like solubility, lipophilicity, metabolic clearance, and amine basicity, which are critical for transforming a lead compound into a viable drug candidate.[2][7] This guide provides an in-depth review of the key synthetic discoveries that have enabled the widespread adoption of 3-substituted oxetanes, from foundational methods to modern catalytic strategies.
Foundational Synthetic Strategies: Early Pathways to the Oxetane Ring
The initial construction of the strained oxetane ring relied on fundamental organic reactions, which, despite their limitations, established the groundwork for future innovations.
The Paternò–Büchi Reaction: A Photochemical Approach
One of the earliest methods for forming the oxetane ring is the Paternò–Büchi reaction, a [2+2] photocycloaddition between an electronically excited carbonyl compound and an alkene.[8][9] First reported by Emanuele Paternò in 1909 and later established by George Büchi, this reaction involves the excitation of the carbonyl to its triplet or singlet state, followed by cycloaddition to the alkene via a diradical intermediate.[9][10]
While historically significant, the Paternò–Büchi reaction often suffers from a lack of regioselectivity and requires specialized photochemical equipment.[8] More recent advancements have explored visible-light-mediated protocols using photocatalysts to overcome the need for high-energy UV light, expanding the reaction's utility.[11]
Caption: General mechanism of the Paternò-Büchi reaction.
Intramolecular Williamson Etherification: The Workhorse Reaction
The most robust and widely used method for constructing the oxetane ring is the intramolecular Williamson etherification.[3][12] This powerful strategy relies on the cyclization of a substrate containing a nucleophilic alcohol and an electrophilic carbon bearing a leaving group in a 1,3-relationship. The reaction is typically mediated by a base, which deprotonates the alcohol to form an alkoxide that subsequently displaces the leaving group in an SN2 fashion.[13]
The primary precursors for this transformation are 1,3-diols. The causality behind this choice is the ready availability of diols and the ability to selectively activate one hydroxyl group over the other. The primary hydroxyl is typically converted into a good leaving group (e.g., tosylate, mesylate, or halide) due to its lower steric hindrance, setting the stage for cyclization upon treatment with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[5][14]
Caption: Oxetan-3-one as a central hub for synthetic diversification.
Advanced Synthetic Methodologies
Building upon foundational work, recent research has focused on developing more sophisticated and efficient routes to functionalized oxetanes.
Epoxide Ring Expansion
An elegant strategy for forming oxetanes involves the ring expansion of more readily available epoxides. This transformation is thermodynamically favorable due to the comparable ring strain between oxiranes and oxetanes. [3]The Corey-Chaykovsky reaction, utilizing sulfur ylides, is a prominent example where the ylide opens the epoxide to form a betaine intermediate that subsequently cyclizes to the oxetane, releasing dimethyl sulfoxide (DMSO). [5][15]This method has proven effective for accessing 2-substituted oxetanes in excellent yields. [5]
Catalytic and Stereoselective Syntheses
As the demand for chiral drug candidates grows, enantioselective methods for oxetane synthesis have become increasingly important. Strategies include:
-
Cyclodehydration of Enantioenriched Diols: Starting with chiral 1,3-diols, generated via asymmetric reduction or other means, allows for a stereospecific Williamson etherification to yield enantioenriched oxetanes. [5]* Rhodium-Catalyzed O-H Insertion: Modern transition-metal catalysis offers novel pathways. Rhodium-catalyzed O-H insertion into diazo compounds, followed by a C-C bond-forming cyclization, provides rapid access to highly substituted and functionalized oxetanes. [16]
Detailed Experimental Protocol: Synthesis of 2-Methyl-2-phenyloxetane
This protocol is representative of the Williamson etherification approach starting from a 1,3-diol.
Objective: To synthesize 2-methyl-2-phenyloxetane from 2-phenylpropane-1,3-diol.
Step 1: Selective Monotosylation of 2-Phenylpropane-1,3-diol
-
Dissolve 2-phenylpropane-1,3-diol (1.0 eq) in anhydrous pyridine (0.2 M) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC until the starting diol is consumed.
-
Quench the reaction by slowly adding cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the monotosylated intermediate.
Step 2: Base-Mediated Cyclization to 2-Methyl-2-phenyloxetane
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) to a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil and decant the hexane carefully.
-
Add anhydrous tetrahydrofuran (THF) (0.1 M) to the flask and cool to 0 °C.
-
Dissolve the monotosylated diol from Step 1 (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via a syringe pump over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (the product is volatile).
-
Purify the crude product by distillation or flash chromatography to afford the pure 2-methyl-2-phenyloxetane.
Conclusion and Future Outlook
The journey of the 3-substituted oxetane from a chemical novelty to a cornerstone of modern medicinal chemistry is a testament to the power of synthetic innovation. The development of reliable and scalable synthetic routes, particularly those proceeding via the versatile oxetan-3-one intermediate, has been paramount. These methods have empowered drug discovery professionals to systematically leverage the unique physicochemical benefits of the oxetane scaffold, leading to improved drug candidates across various therapeutic areas. [7] Future research will likely focus on the discovery of new catalytic and asymmetric transformations to access increasingly complex and diversely functionalized oxetanes. As our understanding of their synthetic chemistry deepens, the strategic application of these valuable four-membered rings will undoubtedly continue to accelerate the development of the next generation of therapeutics.
References
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
-
Paternò–Büchi reaction. (2023). In Wikipedia. [Link]
-
Gabko, P., Kalník, M., & Bella, M. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 1406–1475. [Link]
-
An Exploration of Oxetanes: Synthesis and Relevance. (n.d.). Denmark Group, University of Illinois Urbana-Champaign. [Link]
-
Mykhailiuk, P. K., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Royal Society of Chemistry. [Link]
-
D'Auria, M. (2021). Oxetane Synthesis through the Paternò-Büchi Reaction. Molbank, 2021(2), M1229. [Link]
-
West, T. H., et al. (2018). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 54(72), 10126–10129. [Link]
-
Twyman, J. T., & Yoon, T. P. (2020). Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. Organic Letters, 22(16), 6510–6515. [Link]
-
Paterno-Büchi Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Mykhailiuk, P. K., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13248–13274. [Link]
-
Gabko, P., Kalník, M., & Bella, M. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH. [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (2021). ResearchGate. [Link]
-
Blakemore, P. R., et al. (2001). The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols. Organic & Biomolecular Chemistry. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). PubMed Central. [Link]
-
Stepan, A. F., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 856–861. [Link]
-
Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions. (n.d.). ResearchGate. [Link]
-
Ishikura, H., & Bull, J. A. (2024). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]
-
Davis, O. A., et al. (2017). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. Angewandte Chemie International Edition, 56(44), 13613–13617. [Link]
-
Synthesis of Oxetanes. (2015). ResearchGate. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. (2024). PMC - PubMed Central. [Link]
-
Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2021). Royal Society of Chemistry. [Link]
-
Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. (2021). ChemRxiv. [Link]
-
Oxetanes and Oxetan-3-ones. (n.d.). Science of Synthesis, Thieme. [Link]
-
Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. (2022). MDPI. [Link]
-
Zhang, J., Schmalz, H.-G. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(23), 7933–7935. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 9. Oxetane Synthesis through the Paternò-Büchi Reaction | MDPI [mdpi.com]
- 10. Paterno-Buechi Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
- 16. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
The Role and Proposed Mechanism of Action of 3-Amino-Oxetanes in Biological Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-amino-oxetane motif has emerged from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its integration into drug candidates is often a deliberate strategy to imbue molecules with superior physicochemical and pharmacokinetic properties. This guide provides an in-depth analysis of the proposed mechanisms through which 3-amino-oxetanes exert their influence in biological systems. Rather than a single, universal biological mechanism, their action is best understood as a modulation of molecular properties that enhance target engagement and overall drug-like characteristics. We will explore their role as bioisosteres, their impact on molecular conformation and properties, and provide a comprehensive methodological framework for characterizing the mechanism of action of novel drug candidates incorporating this versatile scaffold.
Part 1: The Physicochemical and Structural Rationale for Incorporating 3-Amino-Oxetanes
The strategic incorporation of a 3-amino-oxetane into a lead compound is rarely an accident. It is a calculated decision driven by the unique set of properties this strained, four-membered heterocycle offers.[1][2][3][4] Understanding these foundational properties is key to comprehending their "mechanism of action" at the molecular level.
Bioisosterism: A Mimic with Benefits
A primary role of the 3-amino-oxetane unit is to act as a bioisostere for common functional groups, particularly amides and benzamides.[5][6][7] Bioisosteres are substituents or groups that have similar physical or chemical properties and which produce broadly similar biological properties to another chemical compound.[6] The 3-amino-oxetane can mimic the hydrogen bonding and vectoral orientation of a carbonyl group while introducing a more three-dimensional structure.[8][9]
-
Amide and Benzamide Isosteres : Benzamides are a common pharmacophore in over 100 approved drugs.[6] The 3-amino-oxetane can replace the planar amide bond, offering a more rigid and 3D-shaped scaffold. This can lead to improved target affinity by exploring new binding pockets or reducing entropic loss upon binding.[6][9] Furthermore, this replacement can enhance metabolic stability by removing a site susceptible to enzymatic hydrolysis.[3][10]
-
Carbonyl and gem-Dimethyl Isosteres : The oxetane ring itself is a well-validated isostere for carbonyl and gem-dimethyl groups.[1][3][8][11] The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, similar to a carbonyl oxygen.[8][11] Replacing a gem-dimethyl group with an oxetane can increase polarity and aqueous solubility while maintaining a similar steric profile.[4][11]
Modulation of Physicochemical Properties
The introduction of a 3-amino-oxetane moiety can profoundly and predictably alter the physicochemical properties of a molecule, which is a key aspect of its mechanism of action in a physiological context.
-
Basicity (pKa) Attenuation : The inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity of a nearby amine.[1][3] The pKa of an adjacent amine can be lowered by approximately 1.9 to 2.7 units.[1][3] This is a critical tool for medicinal chemists to fine-tune the ionization state of a drug at physiological pH, which can impact cell permeability, target binding, and off-target effects like hERG channel inhibition.[4]
-
Solubility and Lipophilicity : The inherent polarity of the oxetane ring often leads to an increase in aqueous solubility and a reduction in lipophilicity (LogD).[2][4][11] This is a significant advantage in drug discovery, where poor solubility is a common cause of compound attrition.
-
Metabolic Stability : By replacing metabolically labile groups (like certain amides or benzylic methylenes) with the more robust 3-amino-oxetane, metabolic stability can be significantly improved.[2][8] This can lead to a longer half-life and improved pharmacokinetic profile.
The interplay of these properties is summarized in the table below:
| Property | Impact of 3-Amino-Oxetane Incorporation | Rationale/Mechanism |
| Basicity (pKa) | Reduction of pKa of adjacent amines | Inductive electron-withdrawing effect of the oxetane oxygen.[1][3] |
| Solubility | Generally Increased | Increased polarity and hydrogen bonding capability.[2][11] |
| Lipophilicity (LogD) | Generally Decreased | The polar nature of the oxetane ring reduces overall lipophilicity.[11] |
| Metabolic Stability | Generally Increased | Replacement of metabolically vulnerable groups; the oxetane ring itself is often stable.[2][8] |
| Molecular Shape | Increased Three-Dimensionality (Fsp3) | The sp3-hybridized carbons of the oxetane ring introduce a non-planar, rigid structure.[1][3] |
Part 2: Impact on Biological Target Interaction and Downstream Signaling
The physicochemical modifications imparted by the 3-amino-oxetane are not merely academic; they translate directly into how a drug molecule interacts with its biological target and influences cellular signaling. The "mechanism of action" at this level is therefore highly dependent on the specific target and the overall pharmacophore.
Enhancing Target Engagement
The increased three-dimensionality of 3-amino-oxetane-containing compounds can lead to more specific and higher-affinity binding to protein targets.[3]
Caption: Conformational advantage of 3-amino-oxetane containing inhibitors.
A planar molecule may only interact with a limited region of a binding site. In contrast, the defined three-dimensional shape of an oxetane-containing analog can allow it to access deeper or adjacent pockets, forming additional stabilizing interactions and increasing both affinity and selectivity.
Modulating Cellular Pathways
Once a target is engaged, the downstream effects are determined by the nature of that target. For example, if the 3-amino-oxetane-containing drug is an inhibitor of a kinase, its mechanism of action will be the blockade of a specific phosphorylation cascade.
Caption: Experimental workflow for MoA characterization.
Detailed Experimental Protocols
-
Objective : To confirm that the 3-amino-oxetane has conferred the expected physicochemical properties.
-
Methodology :
-
Aqueous Solubility : Measured using a high-throughput method like nephelometry. The compound is serially diluted in a buffered solution, and precipitation is detected by light scattering.
-
Lipophilicity (LogD) : Determined by a shake-flask method using n-octanol and a pH 7.4 buffer, followed by quantification of the compound in each phase by LC-MS.
-
pKa Determination : Potentiometric titration is the gold standard. The compound is dissolved in a water/co-solvent mixture and titrated with acid or base, monitoring the pH change.
-
Metabolic Stability : The compound is incubated with liver microsomes (human, rat) and NADPH. Aliquots are taken at various time points, the reaction is quenched, and the remaining parent compound is quantified by LC-MS to determine the half-life.
-
-
Objective : To quantify the direct binding affinity of the compound to its purified target protein.
-
Key Techniques :
-
Isothermal Titration Calorimetry (ITC) : Measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS).
-
Surface Plasmon Resonance (SPR) : Immobilizes the target protein on a sensor chip and flows the compound over it, detecting binding in real-time to determine on- and off-rates (ka, kd) and affinity (KD). [12][13] * Fluorescence Polarization (FP) : Useful if a fluorescent ligand for the target is available. The assay measures the change in polarization of the fluorescent ligand upon displacement by the test compound. [14][15]
-
-
Example Protocol: Fluorescence Polarization Competition Assay
-
Reagents : Assay buffer, purified target protein, known fluorescent ligand (tracer), and the 3-amino-oxetane test compound.
-
Preparation : Create a serial dilution of the test compound in assay buffer. Prepare a solution of the target protein and tracer at concentrations optimized for a stable FP signal.
-
Assay Plate : In a 384-well black plate, add the protein/tracer mix to all wells. [14] 4. Compound Addition : Add the serially diluted test compound to the wells. Include controls for no inhibition (buffer only) and 100% inhibition (high concentration of a known unlabeled ligand).
-
Incubation : Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium.
-
Measurement : Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis : Plot the FP signal against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to a Ki.
-
-
Objective : To confirm that the compound engages its target in a cellular context and elicits a functional response.
-
Methodology :
-
Cellular Thermal Shift Assay (CETSA) : Intact cells are treated with the compound, then heated. Target engagement stabilizes the protein, leading to less denaturation at elevated temperatures. The amount of soluble protein remaining is quantified by Western blot or mass spectrometry.
-
Cell-Based Functional Assays : These are highly target-dependent.
-
For a kinase inhibitor: A cell line is treated with the compound, then stimulated to activate the kinase. The phosphorylation of a known downstream substrate is then measured by Western blot, ELISA, or high-content imaging. [16] * For a GPCR agonist: A cell line expressing the receptor is treated with the compound, and a downstream signaling event (e.g., cAMP production, calcium flux) is measured. [4]
-
-
References
- Meyers, M. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Huestis, M. P., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.
- De Cesare, V., et al. (2020). Methods of probing the interactions between small molecules and disordered proteins. Frontiers in Molecular Biosciences.
- Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.
- Smith, A. M., et al. (2023). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. BioTechniques.
- Bull, J. A., et al. (2022). Amino-oxetanes as Amide Isosteres by an Alternative Defluorosulfonylative Coupling of Sulfonyl Fluorides. Synfacts.
- Pellegrini, M., & Vulpetti, A. (n.d.). Screening Protein–Small Molecule Interactions by NMR.
- JoVE. (2022). Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview. YouTube.
- Croft, R., et al. (n.d.). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. American Chemical Society.
- Zhou, M., et al. (2012). Current Experimental Methods for Characterizing Protein–Protein Interactions. Chemistry – An Asian Journal.
- Taylor, R. J. K., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- PharmaBlock. (n.d.). Oxetanes in Drug Discovery. PharmaBlock.
- Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry.
- EvitaChem. (n.d.). (2S,3S)-3-Aminooxetane-2-carboxylic acid. EvitaChem.
- Grygorenko, O. O., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Bull, J. A. (2022). Amino-oxetanes as Amide Isosteres by an Alternative Defluorosulfonylative Coupling of Sulfonyl Fluorides. Thieme.
- Carreira, E. M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society.
- MacMillan, D. W. C., et al. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis.
- Shipman, M., et al. (2020). Synthesis and structure of oxetane containing tripeptide motifs.
- Bull, J. A., et al. (2022). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides.
- Wuts, P. G. M., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. Expert Opinion on Drug Discovery.
- Ballatore, C., et al. (2013). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters.
- Grygorenko, O. O., et al. (2022). Oxetanes in Drug Discovery Campaigns.
- Grygorenko, O. O., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Advances.
- MacMillan, D. W. C., et al. (2023).
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme.de [thieme.de]
- 6. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]
- 7. Amino-oxetanes as Amide Isosteres - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methods of probing the interactions between small molecules and disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00936J [pubs.rsc.org]
The Rise of the Four-Membered Ring: A Technical Guide to the Historical Development of Oxetane-Based Compounds in Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique combination of properties—polarity, metabolic stability, and three-dimensional structure—offers a powerful tool to address the multifaceted challenges of drug design. This in-depth technical guide provides a comprehensive overview of the historical development of oxetane-based compounds, from their initial synthesis to their contemporary applications in shaping the properties of therapeutic agents. We will explore the evolution of synthetic methodologies, delve into the profound impact of the oxetane motif on the physicochemical and pharmacokinetic profiles of molecules, and examine the mechanisms of action of key oxetane-containing drugs.
A Historical Perspective: From Obscurity to Prominence
The journey of the oxetane ring in chemistry is a testament to the continuous evolution of synthetic capabilities and the ever-growing demand for novel molecular scaffolds in drug discovery.
Early Discoveries and Structural Elucidation
The first synthesis of the parent oxetane molecule was reported in the 1870s by Reboul.[1][2] For nearly a century, this small, strained heterocycle remained largely a subject of academic curiosity. A significant milestone in understanding the nature of the oxetane ring came in 1984 when Luger and Buschmann conducted the first X-ray analysis of unsubstituted oxetane.[1][2] Their work debunked the long-held belief that the ring was planar, revealing a slightly puckered conformation.[1][2] This structural insight was crucial for understanding the ring's reactivity and its potential as a unique building block in organic synthesis.
The Dawn of Synthetic Utility
The latter half of the 20th century witnessed the emergence of key synthetic methods that made oxetanes more accessible for research. The Williamson ether synthesis , a classic reaction for forming ethers, was adapted for the intramolecular cyclization of 1,3-diols or their derivatives to construct the oxetane ring.[3][4] Another pivotal development was the Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, which provided a direct route to substituted oxetanes.[5][6] These foundational methods laid the groundwork for the exploration of oxetane chemistry.
The Synthetic Arsenal: Crafting the Oxetane Core
The increasing demand for oxetane-containing molecules, particularly in the pharmaceutical industry, has driven the development of a diverse array of synthetic strategies. These methods offer chemists greater control over substitution patterns and stereochemistry.
Intramolecular Cyclization: The Williamson Ether Synthesis and its Progeny
The intramolecular Williamson ether synthesis remains a widely used and versatile method for constructing the oxetane ring. The general principle involves the deprotonation of a hydroxyl group in a 1,3-halohydrin or a related substrate, followed by an intramolecular SN2 reaction to close the four-membered ring.
This protocol describes a general procedure for the synthesis of 3,3-disubstituted oxetanes, a common motif in medicinal chemistry, starting from a substituted dimethyl malonate.
Step 1: Synthesis of the Diol
-
To a solution of the desired substituted dimethyl malonate in a suitable solvent (e.g., THF), add a reducing agent such as lithium aluminum hydride (LiAlH4) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the resulting mixture and concentrate the filtrate to obtain the crude diol.
Step 2: Monotosylation
-
Dissolve the diol in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) portion-wise and stir the reaction at room temperature until the desired monotosylated product is formed.
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a copper sulfate solution to remove pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the monotosylated intermediate.
Step 3: Intramolecular Cyclization
-
Dissolve the monotosylated intermediate in a suitable solvent such as THF or DMF.
-
Add a strong base, for example, sodium hydride (NaH) or potassium tert-butoxide (KOtBu), at 0 °C.
-
Stir the reaction at room temperature or with gentle heating until the cyclization is complete.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the desired 3,3-disubstituted oxetane.
Caption: Williamson Ether Synthesis for Oxetane Formation.
Photochemical Cycloaddition: The Paternò-Büchi Reaction
The Paternò-Büchi reaction is a powerful tool for the synthesis of oxetanes, particularly for accessing structures that are difficult to prepare via other methods. This reaction involves the photochemical [2+2] cycloaddition of an excited state carbonyl compound with a ground state alkene.
This protocol describes a modern variation of the Paternò-Büchi reaction that utilizes visible light and a photocatalyst, offering a safer and more scalable alternative to traditional UV light-mediated methods.
Reaction Setup:
-
In a reaction vessel, combine the aryl glyoxylate (carbonyl component), the alkene, and an iridium-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) in a suitable solvent such as acetonitrile.
-
Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired oxetane.
Caption: The Paternò-Büchi Reaction Mechanism.
The Oxetane Advantage in Drug Discovery
The incorporation of an oxetane ring into a drug candidate can have a profound and often beneficial impact on its physicochemical and pharmacokinetic properties.[4][7][8] This has led to the widespread adoption of oxetanes as "magic fragments" in medicinal chemistry.
Modulating Physicochemical Properties
The small, polar, and three-dimensional nature of the oxetane ring allows it to serve as a versatile surrogate for other common functional groups, such as gem-dimethyl and carbonyl groups, while imparting improved properties.[7]
| Property | Effect of Oxetane Incorporation | Rationale |
| Aqueous Solubility | Generally Increased | The polar ether oxygen can act as a hydrogen bond acceptor, improving interactions with water.[2][9] |
| Lipophilicity (LogP/LogD) | Generally Decreased | The introduction of a polar oxygen atom reduces the overall lipophilicity of the molecule.[2][10] |
| Metabolic Stability | Often Increased | The oxetane ring can block sites of metabolism and is often more resistant to enzymatic degradation than other functional groups.[10][11] |
| pKa of Proximal Amines | Decreased | The electron-withdrawing nature of the oxetane oxygen reduces the basicity of nearby amino groups.[12][13] |
Table 1: The Impact of Oxetane Incorporation on Physicochemical Properties.
Case Studies: Oxetane-Containing Drugs in the Clinic
The successful application of oxetane-containing compounds in clinical settings underscores the value of this unique heterocyclic motif.
Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[14][15] It exerts its anti-cancer effects by inhibiting several key signaling pathways involved in tumor growth and angiogenesis, most notably the Vascular Endothelial Growth Factor (VEGF) pathway.[14][16]
Caption: Pazopanib inhibits the VEGF signaling pathway.[14]
Vismodegib is a first-in-class drug that targets the Hedgehog signaling pathway and is approved for the treatment of advanced basal cell carcinoma.[11][17] The Hedgehog pathway is crucial during embryonic development and its aberrant reactivation in adults can lead to the formation of certain cancers.[18][19] Vismodegib functions by inhibiting Smoothened (SMO), a key transmembrane protein in the Hedgehog pathway.[20][21]
Caption: Vismodegib inhibits the Hedgehog signaling pathway by targeting SMO.[16][17][22]
Future Directions and Conclusion
The historical development of oxetane-based compounds is a compelling narrative of how a once-obscure class of molecules has risen to prominence in the field of chemistry, particularly in the realm of drug discovery. The journey from Reboul's initial synthesis to the clinical success of oxetane-containing drugs highlights the power of synthetic innovation and the relentless pursuit of novel molecular architectures to address biological challenges.
Looking ahead, the field of oxetane chemistry is poised for further advancements. The development of new, more efficient, and stereoselective synthetic methods will undoubtedly expand the accessible chemical space of oxetane-containing molecules. Furthermore, a deeper understanding of the structure-activity and structure-property relationships of oxetanes will enable a more rational design of future drug candidates. The continued exploration of oxetanes as not just property-modulating appendages but also as key pharmacophoric elements will likely lead to the discovery of novel therapeutics with improved efficacy and safety profiles. The four-membered ring, once a synthetic challenge, has firmly established itself as an indispensable tool in the modern chemist's arsenal.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Braga, A. A. S., & Esteves, P. M. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 1769–1819. [Link]
-
Bull, J. A., & Croft, A. K. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
-
D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11428. [Link]
-
Faber, T., & Stepan, A. F. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12462-12485. [Link]
-
Gould, T. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1165-1185. [Link]
-
Rykaczewski, K. A., & Schindler, C. S. (2020). Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. Organic Letters, 22(16), 6510–6515. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(45), 7736-7739. [Link]
-
Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832-5880. [Link]
-
Luger, P., & Buschmann, J. (1984). Crystal structure of oxetane at 140 K. Journal of the American Chemical Society, 106(24), 7118-7121. [Link]
- Paternò, E., & Chieffi, G. (1909). Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con le aldeidi e chetoni. Gazzetta Chimica Italiana, 39, 341-361.
-
Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic oxetanes: a new motif for drug discovery. Chemical Reviews, 114(17), 8257-8322. [Link]
-
Büchi, G., Inman, C. G., & Lipinsky, E. S. (1954). Light-catalyzed Organic Reactions. I. The Reaction of Carbonyl Compounds with 2-Methyl-2-butene in the Presence of Ultraviolet Light. Journal of the American Chemical Society, 76(17), 4327-4331. [Link]
- Aicher, T. D. (2019). The use of oxetanes in drug discovery. Annual Reports in Medicinal Chemistry, 53, 1-24.
-
Dreno, B., Kunstfeld, R., Hauschild, A., Licitra, L., Rudin, C. M., Stratigos, A., ... & Sekulic, A. (2017). Two intermittent vismodegib regimens in patients with multiple basal-cell carcinomas (MIKIE): a randomised, regimen-controlled, double-blind, phase 2 trial. The Lancet Oncology, 18(3), 404-412. [Link]
-
Sternberg, C. N., Davis, I. D., Mardiak, J., Szczylik, C., Lee, E., Wagstaff, J., ... & Escudier, B. (2010). Pazopanib in locally advanced or metastatic renal cell carcinoma: results of a randomized phase III trial. Journal of Clinical Oncology, 28(6), 1061-1068. [Link]
-
Kumar, R., Knick, V. B., Rudolph, S. K., Johnson, J. H., Buchanan, S. G., Suttle, A. B., ... & Laquerre, S. G. (2009). Pharmacokinetic-pharmacodynamic correlation from mouse to human for pazopanib, a multikinase angiogenesis inhibitor with potent antitumor and antiangiogenic activity. Molecular cancer therapeutics, 8(7), 1657-1667. [Link]
-
Von Hoff, D. D., LoRusso, P. M., Rudin, C. M., Reddy, J. C., Yauch, R. L., Tibes, R., ... & Rudin, C. M. (2009). Inhibition of the hedgehog pathway in advanced basal-cell carcinoma. New England Journal of Medicine, 361(12), 1164-1172. [Link]
-
Masterson, D. S. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]
-
Vigo, D., et al. (2014). Synthesis of 3,3-disubstituted oxetane building blocks. Tetrahedron Letters, 55(28), 3785-3788. [Link]
-
Burkhard, J. A., et al. (2012). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 55(20), 8599-8610. [Link]
-
Camp, D., Garavelas, A., & Campitelli, M. (2015). An Analysis of Physicochemical Properties for Drugs of Natural Origin. Journal of Natural Products, 78(7), 1686-1695. [Link]
-
Stepan, A. F., et al. (2011). The impact of oxetanes on the reduction of amine pKa. Journal of Medicinal Chemistry, 54(22), 7793-7801. [Link]
-
Wikipedia contributors. (2023). Hedgehog pathway inhibitor. Wikipedia. [Link]
-
Marasani, A. R., et al. (2010). Hedgehog signaling pathway. Annals of Biological Research, 1(4), 73-84. [Link]
-
Synapse. (2024). What are SMO modulators and how do they work?. [Link]
-
Proteopedia. (2023). VEGF signaling pathway. [Link]
-
Xu, T., Leng, X., Huang, S., & Wang, X. (2017). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]
-
Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. [Link]
-
Zhang, W., et al. (2020). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Molecules, 25(11), 2588. [Link]
-
Ingham, P. W., & McMahon, A. P. (2001). Hedgehog signaling in animal development: paradigms and principles. Genes & development, 15(23), 3059-3087. [Link]
-
LibreTexts Chemistry. (2020). 21.4: Acidity and Basicity of Amines. [Link]
-
Al-Akayleh, F., et al. (2021). A Comparative Study on Physicochemical and Analytical Characterizations of Doxil® and its Generic Drug Products. AAPS PharmSciTech, 22(5), 183. [Link]
-
Jimeno, A., et al. (2014). Inhibiting the Hedgehog Pathway for Cancer Therapy. Targeted Oncology, 9(1), 1-12. [Link]
-
Ferrara, N., & Alitalo, K. (1999). Clinical applications of angiogenic growth factors and their inhibitors. Nature medicine, 5(12), 1359-1364. [Link]
-
Terrett, N. K. (2023). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Medicinal Chemistry Letters, 14(10), 1365-1367. [Link]
-
ResearchGate. (2024). Mechanism of Action of Hedgehog Pathway Inhibitors. [Link]
-
ResearchGate. (2021). (a) The diagram of the VEGF signaling pathway. [Link]
-
Camp, D., Garavelas, A., & Campitelli, M. (2015). An Analysis of Physicochemical Properties for Drugs of Natural Origin. Journal of Natural Products, 78(7), 1686-1695. [Link]
-
JoVE. (2021). Video: Hedgehog Signaling Pathway. [Link]
-
Terrett, N. K., & Huestis, M. P. (2022). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. Nature Chemistry, 14(10), 1156-1163. [Link]
-
ResearchGate. (2018). The schematic diagram of hedgehog signaling pathway. [Link]
Sources
- 1. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]
- 9. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. tandfonline.com [tandfonline.com]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
- 16. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 18. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. What are SMO modulators and how do they work? [synapse.patsnap.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Ethyloxetan-3-amine and Its Salts: Molecular Weight, Formula, and Implications for Drug Discovery
For Immediate Release
[CITY, STATE] – [Date] – In the landscape of modern medicinal chemistry, the strategic incorporation of novel structural motifs is paramount to overcoming challenges in drug efficacy, selectivity, and pharmacokinetics. Among these, the oxetane ring has emerged as a valuable scaffold, prized for its ability to impart favorable physicochemical properties. This technical guide provides a comprehensive analysis of 3-Ethyloxetan-3-amine and its common salt forms, offering foundational knowledge for researchers, scientists, and professionals engaged in drug development.
Introduction: The Significance of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, has garnered considerable attention in drug discovery. Its incorporation into molecular scaffolds can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][2][3] The compact and polar nature of the oxetane motif makes it an attractive bioisosteric replacement for gem-dimethyl and carbonyl groups, often enhancing a compound's "drug-like" properties.[1][2] 3-Ethyloxetan-3-amine, featuring a primary amine on a substituted oxetane ring, represents a key building block for the synthesis of novel therapeutic agents.
3-Ethyloxetan-3-amine (Free Base)
The foundational compound, 3-Ethyloxetan-3-amine, is a primary amine. Understanding its fundamental properties is crucial for its application in synthesis and for predicting the characteristics of its derivatives.
Molecular Formula and Weight
To determine the molecular formula of 3-Ethyloxetan-3-amine, we can deduce it from the known formula of its hydrochloride salt, C₅H₁₂ClNO. By removing the elements of hydrochloric acid (HCl), we arrive at the formula for the free base.
The calculated molecular weight of 3-Ethyloxetan-3-amine is therefore 101.15 g/mol .
Salts of 3-Ethyloxetan-3-amine: Enhancing Physicochemical Properties
The formation of salts is a common and effective strategy in pharmaceutical development to enhance the solubility, stability, and bioavailability of amine-containing compounds.[4][5][6][7] Amines, being basic, readily react with acids to form ammonium salts.[4][6][8]
3-Ethyloxetan-3-amine Hydrochloride
The hydrochloride salt is one of the most common salt forms used in pharmaceuticals due to its ability to improve aqueous solubility and its straightforward synthesis.
-
Molecular Formula: C₅H₁₂ClNO
-
Molecular Weight: 137.61 g/mol
The formation of the hydrochloride salt involves the protonation of the primary amine group by hydrochloric acid.
3-Ethyloxetan-3-amine Sulfate (Theoretical)
While less common than the hydrochloride, the sulfate salt is another pharmaceutically acceptable form. The sulfate ion (SO₄²⁻) is divalent, meaning it can react with two molecules of the amine.[7]
-
Molecular Formula: (C₅H₁₁NO)₂·H₂SO₄ which simplifies to C₁₀H₂₄N₂O₆S
-
Molecular Weight: To calculate the molecular weight, we take two moles of the free base and add the molecular weight of sulfuric acid (H₂SO₄).
-
(2 * 101.15 g/mol ) + 98.07 g/mol = 290.37 g/mol
-
Summary of Molecular Weights and Formulas
For ease of reference, the molecular formulas and weights of 3-Ethyloxetan-3-amine and its common salts are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Ethyloxetan-3-amine (Free Base) | C₅H₁₁NO | 101.15 |
| 3-Ethyloxetan-3-amine Hydrochloride | C₅H₁₂ClNO | 137.61 |
| 3-Ethyloxetan-3-amine Sulfate | C₁₀H₂₄N₂O₆S | 290.37 |
Synthetic Considerations
The synthesis of 3-substituted-3-aminooxetanes can be achieved through various synthetic routes. A general approach may involve the nucleophilic addition of an organometallic reagent to an oxetan-3-imine or a related electrophile.[9] Another plausible method involves the reduction of a corresponding nitrile, for instance, using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[10]
Caption: Logical framework for the application of 3-Ethyloxetan-3-amine in drug discovery.
Conclusion
3-Ethyloxetan-3-amine and its salts are valuable chemical entities for the modern medicinal chemist. A thorough understanding of their molecular formulas and weights is fundamental to their effective use in the design and synthesis of next-generation therapeutics. The strategic application of the oxetane motif continues to be a promising avenue for addressing key challenges in drug development, ultimately contributing to the creation of safer and more effective medicines.
References
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11669-11750.
-
LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. [Link]
-
Oxford Reference. Amine salts. [Link]
- Lai, Z., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(36), 9945–9949.
- Wuts, P. G. M. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 13(1), 7-10.
-
Chemguide. Reactions of amines: Salt formation. [Link]
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.
- Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431–12469.
- Wuitschik, G., et al. (2010). Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. Organic Letters, 12(5), 1116–1119.
- Taylor, R. D., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(1), 1-15.
- Carreira, E. M., & Fessard, T. (2014). ChemInform Abstract: Oxetanes as Versatile Elements in Drug Discovery and Synthesis. ChemInform, 45(34).
- Lai, Z., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(36), 9945–9949.
- Lai, Z., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(36), 9945–9949.
- Wuitschik, G., et al. (2010). Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes. Organic Letters, 12(5), 1116–1119.
Sources
- 1. Sulfate - Wikipedia [en.wikipedia.org]
- 2. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 3. proprep.com [proprep.com]
- 4. Sulfate Ion | O4S-2 | CID 1117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ck12.org [ck12.org]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: 3-Ethyloxetan-3-amine as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Oxetane Motif in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. The strategic incorporation of novel structural motifs is a key driver of this endeavor. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for molecular design.[1][2] Unlike its more flexible acyclic ether counterparts, the strained, rigid nature of the oxetane ring imparts a distinct three-dimensionality to molecules.[3] This constrained conformation can facilitate favorable interactions with biological targets.
Furthermore, the oxetane motif is recognized as a valuable bioisostere for frequently used, yet often problematic, functional groups like gem-dimethyl and carbonyl moieties.[4][5] Its incorporation can lead to significant improvements in critical drug-like properties, including:
-
Enhanced Aqueous Solubility: The inherent polarity of the ether oxygen in the oxetane ring can improve the solubility of a parent molecule, a crucial factor for oral bioavailability.[1][4]
-
Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities, potentially leading to a longer in vivo half-life.[2][6]
-
Modulation of Physicochemical Properties: Oxetanes can fine-tune properties such as lipophilicity (LogD) and pKa, offering chemists a greater degree of control over a compound's behavior in biological systems.[3][4]
This guide focuses on a particularly useful derivative, 3-Ethyloxetan-3-amine , and its application as a versatile building block for the synthesis of novel chemical entities with therapeutic potential.
Physicochemical Properties of 3-Ethyloxetan-3-amine
3-Ethyloxetan-3-amine, available commercially often as its hydrochloride salt, possesses a unique combination of features that make it an attractive starting material for drug discovery campaigns.[7][8] The primary amine provides a reactive handle for a variety of chemical transformations, while the 3,3-disubstituted oxetane core imparts the aforementioned benefits.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO | [9] |
| Molecular Weight | 101.15 g/mol | [9] |
| Boiling Point | 136.5±33.0 °C (Predicted) | [9] |
| Density | 0.94±0.1 g/cm³ (Predicted) | [9] |
| pKa | 9.05±0.20 (Predicted) | [9] |
| SMILES | C1C(CO1)(CC)N | [7] |
| InChI Key | HIVLWGAKKLOPFA-UHFFFAOYSA-N | [7] |
The electron-withdrawing nature of the oxetane ring has a notable effect on the basicity of the adjacent amine.[6] This attenuation of pKa can be advantageous in reducing off-target effects associated with highly basic amines, such as hERG inhibition.[1]
Core Applications & Synthetic Protocols
The primary amine of 3-Ethyloxetan-3-amine serves as an excellent nucleophile, enabling its facile incorporation into target molecules through two fundamental and widely used reactions in medicinal chemistry: amide bond formation and reductive amination.
Amide Bond Formation: Building Complexity with Robust Coupling Chemistry
The formation of an amide bond is one of the most common reactions in the synthesis of pharmaceuticals.[10] 3-Ethyloxetan-3-amine can be readily coupled with a wide range of carboxylic acids using standard peptide coupling reagents.
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. 1379288-48-8|3-Ethyloxetan-3-amine hydrochloride| Ambeed [ambeed.com]
- 8. 1379288-48-8|3-Ethyloxetan-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 9. N-ethyloxetan-3-aMine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. hepatochem.com [hepatochem.com]
Application Notes and Protocols for the N-Functionalization of 3-Ethyloxetan-3-amine
Introduction: The Significance of the Oxetane Moiety in Modern Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1] The 3,3-disubstituted oxetane framework, in particular, is often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups, offering a unique combination of polarity and structural rigidity.[2] 3-Ethyloxetan-3-amine, a readily accessible building block, presents a primary amine that serves as a versatile handle for a variety of N-functionalization reactions, enabling the synthesis of diverse compound libraries for drug discovery campaigns.
This technical guide provides detailed protocols for the N-functionalization of 3-ethyloxetan-3-amine, focusing on four key transformations: N-acylation, N-sulfonylation, reductive amination, and direct N-alkylation. The causality behind experimental choices is explained to provide a deeper understanding of each protocol.
I. N-Acylation: Formation of Amides
N-acylation is a fundamental reaction for the synthesis of amides, which are prevalent in a vast number of pharmaceuticals. The reaction of 3-ethyloxetan-3-amine with an acylating agent, such as an acid chloride or anhydride, provides a straightforward route to the corresponding N-acylated products. This transformation is crucial for introducing a wide range of functional groups and for creating peptidomimetic structures.[3]
Causality of Experimental Choices
The choice of an acylating agent and base is critical for achieving high yields and purity. Acid chlorides are highly reactive, while anhydrides offer a milder alternative with the byproduct being a carboxylic acid.[4] A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is employed to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves a wide range of organic compounds.
Experimental Protocol: N-Acetylation with Acetic Anhydride
This protocol details the acetylation of 3-ethyloxetan-3-amine using acetic anhydride.
Materials:
-
3-Ethyloxetan-3-amine
-
Acetic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-ethyloxetan-3-amine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(3-ethyloxetan-3-yl)acetamide.
Caption: General workflow for the N-acylation of 3-ethyloxetan-3-amine.
II. N-Sulfonylation: Formation of Sulfonamides
The synthesis of sulfonamides is another critical transformation in medicinal chemistry, as this functional group is a key component of many antibacterial and diuretic drugs. The reaction of 3-ethyloxetan-3-amine with a sulfonyl chloride in the presence of a base provides the corresponding sulfonamide.
Causality of Experimental Choices
Similar to acylation, a base is required to neutralize the HCl generated. Pyridine is often used as both a base and a solvent in sulfonylation reactions.[5] The choice of sulfonyl chloride determines the nature of the R-group on the sulfonamide. p-Toluenesulfonyl chloride (tosyl chloride) is a common and relatively inexpensive reagent.
Experimental Protocol: N-Tosylation with p-Toluenesulfonyl Chloride
This protocol describes the synthesis of N-(3-ethyloxetan-3-yl)-4-methylbenzenesulfonamide.
Materials:
-
3-Ethyloxetan-3-amine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-ethyloxetan-3-amine (1.0 eq.) in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic solution sequentially with 1 M HCl (to remove excess pyridine), water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield N-(3-ethyloxetan-3-yl)-4-methylbenzenesulfonamide.
Caption: Workflow for the N-sulfonylation of 3-ethyloxetan-3-amine.
III. Reductive Amination: A Versatile Route to Secondary and Tertiary Amines
Reductive amination is a powerful and widely used one-pot method for the synthesis of amines.[6] It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. This method avoids the over-alkylation issues often encountered in direct alkylation.[2]
Causality of Experimental Choices
The choice of reducing agent is crucial for the success of a reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for this transformation. It is stable in anhydrous solvents and does not readily reduce the starting aldehyde or ketone.[2] A slightly acidic catalyst, such as acetic acid, is often added to facilitate the formation of the imine intermediate.[7]
Experimental Protocol: Reductive Amination with Benzaldehyde
This protocol details the synthesis of N-benzyl-3-ethyloxetan-3-amine.
Materials:
-
3-Ethyloxetan-3-amine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 3-ethyloxetan-3-amine (1.0 eq.) and benzaldehyde (1.0 eq.) in anhydrous DCM, add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-benzyl-3-ethyloxetan-3-amine.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Mild and selective for imine reduction.[2] |
| Solvent | Dichloromethane (DCM) | Anhydrous and dissolves reactants. |
| Catalyst | Acetic Acid | Facilitates imine formation.[7] |
| Temperature | Room Temperature | Sufficient for both imine formation and reduction. |
| Work-up | Aqueous NaHCO₃ | Neutralizes the acid catalyst and quenches excess reducing agent. |
IV. Direct N-Alkylation: Introducing Alkyl Groups
Direct N-alkylation with alkyl halides is a classical method for the synthesis of substituted amines. However, a significant challenge is controlling the degree of alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts.[8]
Causality of Experimental Choices
To favor mono-alkylation, the reaction is typically run with an excess of the amine relative to the alkylating agent, or by slow addition of the alkylating agent.[9] The choice of base is also important; a non-nucleophilic base like potassium carbonate is often used to neutralize the acid formed during the reaction without competing with the amine as a nucleophile. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
Experimental Protocol: N-Ethylation with Ethyl Iodide
This protocol describes the synthesis of N-ethyl-3-ethyloxetan-3-amine, with measures to promote mono-alkylation.
Materials:
-
3-Ethyloxetan-3-amine
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Syringe pump (for slow addition)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suspension of anhydrous potassium carbonate (2.0 eq.) in anhydrous acetonitrile, add 3-ethyloxetan-3-amine (1.5 eq.).
-
Heat the mixture to a gentle reflux.
-
Slowly add a solution of ethyl iodide (1.0 eq.) in anhydrous acetonitrile to the refluxing mixture over several hours using a syringe pump.
-
Continue to reflux the reaction mixture overnight. Monitor the reaction by GC-MS to assess the ratio of mono- to di-alkylated product.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or flash column chromatography to separate the desired secondary amine from any tertiary amine byproduct.
| Parameter | Condition | Rationale for Mono-alkylation |
| Stoichiometry | Amine in excess (1.5 eq.) | Increases the probability of the alkylating agent reacting with the primary amine. |
| Addition | Slow addition of alkyl halide | Maintains a low concentration of the alkylating agent, favoring reaction with the more abundant primary amine. |
| Base | Potassium Carbonate | Non-nucleophilic base to neutralize the acid byproduct. |
| Solvent | Acetonitrile | Polar aprotic solvent suitable for SN2 reactions. |
Conclusion
The N-functionalization of 3-ethyloxetan-3-amine provides access to a wide array of novel chemical entities with potential applications in drug discovery. The protocols detailed in this guide for N-acylation, N-sulfonylation, reductive amination, and direct N-alkylation offer robust and versatile methods for modifying this valuable building block. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can efficiently synthesize libraries of 3-ethyloxetan-3-amine derivatives for biological evaluation.
References
-
Johnstone, R. A. W., Payling, D. W., & Thomas, C. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, 2223. [Link]
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]
-
Reductive Amination. (2023, March 16). YouTube. [Link]
-
Arkat USA, Inc. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkat USA. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Tel Aviv University. (2004, September 30). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [Link]
-
Semantic Scholar. (n.d.). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. [Link]
-
Royal Society of Chemistry. (n.d.). Selective mono-alkylation of N-methoxybenzamides. [Link]
-
National Center for Biotechnology Information. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]
-
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
OpenBU. (2011, July 14). Reductive Amination Reaction. [Link]
-
MedCrave online. (2018, January 31). The selective n-alkylation of monoethanolamine in PTC condition. [Link]
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
-
ResearchGate. (2025, August 6). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine | Request PDF. [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). A rapid method of N-alkylation of amines. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. [Link]
-
AWS. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arene Carboxylic Acids. [Link]
-
YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]
-
Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. [Link]
-
ResearchGate. (2025, October 23). (PDF) N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. [Link]
-
MDPI. (n.d.). NMR Characterization of Lignans. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application of 3-Ethyloxetan-3-amine in the synthesis of kinase inhibitors
As a Senior Application Scientist, this guide provides an in-depth exploration of 3-Ethyloxetan-3-amine as a strategic building block in the synthesis of modern kinase inhibitors. We will delve into the causality behind its application, detailing how its unique structural features address common challenges in drug development, and provide robust protocols for its incorporation into potential drug candidates.
The Strategic Value of Oxetanes in Kinase Inhibitor Design
Kinase inhibitors are a cornerstone of targeted therapy, particularly in oncology.[1][2] However, the development of successful kinase inhibitors is often hampered by challenges related to poor physicochemical properties, metabolic instability, and off-target toxicity.[3] Medicinal chemists increasingly turn to novel chemical scaffolds to overcome these hurdles, with the oxetane ring emerging as a particularly valuable motif.[4][5]
The oxetane, a four-membered cyclic ether, is not merely a passive spacer. Its incorporation into a molecule can profoundly and favorably alter its drug-like properties.[6] This is due to a combination of its inherent characteristics:
-
Enhanced Aqueous Solubility: The polar oxygen atom and the compact, rigid structure of the oxetane ring act as a strong hydrogen bond acceptor, which can significantly improve the aqueous solubility of a parent molecule.[7] Replacing a non-polar group like a gem-dimethyl with an oxetane can increase solubility by orders of magnitude.[6]
-
Improved Metabolic Stability: The strained four-membered ring is surprisingly robust and resistant to metabolic degradation by liver enzymes, particularly when substituted at the 3-position.[7][8] This can extend a drug's half-life and improve its pharmacokinetic profile.[7]
-
Modulation of Physicochemical Properties: Oxetanes serve as excellent bioisosteres for commonly used groups like carbonyls and gem-dimethyls.[5][7] The electronegative oxygen atom imparts a strong inductive electron-withdrawing effect, which can be used to fine-tune the basicity (pKa) of nearby amines—a critical parameter for controlling target engagement, selectivity, and off-target effects like hERG inhibition.[5][8][9]
-
Increased Three-Dimensionality: The non-planar, sp³-rich structure of the oxetane ring increases the three-dimensionality of a molecule.[5] This "non-flat" character is strongly correlated with higher target selectivity and a lower attrition rate for clinical candidates.[5][7]
3-Ethyloxetan-3-amine: A Multifunctional Building Block
Among the available oxetane building blocks, 3-Ethyloxetan-3-amine stands out for its synthetic utility. Its structure combines the advantageous oxetane core with a synthetically versatile primary amine, making it an ideal component for late-stage functionalization in drug discovery programs.[5][9]
The key features are:
-
The 3,3-Disubstituted Oxetane Core: This substitution pattern is particularly stable and avoids the introduction of a new stereocenter, simplifying downstream analysis.[8][10] It provides the core benefits of solubility, metabolic stability, and three-dimensionality.[10]
-
The Primary Amine (NH₂): This functional group is a powerful synthetic handle. As a potent nucleophile, it readily participates in a variety of bond-forming reactions that are fundamental to the assembly of kinase inhibitors, such as nucleophilic aromatic substitution (SₙAr) and amide coupling.[11][12]
-
The Ethyl Group (CH₂CH₃): This group provides a degree of steric bulk and lipophilicity that can be exploited to probe the hydrophobic pockets of a kinase active site, potentially enhancing potency and selectivity.
Application Protocol: Incorporating 3-Ethyloxetan-3-amine via Nucleophilic Aromatic Substitution (SₙAr)
A prevalent strategy in the synthesis of kinase inhibitors involves the coupling of an amine-bearing fragment to an electron-deficient heterocyclic core, such as a pyrimidine or pyridine.[13][14] The following protocol details a general procedure for this key transformation using 3-Ethyloxetan-3-amine.
Objective: To couple 3-Ethyloxetan-3-amine to a chloro-substituted heterocyclic kinase scaffold.
Sources
- 1. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem [aifchem.com]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note & Protocols: Leveraging 3-Ethyloxetan-3-amine for Enhanced Compound Solubility in Drug Discovery
Abstract
Poor aqueous solubility is a primary contributor to the attrition of promising drug candidates, impeding both preclinical assessment and clinical success.[1] Medicinal chemistry strategies often focus on structural modifications to improve this critical physicochemical property.[2] The oxetane ring, a four-membered heterocycle, has emerged as a powerful bioisostere for common functional groups, capable of profoundly enhancing aqueous solubility and other drug-like properties.[3][4] This guide provides a detailed technical overview and actionable protocols for incorporating 3-Ethyloxetan-3-amine, a versatile building block, to mitigate solubility liabilities in lead compounds. We will explore the mechanistic basis for its effects and provide step-by-step methodologies for its synthetic incorporation and the subsequent evaluation of solubility.
The Challenge of Solubility in Modern Drug Discovery
The chemical space explored by modern drug discovery programs is increasingly complex, often yielding molecules with high molecular weight and lipophilicity. While these characteristics can be beneficial for target binding, they frequently lead to poor aqueous solubility.[5] A compound must be in solution to be absorbed, distributed, and engage with its biological target.[6] Consequently, low solubility can result in:
-
Poor oral bioavailability: Inadequate dissolution in the gastrointestinal tract limits absorption.[1]
-
Inaccurate in vitro assay results: Compound precipitation can lead to unreliable biological data.[7]
-
Challenges in formulation: Difficulty in developing suitable intravenous or oral dosage forms.[8]
Addressing solubility issues during the lead optimization phase is therefore a critical, value-adding activity. While formulation techniques can offer solutions, intrinsic molecular solubility remains a foundational pillar of a successful drug candidate.[9]
The Oxetane Motif: A Strategic Tool for Physicochemical Optimization
The oxetane ring has gained significant traction as a "solubility-enhancing" motif and a valuable bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyls.[10][11][12] Its utility stems from a unique combination of properties.
-
Polarity and Hydrogen Bond Acceptance: The oxygen atom within the strained four-membered ring is a potent hydrogen bond acceptor, significantly increasing the polarity of the local molecular environment.[13] This disrupts the crystal lattice energy of the solid state and improves interactions with water molecules, which can increase aqueous solubility by factors of 4 to over 4000-fold in some contexts.[4]
-
Three-Dimensionality: Unlike flat aromatic rings, the puckered, sp³-rich structure of the oxetane ring increases the three-dimensionality of a molecule.[3] This can disrupt the planar stacking that contributes to high crystal lattice energy and poor solubility.[5]
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to functionalities like gem-dimethyl groups, which are prone to oxidative metabolism.[14][15]
-
Modulation of Amine Basicity: When an oxetane is placed alpha to an amine, the powerful inductive electron-withdrawing effect of the ring oxygen significantly reduces the basicity (pKa) of the amine.[10][15][16] This modulation can be highly advantageous, as it can reduce off-target effects (e.g., hERG inhibition) and fine-tune a compound's overall lipophilicity and solubility profile at physiological pH.[17]
3-Ethyloxetan-3-amine combines these benefits into a single, synthetically accessible building block, providing both a solubilizing oxetane core and a versatile amine handle for straightforward incorporation into a parent molecule.
Comparative Analysis: The Impact of 3-Ethyloxetan-3-amine
To illustrate the potential impact of this strategy, consider a hypothetical lead compound containing a lipophilic tert-butyl group, a common feature that can negatively impact solubility. By replacing this group with a 3-ethyl-3-amino-oxetane moiety via an amide linkage, we can project significant improvements in key physicochemical properties.
| Property | Parent Compound (with tert-butyl) | Analogue (with 3-Ethyloxetan-3-amine) | Rationale for Change |
| Molecular Weight | 450.6 g/mol | 507.6 g/mol | Increase due to addition of the larger fragment. |
| cLogP (Lipophilicity) | 4.2 | 3.1 | The polar oxetane and amine groups significantly reduce lipophilicity.[4][15] |
| TPSA (Polar Surface Area) | 55.4 Ų | 90.7 Ų | Addition of the oxetane oxygen and the amine nitrogen increases TPSA. |
| Aqueous Solubility (Kinetic) | < 5 µM | 125 µM | The increased polarity and H-bond accepting capacity drastically improve solubility.[3][10] |
Note: The values presented are illustrative and representative of typical changes observed in medicinal chemistry programs.
Experimental Protocols
Protocol 1: Synthetic Incorporation of 3-Ethyloxetan-3-amine
This protocol describes a general procedure for forming an amide bond between a lead compound containing a carboxylic acid and 3-Ethyloxetan-3-amine.
Objective: To covalently link 3-Ethyloxetan-3-amine to a parent molecule to improve its physicochemical properties.
Materials:
-
Parent compound with a carboxylic acid (1.0 eq)
-
3-Ethyloxetan-3-amine hydrochloride (1.2 eq)[18]
-
HATU (1,1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add the parent compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Add 3-Ethyloxetan-3-amine hydrochloride (1.2 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture to neutralize the hydrochloride salt and act as the base for the coupling reaction. Stir for 5 minutes.
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with Ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., heptane/ethyl acetate or dichloromethane/methanol) to yield the desired analogue.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; start_node [label="Parent Compound\n(with COOH)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; reagent_node [label="3-Ethyloxetan-3-amine\nHATU, DIPEA, DMF", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; process_node [label="Amide Coupling\n& Workup", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; purify_node [label="Purification\n(Chromatography)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Final Analogue", shape=house, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis_node [label="Structural Confirmation\n(NMR, LC-MS)", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start_node -> process_node; reagent_node -> process_node; process_node -> purify_node; purify_node -> final_product; final_product -> analysis_node; }
Caption: Synthetic workflow for incorporating 3-Ethyloxetan-3-amine.
Protocol 2: Aqueous Solubility Assessment
Evaluating both kinetic and thermodynamic solubility provides a comprehensive picture of a compound's behavior. Kinetic solubility is a high-throughput measure of apparent solubility used for initial screening, while thermodynamic solubility represents the true equilibrium solubility, which is critical for later-stage development.[6][19]
A. Kinetic Solubility Protocol (96-Well Plate Method)
Objective: To rapidly assess the apparent solubility of the parent compound and its new analogue.[20][21]
Materials:
-
Parent compound and new analogue
-
10 mM stock solutions of each compound in 100% DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Plate shaker
-
Nephelometer or plate reader capable of measuring turbidity (e.g., absorbance at 620 nm)
Procedure:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
In a 96-well plate, perform a serial 2-fold dilution of the DMSO stock solutions to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
Transfer 2 µL from each well of the DMSO dilution plate to a new 96-well plate containing 198 µL of PBS (pH 7.4) in each well. This results in a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM down to ~0.2 µM.
-
Include wells with 2 µL of DMSO in 198 µL of PBS as a negative control (blank).
-
Seal the plate and shake at room temperature (~300 rpm) for 2 hours, protected from light.
-
Measure the turbidity of each well using a nephelometer or by measuring absorbance at 620 nm.
-
Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not show a significant increase in turbidity compared to the DMSO-only blank wells.
B. Thermodynamic Solubility Protocol (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the parent compound and its new analogue.[7]
Materials:
-
Solid (crystalline powder) of the parent compound and new analogue
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker with temperature control (e.g., 25°C)
-
Centrifuge
-
HPLC-UV system
-
Acetonitrile or other suitable organic solvent
Procedure:
-
Add an excess amount of solid compound (e.g., 1-2 mg) to a glass vial containing a known volume of PBS (e.g., 1 mL). Ensure that undissolved solid is clearly visible.
-
Prepare at least three replicate vials for each compound.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully remove a known aliquot of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile) to prevent precipitation and prepare it for HPLC analysis.
-
Quantify the concentration of the dissolved compound in the supernatant using a pre-validated HPLC-UV method with a standard curve prepared from known concentrations of the compound.
-
Data Analysis: The thermodynamic solubility is the average concentration determined from the replicate samples.
// Edges Parent -> Incorp [label="Bioisosteric\nReplacement"]; Incorp -> Sol; Incorp -> Lip; Incorp -> pKa; {Sol, Lip, pKa} -> Candidate [lhead=cluster_3]; }
Caption: Impact of 3-Ethyloxetan-3-amine on key drug properties.
Conclusion
Poor solubility remains a significant hurdle in the path from a promising lead compound to a viable drug candidate. The strategic incorporation of small, polar, three-dimensional motifs is a proven medicinal chemistry tactic to overcome this challenge. 3-Ethyloxetan-3-amine serves as an exceptionally useful building block in this context, offering a powerful means to enhance aqueous solubility, reduce lipophilicity, and favorably modulate the basicity of an adjacent amine. The straightforward synthetic protocols and clear benefits to physicochemical properties make it a valuable addition to the toolkit of any researcher, scientist, or drug development professional aiming to design molecules with improved developability profiles.
References
- M. E. W. W. D. R. J. M. F. M. B. J. B. W. S. M. G. S. G. D. G. J. M. G. M. S. W. S. D. W. G. D. S. M. G. M. B. J. M. F. M. R. D. W. W. M. E. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry.
- (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters.
- (n.d.). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.
- (n.d.). Oxetanes in Drug Discovery. PharmaBlock.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
- (n.d.). Innovative medicinal chemistry strategies for enhancing drug solubility.
- (n.d.). Application Notes and Protocols: Utilizing 3-Oxetanone for the Bioisosteric Introduction of the Oxetane Ring. BenchChem.
- Bull, J. A., et al. (n.d.). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm.
- (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- (2024). Innovative medicinal chemistry strategies for enhancing drug solubility. European Journal of Medicinal Chemistry.
- Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting.
- (2021). Tactics to Improve Solubility. Royal Society of Chemistry.
- (n.d.). Application Notes & Protocols: Solubility and Stability Testing of Anticancer Agent 120. BenchChem.
- Thomas, S. (2020). How to Achieve Drug Solubility. AZoLifeSciences.
- (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
- (n.d.).
- (n.d.).
- (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- (n.d.). Application Notes: 3-Phenyloxetan-3-amine in the Development of Novel Therapeutics. BenchChem.
- (n.d.).
- (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW.
- (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry.
- (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.
- (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- (n.d.). 3-Amino-3-methyloxetane 97. Sigma-Aldrich.
- (2020).
- (2025). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine.
- (2025). Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. Journal of Applied Pharmaceutical Science.
- (n.d.). Spectroscopic and Synthetic Profile of 3-Phenyloxetan-3-amine: A Technical Guide. BenchChem.
- (n.d.). An In-Depth Technical Guide to 3-Phenyloxetan-3-amine: Structure, Properties, and Therapeutic Potential. BenchChem.
- (n.d.). An In-depth Technical Guide to 3-Phenyloxetan-3-amine. BenchChem.
- (n.d.). Technical Guide: Physicochemical Properties of 3-Phenyloxetan-3-amine Hydrochloride. BenchChem.
- (n.d.). 3-Phenyloxetan-3-amine. PubChem.
- (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.
- (n.d.).
- (n.d.). 3-Ethyloxetan-3-amine hydrochloride. Ambeed.
- Singh, A., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research.
- (2020). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs.
- (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
- (n.d.). 3-ethyl-3-{[(3-ethyloxetan-3-yl)methoxy]methyl}oxetane. Sigma-Aldrich.
- (n.d.). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv.
- (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Innovative medicinal chemistry strategies for enhancing drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. baranlab.org [baranlab.org]
- 13. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. img01.pharmablock.com [img01.pharmablock.com]
- 17. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1379288-48-8|3-Ethyloxetan-3-amine hydrochloride| Ambeed [ambeed.com]
- 19. inventivapharma.com [inventivapharma.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Application Note: A Practical Guide to the Synthesis of 3-Ethyloxetan-3-amine Derivative Libraries for Drug Discovery
Introduction: The Value of the Oxetane Scaffold in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to profound improvements in key physicochemical properties. When used to replace common functionalities like gem-dimethyl or carbonyl groups, the strained oxetane ring can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, all while increasing the fraction of sp³-hybridized carbons (Fsp³) in the molecule.[1][2] The 3-amino-3-ethyloxetane scaffold, in particular, serves as an exceptionally versatile building block. The primary amine handle provides a convenient point for diversification, allowing for the rapid generation of large chemical libraries essential for screening and lead optimization campaigns.[3]
This guide provides a comprehensive overview of robust and scalable synthetic strategies for creating diverse libraries of 3-Ethyloxetan-3-amine derivatives, focusing on the synthesis of the core intermediate and its subsequent functionalization through common and reliable chemical transformations.
Part 1: Synthesis of the Core Intermediate: 3-Ethyloxetan-3-amine
The reliable, multi-gram synthesis of the 3-Ethyloxetan-3-amine core is the foundational step for any library generation effort. While several routes exist, a common and effective strategy begins with the readily available 3-ethyloxetan-3-ol. This precursor can be synthesized from diethyl malonate through a multi-step sequence involving alkylation, reduction, tosylation, and base-mediated cyclization.[1] The subsequent conversion of the tertiary alcohol to the primary amine is typically achieved via a Ritter-type reaction or by conversion to a suitable leaving group followed by displacement with an azide and subsequent reduction.
A more direct and increasingly common approach involves the synthesis from 3-ethyloxetan-3-carbonitrile, which itself can be derived from 3-oxetanone. The nitrile is then reduced to the primary amine using powerful reducing agents.
Protocol 1: Synthesis of 3-Ethyloxetan-3-amine via Reduction of 3-Ethyloxetan-3-carbonitrile
This protocol details the final reduction step, which is a crucial transformation for accessing the primary amine core. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose.
Causality and Experimental Choices:
-
Reagent: LiAlH₄ is chosen for its potent ability to reduce nitriles to primary amines in high yield.
-
Solvent: Anhydrous solvents like diethyl ether or THF are mandatory, as LiAlH₄ reacts violently with water.
-
Temperature Control: The initial addition is performed at 0 °C to manage the highly exothermic reaction between LiAlH₄ and the nitrile. Refluxing is then required to drive the reaction to completion.
-
Workup: The Fieser workup (sequential addition of water, aqueous NaOH, and more water) is a standard and safe method for quenching excess LiAlH₄, resulting in a granular, easily filterable aluminum salt precipitate.[4]
Materials:
-
3-Ethyloxetan-3-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard inert atmosphere glassware (oven-dried)
Step-by-Step Procedure:
-
Reaction Setup: Under a nitrogen or argon atmosphere, charge an oven-dried round-bottom flask with LiAlH₄ (1.5 equivalents) and anhydrous diethyl ether. Cool the resulting suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 3-Ethyloxetan-3-carbonitrile (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3-4 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Quenching: After the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water (where 'X' is the mass in grams of LiAlH₄ used).
-
-
Workup: Stir the resulting mixture at room temperature for 30 minutes until a white, granular precipitate forms. Filter the solid through a pad of Celite®, washing thoroughly with diethyl ether.
-
Purification: Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude 3-Ethyloxetan-3-amine can be purified further by vacuum distillation to yield a clear oil.[4]
Caption: Synthesis of the 3-Ethyloxetan-3-amine core.
Part 2: Library Generation Strategies
With the core amine in hand, several high-throughput and reliable reactions can be employed to generate a diverse library of derivatives. The following sections detail the rationale and protocols for three common diversification strategies.
A. N-Acylation / Amide Bond Formation
This is arguably the most utilized reaction in medicinal chemistry for library synthesis due to the vast commercial availability of carboxylic acids and sulfonyl chlorides.[5]
Rationale:
-
Diversity: Access to tens of thousands of unique building blocks (R-COOH, R-SO₂Cl) allows for extensive exploration of the chemical space around the oxetane core.
-
Robustness: Modern peptide coupling reagents provide high yields and excellent functional group tolerance, minimizing the need for protecting groups.
-
Purification: The resulting amides are often crystalline or possess chromatographic properties that facilitate straightforward purification.
Protocol 2: General Procedure for Amide Coupling using HATU
Causality and Experimental Choices:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral acids are used).
-
Base: A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed during the reaction without competing in the coupling reaction.
-
Solvent: Aprotic polar solvents like DMF or DCM are ideal for solubilizing the reactants and reagents.
| Reagent/Parameter | Condition/Amount | Rationale |
| Carboxylic Acid | 1.0 equiv | Limiting reagent |
| 3-Ethyloxetan-3-amine | 1.1 equiv | Slight excess to ensure full consumption of acid |
| HATU | 1.2 equiv | Activates the carboxylic acid for nucleophilic attack |
| DIPEA | 2.5 equiv | Neutralizes hexafluorophosphate and carboxylic acid proton |
| Solvent | DMF or DCM | Good solubility for most reactants |
| Temperature | Room Temperature | Mild conditions tolerated by most functional groups |
| Reaction Time | 2-12 hours | Typically sufficient for full conversion |
Step-by-Step Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in DMF, add HATU (1.2 equiv) and DIPEA (2.5 equiv).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add a solution of 3-Ethyloxetan-3-amine (1.1 equiv) in DMF.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
B. Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, allowing for the introduction of a wide array of alkyl and aryl-alkyl substituents from commercially available aldehydes and ketones.[6][7]
Rationale:
-
Efficiency: This one-pot reaction avoids the isolation of the intermediate imine/enamine, simplifying the workflow.[8]
-
Selectivity: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is mild and chemoselective, reducing the protonated imine intermediate much faster than the starting aldehyde or ketone.[8]
-
Conditions: The reaction proceeds under mild, typically slightly acidic conditions, which are compatible with a broad range of functional groups.
Protocol 3: General Procedure for Reductive Amination using STAB
| Reagent/Parameter | Condition/Amount | Rationale |
| Aldehyde or Ketone | 1.0 equiv | Limiting reagent |
| 3-Ethyloxetan-3-amine | 1.1 equiv | Slight excess of the amine |
| NaBH(OAc)₃ (STAB) | 1.5 equiv | Mild, chemoselective reducing agent |
| Acetic Acid (optional) | ~0.1 equiv | Catalyzes imine formation |
| Solvent | DCE or THF | Aprotic solvents that do not react with the hydride |
| Temperature | Room Temperature | Mild conditions |
| Reaction Time | 4-24 hours | Varies with substrate reactivity |
Step-by-Step Procedure:
-
In a flask, dissolve the aldehyde or ketone (1.0 equiv) and 3-Ethyloxetan-3-amine (1.1 equiv) in dichloroethane (DCE).
-
Add a catalytic amount of acetic acid (e.g., 1 drop) to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to control any effervescence.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
C. N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between amines and aryl halides/triflates.[9] This reaction is indispensable for introducing aromatic and heteroaromatic moieties, which are prevalent in pharmaceuticals.
Rationale:
-
Scope: Allows coupling with a vast range of (hetero)aryl halides that are unreactive towards traditional nucleophilic aromatic substitution.[10]
-
Catalysis: The use of a palladium catalyst and specialized phosphine ligands allows the reaction to proceed under relatively mild conditions with high efficiency.[11]
-
Base Selection: The choice of base is crucial for the catalytic cycle, with common choices being sodium tert-butoxide or cesium carbonate.
Protocol 4: General Procedure for Buchwald-Hartwig N-Arylation
| Reagent/Parameter | Condition/Amount | Rationale |
| Aryl Halide (Br, I, OTf) | 1.0 equiv | Limiting reagent |
| 3-Ethyloxetan-3-amine | 1.2 equiv | Excess amine |
| Pd Catalyst (e.g., Pd₂(dba)₃) | 1-5 mol% | Pre-catalyst for the active Pd(0) species |
| Ligand (e.g., XPhos) | 2-10 mol% | Stabilizes catalyst and facilitates reductive elimination |
| Base (e.g., NaOtBu) | 1.5-2.0 equiv | Promotes deprotonation of the amine |
| Solvent | Toluene or Dioxane | Anhydrous, high-boiling point aprotic solvent |
| Temperature | 80-110 °C | Required for oxidative addition and reductive elimination |
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk tube or vial, add the aryl halide (1.0 equiv), Pd₂(dba)₃ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and NaOtBu (1.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Solvent/Reagent Addition: Add anhydrous toluene, followed by 3-Ethyloxetan-3-amine (1.2 equiv) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Caption: Key strategies for diversifying the core amine.
Conclusion
The 3-Ethyloxetan-3-amine scaffold is a powerful and versatile starting point for the construction of compound libraries for drug discovery. By mastering the synthesis of the core amine and applying robust diversification chemistries such as N-acylation, reductive amination, and Buchwald-Hartwig amination, researchers can rapidly access a wide range of novel chemical entities. The protocols outlined in this guide provide a solid foundation for these efforts, emphasizing rational experimental choices to ensure efficiency, scalability, and success in library generation campaigns.
References
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11698. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(26), 4511-4515. [Link]
-
Dubois, M. A. J., Croft, R. A., Ding, Y., Choi, C., Owen, D. R., Bull, J. A., & Mousseau, J. J. (2022). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 13(10), 1227-1234. [Link]
-
HepatoChem, Inc. (n.d.). Amide Coupling in Medicinal Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(36), 9875–9881. [Link]
-
Thieme. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Synthesis, 50(22), 4443-4450. [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
The Strategic Integration of 3-Ethyloxetan-3-amine in the Advancement of Central Nervous System (CNS) Drug Candidates
Introduction: The Oxetane Motif as a Modern Tool in CNS Drug Design
In the intricate landscape of Central Nervous System (CNS) drug discovery, the pursuit of molecules with an optimal balance of potency, selectivity, and favorable pharmacokinetic properties is paramount. A significant challenge lies in designing compounds that can effectively cross the blood-brain barrier (BBB) while maintaining metabolic stability and minimizing off-target effects. The strategic incorporation of small, strained heterocyclic scaffolds has emerged as a powerful tactic to modulate these properties. Among these, the oxetane ring, a four-membered cyclic ether, has garnered substantial interest for its ability to impart beneficial physicochemical characteristics to drug candidates.[1][2][3]
This technical guide delves into the application of a specific, highly valuable building block, 3-Ethyloxetan-3-amine , in the development of novel CNS drug candidates. We will explore the underlying principles of how this unique structural motif can be leveraged to enhance drug-like properties, provide detailed protocols for the synthesis of its derivatives, and outline key in vitro assays for their evaluation.
The Physicochemical Impact of the 3-Ethyloxetan-3-amine Moiety: A Causal Analysis
The incorporation of the 3-Ethyloxetan-3-amine scaffold into a lead compound can induce profound and advantageous changes in its molecular properties. This is not a matter of serendipity but is rooted in the distinct electronic and conformational features of the oxetane ring.
Enhancing Aqueous Solubility and Reducing Lipophilicity
A common hurdle in CNS drug development is the often-conflicting requirement for sufficient lipophilicity to cross the BBB and adequate aqueous solubility for formulation and administration. The oxetane moiety in 3-Ethyloxetan-3-amine offers a solution to this conundrum. As a polar heterocycle, it can significantly increase the aqueous solubility of a parent molecule.[4] This is particularly impactful when replacing lipophilic groups like a gem-dimethyl or a simple alkyl chain. The strategic placement of the oxetane's oxygen atom, a hydrogen bond acceptor, enhances interactions with water, thereby improving solubility.
Improving Metabolic Stability
Metabolic instability, particularly rapid clearance by cytochrome P450 (CYP) enzymes in the liver, is a primary cause of failure for many drug candidates. The oxetane ring, especially when 3,3-disubstituted as in 3-Ethyloxetan-3-amine, can sterically shield adjacent metabolically labile sites from enzymatic attack.[5] This steric hindrance can significantly reduce the rate of metabolic degradation, leading to a longer half-life and improved bioavailability.[3]
Modulating Basicity (pKa) for Optimal CNS Penetration
The basicity of an amine is a critical parameter for CNS drugs, as highly basic compounds are often substrates for efflux transporters at the BBB, limiting their brain penetration. The oxetane ring in 3-Ethyloxetan-3-amine exerts a potent inductive electron-withdrawing effect, which significantly lowers the pKa of the proximal amine.[3][6] This reduction in basicity can mitigate interactions with efflux transporters and reduce the potential for off-target effects associated with high basicity, such as hERG channel inhibition.[3]
Introducing Three-Dimensionality for Enhanced Target Engagement
Modern drug design increasingly emphasizes the importance of three-dimensional (3D) molecular shape for achieving high target affinity and selectivity. The puckered conformation of the oxetane ring introduces a desirable sp³-rich character into otherwise flat molecules, which can lead to more specific and favorable interactions within the binding pockets of CNS targets.[7]
Data Presentation: The Quantifiable Advantages of 3-Ethyloxetan-3-amine Incorporation
The following table summarizes the typical improvements in key physicochemical and pharmacokinetic parameters observed when incorporating a 3-amino-oxetane moiety, such as 3-Ethyloxetan-3-amine, in place of more traditional chemical groups.
| Property | Typical Analogue | 3-Amino-Oxetane Analogue | Magnitude of Improvement | Reference(s) |
| Aqueous Solubility | gem-dimethyl | 3,3-disubstituted oxetane | 4 to >4000-fold increase | [4] |
| Lipophilicity (LogD) | Alkyl amine | 3-Amino-oxetane | 0.5 - 1.5 unit decrease | [3] |
| Metabolic Stability (t½ in HLM) | Unsubstituted amine | 3-Amino-oxetane | 2 to 10-fold increase | [1][3] |
| Amine pKa | Primary alkyl amine (pKa ~10) | 3-Amino-oxetane (pKa ~7-8) | 2-3 unit decrease | [3][6] |
| Blood-Brain Barrier Permeability | High efflux substrate | Low efflux substrate | Enhanced brain penetration | [1] |
HLM: Human Liver Microsomes
Experimental Protocols: Synthesis and Evaluation of 3-Ethyloxetan-3-amine Derivatives
The following protocols provide detailed, step-by-step methodologies for the synthesis of N-substituted derivatives of 3-Ethyloxetan-3-amine and their subsequent evaluation in key in vitro assays relevant to CNS drug discovery.
Protocol 1: Synthesis of N-Aryl/Alkyl-3-Ethyloxetan-3-amines via Reductive Amination
Reductive amination is a robust and versatile method for the N-functionalization of 3-Ethyloxetan-3-amine with a wide range of aldehydes and ketones.[4][8]
Materials:
-
3-Ethyloxetan-3-amine hydrochloride
-
Aldehyde or Ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) in DCE or THF, add 3-Ethyloxetan-3-amine hydrochloride (1.1 eq) and TEA or DIPEA (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine or enamine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 3-Ethyloxetan-3-amine derivative.
Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the purified product to verify the expected molecular weight and by ¹H and ¹³C NMR spectroscopy to confirm the structure.
Protocol 2: Synthesis of N-Acyl-3-Ethyloxetan-3-amines
N-acylation provides a straightforward method for the synthesis of amide derivatives of 3-Ethyloxetan-3-amine.[9][10]
Materials:
-
3-Ethyloxetan-3-amine hydrochloride
-
Acyl chloride or acid anhydride of interest
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-Ethyloxetan-3-amine hydrochloride (1.0 eq) in DCM and add pyridine or TEA (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride or acid anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-acyl-3-Ethyloxetan-3-amine derivative.
Self-Validation: Purity and identity of the final compound should be confirmed by LC-MS and NMR spectroscopy.
In Vitro Evaluation Workflow for CNS Drug Candidates
The following diagram illustrates a typical workflow for the in vitro evaluation of newly synthesized 3-Ethyloxetan-3-amine derivatives.
Caption: A streamlined workflow for the synthesis and evaluation of 3-Ethyloxetan-3-amine derivatives.
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is crucial for assessing the susceptibility of a compound to phase I metabolism.[4][11]
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Acetonitrile containing an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker set to 37 °C
Procedure:
-
Prepare the incubation mixture by combining HLMs, phosphate buffer, and the NADPH regenerating system in a 96-well plate.
-
Pre-warm the plate to 37 °C for 10 minutes.
-
Initiate the reaction by adding the test compound to a final concentration of 1 µM.
-
Incubate the plate at 37 °C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding ice-cold acetonitrile with an internal standard to an aliquot of the incubation mixture.[12]
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate scaling factors.
Self-Validation: The inclusion of a positive control (verapamil) ensures that the enzymatic system is active. A time-zero sample serves as a baseline for 100% compound presence.
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability
The PAMPA-BBB assay is a high-throughput, cell-free method to predict the passive diffusion of a compound across the BBB.[1][2][13]
Materials:
-
PAMPA plate system (a donor plate with a hydrophobic PVDF membrane and an acceptor plate)
-
Brain lipid solution (e.g., a mixture of phospholipids in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds (e.g., promazine and diclofenac, respectively)
-
UV/Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Coat the membrane of the donor plate with the brain lipid solution and allow the solvent to evaporate.
-
Add the test compound, dissolved in PBS (final DMSO concentration <1%), to the wells of the donor plate.
-
Fill the wells of the acceptor plate with PBS.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate the plate at room temperature for 4-18 hours.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - C_A / C_eq)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Self-Validation: The inclusion of high and low permeability controls validates the integrity and performance of the artificial membrane.
Protocol 5: In Vitro Cytotoxicity Assay in SH-SY5Y Neuronal Cells
This assay is essential for evaluating the potential neurotoxicity of CNS drug candidates. The SH-SY5Y human neuroblastoma cell line is a widely used model for this purpose.[2][11][13]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (typically in a serial dilution) and incubate for 24-72 hours.
-
After the incubation period, add the MTT reagent to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a dedicated solubilization buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a spectrophotometer.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).
Self-Validation: The inclusion of a positive control confirms the sensitivity of the cells to cytotoxic agents. A vehicle control (e.g., DMSO) is used to account for any effects of the solvent.
Conclusion: 3-Ethyloxetan-3-amine as a Key Enabler in CNS Drug Discovery
The 3-Ethyloxetan-3-amine scaffold represents a highly valuable and versatile building block for the modern medicinal chemist focused on CNS drug discovery. Its ability to concurrently improve solubility, enhance metabolic stability, modulate basicity, and introduce favorable three-dimensionality provides a powerful tool to overcome common challenges in the optimization of lead compounds. The protocols and workflows detailed in this guide offer a robust framework for the synthesis and evaluation of novel CNS drug candidates incorporating this promising moiety. By understanding the causal relationships between the structure of 3-Ethyloxetan-3-amine and its impact on drug-like properties, researchers can more effectively design and develop the next generation of therapies for neurological and psychiatric disorders.
References
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit. Retrieved from [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
Wang, Z., et al. (2022). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications, 58(1), 129-132. [Link]
-
Ferreira, D., et al. (2022). Natural Herbicide Shows Cytotoxicity, Neurotoxicity, and Antioxidant System Alterations on SH-SY5Y and HaCaT Cell Lines. Toxics, 10(12), 735. [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
microsomal stability assay for human and mouse liver microsomes. (2023). protocols.io. [Link]
-
Reductive Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
- U.S. Patent No. US20080167499A1. (2008). Process for the reductive amination of aldehydes and ketones.
-
Reductive Amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Gore, R. P., et al. (2011). A review on various reagents for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. [Link]
-
Figure 3. Metabolic stability of selected compounds in human liver microsomes. (n.d.). ResearchGate. Retrieved from [Link]
-
Sanna, P., et al. (2005). Design, synthesis and biological activity of acyl substituted 3-amino-5-methyl-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones as potential hypnotic drugs. European Journal of Medicinal Chemistry, 40(11), 1179-87. [Link]
-
Al-Khafaji, K., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 65(14), 9576-9588. [Link]
-
Li, Y., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15837-15841. [Link]
-
vitro BBB permeability values obtained for the 27 CNS drugs under study... (n.d.). ResearchGate. Retrieved from [Link]
-
Shamsara, J. (2021). A curated diverse molecular database of blood-brain barrier permeability with chemical descriptors. Scientific Data, 8(1), 296. [Link]
-
Pelkonen, O., & Pasanen, M. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica Sinica B, 9(1), 32-47. [Link]
-
Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 12(10), 1876-1882. [Link]
-
Gao, J., et al. (2019). Predict drug permeability to blood–brain-barrier from clinical phenotypes. Bioinformatics, 35(14), i567-i575. [Link]
-
Drăgan, M., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(16), 5035. [Link]
-
Dandia, A., et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Letters, 23(18), 7179-7184. [Link]
-
Wenlock, M. C., et al. (2003). A comparison of physicochemical property profiles of development and marketed oral drugs. Journal of Medicinal Chemistry, 46(8), 1250-1256. [Link]
-
Begley, D. J. (2004). Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier. Current Pharmaceutical Design, 10(12), 1289-1312. [Link]
-
Gábor, M., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(19), 6542. [Link]
-
Hyster, T. K., & Rovis, T. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds. Angewandte Chemie International Edition, 50(44), 10444-10448. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
-
N-acylation of amides through internal nucleophilic catalysis. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Jarak, I., et al. (2024). Experimental and In Silico Comparative Study of Physicochemical Properties and Antimicrobial Activity of Carboxylate Ionic Liquids. International Journal of Molecular Sciences, 25(15), 8234. [Link]
-
Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584–2608. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties [mdpi.com]
- 13. mdpi.com [mdpi.com]
Large-scale synthesis and purification methods for 3-Ethyloxetan-3-amine
An In-Depth Guide to the Large-Scale Synthesis and Purification of 3-Ethyloxetan-3-amine
Introduction: The Rising Prominence of Oxetanes in Drug Discovery
The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged from relative obscurity to become a highly valued scaffold in modern medicinal chemistry.[1] Its unique physicochemical properties—acting as a polar, metabolically stable, and conformationally constrained bioisostere for commonly used groups like gem-dimethyl and carbonyls—have a profound and often beneficial impact on the aqueous solubility, lipophilicity, and metabolic stability of drug candidates.[2][3][4] Specifically, 3,3-disubstituted oxetanes, such as 3-Ethyloxetan-3-amine, are of significant interest as they introduce a valuable amino functional group for further derivatization while maintaining the desirable properties of the oxetane core.[4]
This guide provides a comprehensive overview of robust and scalable methods for the synthesis and purification of 3-Ethyloxetan-3-amine, designed for researchers, chemists, and process development professionals. The protocols herein are grounded in established chemical principles, explaining the causality behind procedural choices to ensure both technical accuracy and practical applicability for multi-gram to kilogram-scale production.
Part 1: Strategic Approach to Synthesis
A scalable synthesis of 3-Ethyloxetan-3-amine requires a convergent and efficient route starting from readily available materials. The most logical retrosynthetic disconnection points to the commercially available and widely used building block, oxetan-3-one, as the ideal starting material.[5][6] The synthesis can be strategically divided into two key stages: installation of the ethyl group at the C3 position and the subsequent introduction of the primary amine.
Proposed Synthetic Pathway
The most field-proven and scalable approach involves a three-step sequence:
-
Nucleophilic Addition: A Grignard reaction between oxetan-3-one and ethylmagnesium bromide to form the tertiary alcohol, 3-ethyl-3-hydroxyoxetane. This is a classic and highly reliable C-C bond-forming reaction.
-
Hydroxyl Group Activation: Conversion of the sterically hindered tertiary alcohol into a competent leaving group. Mesylation (methanesulfonyl chloride) is chosen over tosylation for its higher reactivity and the smaller size of the mesyl group, which is advantageous with a hindered alcohol.
-
Amination: Nucleophilic substitution of the mesylate. To avoid potential elimination side reactions and the handling of ammonia under high pressure on a large scale, a two-step azide-based approach is preferred. The mesylate is displaced with sodium azide to form an intermediate alkyl azide, which is then cleanly reduced to the primary amine using a standard hydrogenation or Staudinger reaction.[5]
This pathway is advantageous for its use of well-understood, high-yielding reactions and intermediates that are generally stable and easy to handle, making it highly amenable to scale-up.
Caption: Proposed multi-step synthesis of 3-Ethyloxetan-3-amine from oxetan-3-one.
Part 2: Large-Scale Synthesis Protocols
The following protocols are designed for scalability. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 2.1: Synthesis of 3-Ethyl-3-hydroxyoxetane
This step involves the nucleophilic addition of an ethyl group to the carbonyl of oxetan-3-one.
-
Reagents & Equipment:
-
Large, oven-dried, three-neck round-bottom flask with mechanical stirrer, dropping funnel, and nitrogen inlet.
-
Oxetan-3-one
-
Ethylmagnesium bromide (solution in THF or Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To the reaction flask under a nitrogen atmosphere, add a solution of oxetan-3-one in anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the ethylmagnesium bromide solution (1.1 equivalents) via the dropping funnel, maintaining the internal temperature below 5 °C. The addition is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-ethyl-3-hydroxyoxetane as an oil. The product is often sufficiently pure for the next step.
-
Protocol 2.2: Synthesis of 3-Azido-3-ethyloxetane via Mesylate Intermediate
This two-part protocol first activates the hydroxyl group and then displaces it with azide, a reliable and safe precursor to the amine.
-
Reagents & Equipment:
-
Reaction flask with stirrer and nitrogen inlet.
-
3-Ethyl-3-hydroxyoxetane (from Protocol 2.1)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water, Diethyl ether
-
-
Procedure (Part A - Mesylation):
-
Dissolve the crude 3-ethyl-3-hydroxyoxetane in anhydrous DCM under nitrogen.
-
Add triethylamine (1.5 equivalents) and cool the mixture to 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 equivalents). An exotherm and formation of triethylamine hydrochloride salt will be observed.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo at low temperature (<30 °C) to yield the crude mesylate. Caution: The mesylate may be unstable and should be used immediately in the next step.
-
-
Procedure (Part B - Azide Substitution):
-
Immediately dissolve the crude mesylate in DMF.
-
Add sodium azide (2.0 equivalents). Caution: Sodium azide is highly toxic. Handle with extreme care.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring for completion.
-
Cool the mixture to room temperature and pour it into a larger volume of water.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic extracts, wash extensively with water to remove DMF, then wash with brine.
-
Dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-azido-3-ethyloxetane.
-
Protocol 2.3: Reduction of 3-Azido-3-ethyloxetane to 3-Ethyloxetan-3-amine
Catalytic hydrogenation is the cleanest and most scalable method for reducing the azide to the primary amine.
-
Reagents & Equipment:
-
Parr hydrogenator or similar hydrogenation apparatus.
-
3-Azido-3-ethyloxetane (from Protocol 2.2)
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Methanol or Ethyl Acetate
-
-
Procedure:
-
In a suitable pressure vessel, dissolve the crude 3-azido-3-ethyloxetane in methanol.
-
Carefully add the 10% Pd/C catalyst (5-10 mol % loading) under an inert atmosphere.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50-100 psi).
-
Stir the reaction vigorously at room temperature. Monitor the reaction by hydrogen uptake. The reaction is typically complete in 4-12 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-Ethyloxetan-3-amine.
-
| Reaction Step | Key Reagents | Typical Temp. | Typical Time | Expected Yield |
| Grignard Reaction | EtMgBr, Oxetan-3-one | 0 °C to RT | 2-4 h | 85-95% |
| Mesylation | MsCl, Et₃N | 0 °C to RT | 3-4 h | >95% (crude) |
| Azide Substitution | NaN₃ | 60-70 °C | 12-18 h | 80-90% |
| Hydrogenation | H₂, 10% Pd/C | Room Temp. | 4-12 h | 90-98% |
Part 3: Large-Scale Purification Strategies
Purifying small, polar, basic amines like 3-Ethyloxetan-3-amine presents unique challenges, particularly on a large scale. Direct silica gel chromatography is often inefficient due to strong interactions between the basic amine and the acidic silica surface, leading to tailing and product loss.[7][8]
Primary Method: Acid-Base Extraction and Distillation
For large quantities, a combination of an acidic wash/basic work-up followed by vacuum distillation is the most robust, cost-effective, and scalable method.[9] This approach efficiently removes non-basic organic impurities and inorganic salts.
-
Procedure:
-
Dissolve the crude amine product in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Transfer the solution to a large separatory funnel and extract with 1 M hydrochloric acid (HCl). The protonated amine salt will move to the aqueous layer. Repeat the extraction 2-3 times.
-
Combine the acidic aqueous layers. The organic layer containing non-basic impurities can be discarded.
-
Wash the combined aqueous layer once with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 6 M NaOH) until the pH is >12. This liberates the free amine.
-
Extract the now basic aqueous layer 3-4 times with a fresh organic solvent (e.g., DCM).
-
Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄), filter, and concentrate carefully on a rotary evaporator.
-
Set up a vacuum distillation apparatus. Distill the purified amine under reduced pressure to obtain the final, high-purity product. The boiling point will need to be determined empirically but is expected to be relatively low.
-
Caption: Decision workflow for the purification of 3-Ethyloxetan-3-amine.
Secondary Method: Flash Column Chromatography
For smaller scales or when distillation is not feasible, flash chromatography can be employed, but requires special conditions to mitigate the basicity of the amine.[8]
-
Normal-Phase Chromatography:
-
Amine-Functionalized Silica:
-
For very difficult separations, using a pre-treated amine-functionalized silica column can provide excellent peak shape without requiring a basic modifier in the mobile phase.[8] This is a more expensive but often highly effective option.
-
| Purification Method | Typical Scale | Pros | Cons |
| Acid-Base Extraction & Distillation | > 5 g | Highly scalable, low cost, excellent for removing non-basic impurities. | Requires a volatile compound; may not separate structurally similar basic impurities. |
| Normal-Phase Chromatography (Basic Modifier) | < 10 g | Good for separating polar impurities. | Can be low-yielding due to product loss on silica; requires large solvent volumes.[7][8] |
| Amine-Functionalized Chromatography | < 5 g | Excellent peak shape, high resolution. | High cost of stationary phase.[8] |
Part 4: Characterization
The identity and purity of the final product, 3-Ethyloxetan-3-amine, should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity. The characteristic signals for the oxetane ring protons (triplets or doublets of doublets around 4.5-4.8 ppm) should be present.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To confirm the presence of the primary amine (N-H stretches around 3300-3400 cm⁻¹) and the C-O-C stretch of the oxetane ring.
By following these detailed strategies and protocols, researchers and drug development professionals can confidently produce and purify multi-gram quantities of 3-Ethyloxetan-3-amine, a valuable building block for the advancement of modern medicinal chemistry.
References
-
Burés, J. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
-
Zwanenburg, B., et al. (1992). Synthesis of oxetanones from α,β-epoxydiazomethyl ketones. Request PDF. [Link]
-
Parlow, J. J., & Normansell, M. G. (1997). Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. Request PDF. [Link]
-
Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]
-
Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage. [Link]
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]
-
Burés, J. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]
-
Bull, J. A., et al. (2014). Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. ResearchGate. [Link]
-
Grygorenko, O. O., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
König, F. D., et al. (2022). Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. ChemRxiv. [Link]
-
Slideshare. (n.d.). Paterno buchi reaction. Slideshare. [Link]
-
Wikipedia. (n.d.). Oxetane. Wikipedia. [Link]
-
Moody, C. J., et al. (2022). Synthesis of functionalised spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]
-
Csenki, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A. [Link]
-
Bull, J. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]
-
D'Auria, M. (2017). Oxetane Synthesis through the Paternò-Büchi Reaction. PubMed Central. [Link]
-
Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Grygorenko, O. O., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]
- Google Patents. (1969). Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
-
Idem, R. (2012). Experimental Studies for Development of a Purification Process for Single and Mixed Amine Solvents. University of Regina. [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Google Patents. (2013). Methods for making oxetan-3-ylmethanamines.
-
Reddit. (2021). Tridodecylamine Purification. Reddit. [Link]
-
The Organic Chemistry Tutor. (2022). Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
Reddit. (2022). Chromotography with free amines? Reddit. [Link]
-
Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. [Link]
-
Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. [Link]
- Google Patents. (2020). Synthetic method of 3-oxetanone.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Practical Guide to Aza-Michael Addition Reactions Involving Oxetane Derivatives: Synthesis, Mechanism, and Application in Drug Discovery
Introduction: The Strategic Union of Oxetanes and Aza-Michael Chemistry
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The oxetane motif, a four-membered cyclic ether, has emerged as a valuable building block in drug design.[1][2][3] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—allows it to serve as an effective bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities.[4][5] The incorporation of an oxetane ring can significantly improve critical drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby amines.[6][7][8]
Parallel to the rise of enabling scaffolds like oxetanes, the aza-Michael addition reaction stands as a robust and versatile method for the formation of carbon-nitrogen bonds.[9] This conjugate addition of an amine nucleophile to an electron-deficient alkene is a cornerstone of synthetic chemistry, providing access to a diverse array of β-amino carbonyl compounds which are key intermediates in the synthesis of pharmaceuticals.[10]
This guide provides a comprehensive overview of the strategic application of the aza-Michael addition to oxetane-containing substrates. We will delve into the mechanistic nuances of this reaction, provide detailed experimental protocols, and showcase its utility in the synthesis of novel chemical entities for drug discovery and development.
Mechanistic Insights: Catalysis and Reaction Pathways
The aza-Michael reaction proceeds through the nucleophilic attack of an amine on the β-carbon of an α,β-unsaturated carbonyl compound.[11] The reaction can be catalyzed by a variety of promoters, including bases, acids, and metal catalysts, to enhance the nucleophilicity of the amine or the electrophilicity of the Michael acceptor.[10] In the context of oxetane-derived Michael acceptors, such as methyl 2-(oxetan-3-ylidene)acetate, the reaction typically proceeds under mild conditions, often facilitated by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[9]
The general mechanism can be visualized as a two-step process:
-
Nucleophilic Attack: The amine adds to the electron-deficient double bond, forming a zwitterionic intermediate.
-
Proton Transfer: A proton is transferred from the amine to the enolate, yielding the final β-amino product.[11]
The choice of catalyst and solvent can significantly influence the reaction rate and selectivity.[12] While many aza-Michael reactions are performed under catalyst- and solvent-free conditions, the use of a catalyst is often beneficial for less reactive substrates or to control stereoselectivity.[13]
Figure 1. Generalized mechanism of the aza-Michael addition.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for conducting aza-Michael additions to oxetane-derived Michael acceptors. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate (Michael Acceptor)
This protocol describes the synthesis of a common oxetane-derived Michael acceptor via a Horner-Wadsworth-Emmons reaction.[9]
Materials:
-
Oxetan-3-one
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of oxetan-3-one (1.0 eq) and methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq) in anhydrous THF at 0 °C, add DBU (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford methyl 2-(oxetan-3-ylidene)acetate.
Protocol 2: General Procedure for the Aza-Michael Addition
This protocol outlines a general method for the conjugate addition of an amine to the prepared oxetane-derived Michael acceptor.[9]
Materials:
-
Methyl 2-(oxetan-3-ylidene)acetate
-
Amine (aliphatic or aromatic)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (optional, as catalyst)
-
Solvent (e.g., Methanol, Acetonitrile, or solvent-free)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).
-
If required, add a catalytic amount of DBU (0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
If necessary, perform an aqueous workup by partitioning the residue between ethyl acetate and saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired β-amino oxetane derivative.
Figure 2. Experimental workflow for the synthesis of β-amino oxetane derivatives.
Applications and Data
The aza-Michael addition to oxetane-containing acceptors provides a straightforward route to novel β-amino acid derivatives and other valuable building blocks for drug discovery.[9][14] These products can be further elaborated to access a wide range of complex molecules.
| Entry | Amine | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Piperidine | DBU | Methanol | 4 | 92 | [9] |
| 2 | Morpholine | DBU | Methanol | 5 | 90 | [9] |
| 3 | Pyrrolidine | DBU | Methanol | 3 | 95 | [9] |
| 4 | Aniline | DBU | Methanol | 12 | 75 | [9] |
| 5 | Benzylamine | None | None | 24 | 88 | [13] |
Table 1. Examples of Aza-Michael Addition Reactions with Methyl 2-(oxetan-3-ylidene)acetate.
Troubleshooting and Key Considerations
-
Reaction Monitoring: Close monitoring of the reaction by TLC is crucial to determine the optimal reaction time and prevent the formation of side products.
-
Catalyst Choice: While DBU is a common and effective catalyst, other bases or Lewis acids may be more suitable for specific substrate combinations.[10]
-
Solvent Effects: The choice of solvent can influence reaction rates and, in some cases, selectivity. Aprotic solvents like acetonitrile or THF, or protic solvents like methanol can be employed. Solvent-free conditions are also often effective.[12]
-
Double Addition: With primary amines, double addition to the Michael acceptor can be a competing reaction. Careful control of stoichiometry and reaction conditions can help to minimize this.[15]
-
Purification: The polarity of the resulting β-amino esters may necessitate the use of polar eluent systems for column chromatography.
Conclusion
The aza-Michael addition reaction involving oxetane derivatives represents a powerful and efficient strategy for the synthesis of novel, three-dimensional molecular scaffolds with high potential in drug discovery. The operational simplicity of the reaction, combined with the beneficial physicochemical properties imparted by the oxetane moiety, makes this a highly attractive approach for medicinal chemists. The protocols and data presented in this guide offer a solid foundation for researchers to explore this promising area of synthetic chemistry and to accelerate the development of next-generation therapeutics.
References
-
Huang, G., & Liu, X. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 262, 115802. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]
-
Gould, C. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Journal of .... [Link]
-
Aicher, T. D., & Wuitschik, G. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12492-12527. [Link]
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, F. B. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. [Link]
-
University of Michigan. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health. [Link]
-
Šileikaitė, A., & Wulff, J. E. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(7), 750-755. [Link]
-
National Center for Biotechnology Information. (2023). Oxetanes in Drug Discovery Campaigns. National Institutes of Health. [Link]
-
Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kalgutkar, A. S. (2012). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 3(10), 1269-1273. [Link]
-
National Center for Biotechnology Information. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health. [Link]
-
Butkutė, M., Voitechovič, E., & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]
-
Xu, J. X., & Du, D. M. (2016). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 36(11), 2565-2583. [Link]
-
ResearchGate. (n.d.). Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Oxetane opening by various nucleophiles. ResearchGate. [Link]
-
Svobodová, E., & Císařová, I. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Natural Product Reports. [Link]
-
Butkutė, M., Voitechovič, E., & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]
-
Ahmad, S., Yousaf, M., Mansha, A., Rasool, N., & Fawad, A. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1399-1425. [Link]
-
Lin, X. F., et al. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Synthesis, 2007(17), 2653-2659. [Link]
-
Naskar, S., & Roy, S. (2012). Conjugated Addition of Amines to Electron Deficient Alkenes: A Green Approach. Organic Chemistry International, 2012, 1-5. [Link]
-
ResearchGate. (n.d.). General method for the preparation of compounds 2–5via an aza-Michael reaction. ResearchGate. [Link]
-
Cador, A., Hoffmann, G., Tognetti, V., & Joubert, L. (2024). Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. Tetrahedron. [Link]
-
Lequeux, T., et al. (2015). An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Green Chemistry, 17(6), 3591-3598. [Link]
-
National Center for Biotechnology Information. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. National Institutes of Health. [Link]
-
van der Meer, J. Y., & de la Escudera, P. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 8, 580. [Link]
-
Reddy, B. M., et al. (2013). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Catalysis Letters, 143(4), 413-418. [Link]
-
White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. [Link]
-
ChemInform. (2010). Recent Developments in the Field of Oxa-Michael Reactions. ChemInform, 41(22). [Link]
-
Beilstein Journals. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 8, 1633-1679. [Link]
-
The Royal Society of Chemistry. (2017). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry, 8(11), 1850-1859. [Link]
-
ResearchGate. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. ResearchGate. [Link]
-
ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]
-
Semantic Scholar. (2017). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Semantic Scholar. [Link]
-
The Royal Society of Chemistry. (2014). Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. Polymer Chemistry, 5(17), 5039-5046. [Link]
-
National Center for Biotechnology Information. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Regioselectivity of aza‐Michael addition to halogenated β‐cyanoacrylates. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of oxetanes by addition of alkenes and alkynes to alcohols. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of oxetanes by addition of ene and yne compounds to carbonyl compounds. ResearchGate. [Link]
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Coupling with 3-Ethyloxetan-3-amine
Welcome to the technical support center for coupling reactions involving 3-Ethyloxetan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for this unique and sterically hindered building block. The inherent steric hindrance and the presence of the oxetane ring necessitate careful optimization of reaction conditions to achieve high yields and purity.
Introduction to 3-Ethyloxetan-3-amine
3-Ethyloxetan-3-amine is a valuable building block in medicinal chemistry, offering a three-dimensional scaffold that can improve physicochemical properties such as solubility and metabolic stability.[1][2] However, the tertiary carbon atom adjacent to the primary amine group presents significant steric hindrance, which can impede standard coupling reactions. This guide will address the most common challenges and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Amide Bond Formation
Q1: My standard amide coupling reaction (e.g., using EDC/HOBt or HATU) with 3-Ethyloxetan-3-amine is resulting in low to no product yield. What are the likely causes?
A1: Low yields in amide coupling reactions with sterically hindered amines like 3-Ethyloxetan-3-amine are common and can be attributed to several factors:
-
Steric Hindrance: The bulky ethyl group and the oxetane ring structure shield the amine's nucleophilic lone pair, significantly slowing down the rate of attack on the activated carboxylic acid.[3]
-
Inefficient Carboxylic Acid Activation: Standard coupling reagents like EDC, even with additives like HOBt, may form an activated intermediate (e.g., an O-acylisourea) that is not reactive enough to couple with a poorly nucleophilic, hindered amine before it decomposes.[3]
-
Side Reactions of the Activated Intermediate: If the desired reaction with the hindered amine is too slow, the highly reactive activated species can undergo side reactions. For instance, with carbodiimides, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common reaction-stalling byproduct.[3] With uronium reagents like HATU, the unreacted amine can also react with the coupling reagent itself to form a guanidinium byproduct.
-
Poor Solubility: Inadequate solubility of any of the reactants in the chosen solvent will lead to diminished reaction rates.[3]
Q2: How can I improve the yield of my amide coupling reaction with 3-Ethyloxetan-3-amine?
A2: To overcome the challenges posed by this hindered amine, a multi-faceted approach to optimization is recommended. Consider the following strategies, starting with the simplest modifications.
Troubleshooting Flowchart for Amide Coupling
Caption: A decision tree for troubleshooting difficult amide couplings.
Strategy 1: Employ More Powerful Coupling Reagents
Standard coupling reagents may not be sufficient. Consider switching to more reactive alternatives known to be effective for hindered couplings.[3]
| Reagent Class | Examples | Key Advantages for Hindered Couplings |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Highly reactive, fast reaction times, and can be more effective than carbodiimides.[4][5] COMU is a newer generation reagent that can sometimes outperform HATU and avoids potentially explosive additives.[3] |
| Phosphonium Salts | PyBOP, PyAOP | Known to be highly effective for hindered couplings and can reduce racemization.[3][5] |
| Acyl Fluoride Precursors | TFFH, BTFFH | In situ conversion of the carboxylic acid to a small, highly reactive acyl fluoride can be very effective where other methods fail.[3][6][7] |
Strategy 2: Optimize Reaction Conditions
-
Solvent Choice: While DMF and DCM are common, switching to a higher-boiling point solvent like NMP or a less coordinating one like acetonitrile can be beneficial.[3]
-
Base Selection: Use a strong, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize acids formed during the reaction without competing with your amine nucleophile.[3][8]
-
Temperature: For particularly challenging couplings, increasing the reaction temperature may be necessary. A protocol involving in situ formation of acyl fluorides followed by heating to 80 °C has been shown to be effective for sterically hindered substrates.[3][6][7]
Strategy 3: Implement a Pre-activation Protocol
For hindered amines, the order of addition is critical. Pre-activating the carboxylic acid before introducing 3-Ethyloxetan-3-amine can significantly improve yields by ensuring the activated species is readily available to react and minimizing side reactions with the coupling reagent.[3]
Experimental Protocols: Amide Coupling
Protocol 1: High-Reactivity Uronium Salt Coupling (HATU)
-
To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.[3]
-
Add 3-Ethyloxetan-3-amine (1.0-1.2 equiv) to the reaction mixture.
-
Monitor the reaction by LC-MS until completion (typically 1-12 hours).
-
Upon completion, quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acyl Fluoride Mediated Coupling for Highly Hindered Systems
-
In a reaction vial, dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent such as DCM or acetonitrile (0.1 M).
-
Add a fluorinating agent like BTFFH (1.2 equiv) followed by pyridine (3.0 equiv). Pyridine acts as both a base and a catalyst.[3]
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the acyl fluoride.
-
Add 3-Ethyloxetan-3-amine (1.0 equiv).
-
Seal the reaction vessel and heat the mixture to 80 °C.
-
Monitor the reaction progress over 12-24 hours via LC-MS.[3]
-
After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent.
-
Perform a standard aqueous workup and purify the crude product.
Reductive Amination
Q3: I am attempting a reductive amination with 3-Ethyloxetan-3-amine and an aldehyde/ketone, but the reaction is slow and incomplete. How can I optimize this?
A3: Reductive amination involves the formation of an imine or enamine intermediate, followed by reduction.[9][10] The steric hindrance of 3-Ethyloxetan-3-amine can slow down the initial condensation step.
Optimization Strategies for Reductive Amination:
-
Choice of Reducing Agent: The choice of hydride reagent is critical.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice as it is mild and tolerant of a wide range of functional groups. It is moisture-sensitive and typically used in solvents like DCE, DCM, or THF.[11][12] Acetic acid can be used as a catalyst to promote imine formation.[12]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also effective and is not water-sensitive, making it suitable for use in protic solvents like methanol.[11] It is most effective at a slightly acidic pH (6-7).[12]
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde or ketone. Therefore, it should only be added after sufficient time has been allowed for imine formation.[11]
-
-
pH Control: Imine formation is typically fastest under weakly acidic conditions (pH ~4-6).[13] Adding a catalytic amount of acetic acid can accelerate the initial condensation with the carbonyl compound.
-
Water Removal: The formation of the imine intermediate is an equilibrium process that releases water.[9] Using a dehydrating agent, such as anhydrous MgSO₄ or molecular sieves, or performing the reaction in a setup with a Dean-Stark trap can drive the equilibrium towards the imine, thereby improving the overall reaction rate.
Experimental Protocols: Reductive Amination
Protocol 3: Reductive Amination using Sodium Triacetoxyborohydride
-
Dissolve the aldehyde or ketone (1.0 equiv) and 3-Ethyloxetan-3-amine (1.2 equiv) in a suitable anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Stir the solution at room temperature for 30-60 minutes. A catalytic amount of acetic acid (0.1 equiv) can be added to facilitate imine formation.[1]
-
Slowly add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stability and Handling
Q4: Are there any stability concerns with the oxetane ring in 3-Ethyloxetan-3-amine during coupling reactions?
A4: Yes, the oxetane ring can be susceptible to ring-opening under harsh acidic conditions.[14] While 3,3-disubstituted oxetanes are generally more stable due to steric shielding, it is prudent to avoid strongly acidic conditions.[14] Most standard amide coupling and reductive amination protocols operate under neutral to mildly basic or weakly acidic conditions, which are generally well-tolerated by the oxetane moiety. Avoid strongly acidic workup procedures where possible.
Summary of Recommended Starting Conditions
| Reaction Type | Coupling Reagent/Reducing Agent | Solvent | Base (if applicable) | Key Tip |
| Amide Coupling (Standard) | HATU / DIPEA | DMF | DIPEA | Pre-activate the carboxylic acid for 5-15 min. |
| Amide Coupling (Challenging) | BTFFH / Pyridine | Acetonitrile or DCM | Pyridine | Heat to 80 °C after amine addition. |
| Reductive Amination | NaBH(OAc)₃ | DCM or DCE | N/A | Add a catalytic amount of acetic acid. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Rosenkilde, M. M., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Retrieved from [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. Retrieved from [Link]
-
Levin, D. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Shabani, S., & Arshadi, S. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. Retrieved from [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Rosenkilde, M. M., & Ulven, T. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]
-
Myers, A. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]
-
Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Communications, 55(82), 12344-12347. Retrieved from [Link]
-
Liu, M.-M., et al. (2023). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. ResearchGate. Retrieved from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
-
ChemInform Abstract: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (n.d.). ResearchGate. Retrieved from [Link]
-
Franzini, R. M., Neri, D., & Scheuermann, J. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Molecules, 19(8), 12476-12489. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). PMC - NIH. Retrieved from [Link]
-
Sharma, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery campaigns. Journal of medicinal chemistry, 53(8), 3227-3246. Retrieved from [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines. (n.d.). ResearchGate. Retrieved from [Link]
-
Cross-Electrophile Coupling of Oxetanes. (n.d.). ScholarWorks. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). ACS Publications. Retrieved from [Link]
-
A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. (n.d.). ResearchGate. Retrieved from [Link]
-
Reductive amide coupling of nitroarenes and carboxylic acids. (n.d.). University of Johannesburg. Retrieved from [Link]
-
Bull, J. A., & Mousseau, J. J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12149-12196. Retrieved from [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv. Retrieved from [Link]
-
Impact of Solvent on the Thermal Stability of Amines. (2022). PMC - NIH. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. growingscience.com [growingscience.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Oxetane Ring Formation via Intramolecular Williamson Etherification
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development focused on the synthesis of oxetanes via intramolecular Williamson etherification. The oxetane motif is of growing importance in medicinal chemistry, offering a unique combination of properties such as improved solubility, metabolic stability, and the ability to act as a bioisostere for gem-dimethyl and carbonyl groups.[1][2] However, the construction of this strained four-membered ring is not without its challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding to help you successfully navigate this synthetic landscape.
The Core Challenge: A Kinetically Demanding Ring Closure
The intramolecular Williamson etherification for oxetane synthesis is fundamentally a 4-exo-tet cyclization. According to Baldwin's rules, which provide a framework for predicting the feasibility of ring-closing reactions, while 4-exo-tet cyclizations are "favored," they are kinetically the slowest among the favored small ring formations (n-exo-tet where n ≤ 7).[1][3] This inherent kinetic barrier, coupled with the ring strain of the oxetane product (approximately 25.5 kcal/mol), sets the stage for several competing and often more favorable side reactions.[4]
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the synthesis of oxetanes using the Williamson etherification, providing both the underlying cause and actionable solutions.
Q1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes?
Low or no yield is the most common problem and can stem from several factors, primarily the slow kinetics of the desired cyclization and the presence of more favorable side reactions.
Possible Cause 1: Competing Grob Fragmentation
The primary culprit for low yields is often the Grob fragmentation, a 1,4-elimination reaction that is entropically favored and can be driven by the thermodynamic stability of the resulting alkene and carbonyl products.[1][4] This pathway is a significant competitor to the desired intramolecular SN2 reaction.[1]
-
Solution:
-
Choice of Base: Employ a milder, less sterically hindered base. Strong, bulky bases like potassium tert-butoxide (KOtBu) can preferentially abstract a proton, leading to elimination. Sodium hydride (NaH) is a common and often more successful choice as it is a non-nucleophilic base that generates the alkoxide irreversibly.[5][6]
-
Temperature Control: Lowering the reaction temperature can favor the SN2 pathway, as elimination reactions often have a higher activation energy.[6]
-
Substrate Design: If possible, design the substrate to disfavor the anti-periplanar arrangement required for efficient Grob fragmentation.[6]
-
Possible Cause 2: E2 Elimination
A standard bimolecular elimination (E2) can also compete with the SN2 cyclization, especially if the leaving group is on a secondary carbon. The alkoxide is a strong base and can abstract a proton from an adjacent carbon, leading to an unsaturated alcohol.
-
Solution:
Possible Cause 3: Intermolecular Reactions
If the reaction concentration is too high, the generated alkoxide can react with another molecule of the starting material (intermolecular SN2) leading to dimers and polymers, rather than the desired intramolecular cyclization.
-
Solution:
-
High Dilution: Running the reaction at high dilution (typically ≤ 0.1 M) is crucial for favoring intramolecular processes. This increases the probability that the reactive ends of the same molecule will find each other.[8]
-
Possible Cause 4: Poor Leaving Group
For the SN2 reaction to proceed at a reasonable rate, a good leaving group is essential.
-
Solution:
-
Activate the Alcohol: If starting from a 1,3-diol, one of the hydroxyl groups must be converted into a better leaving group. Tosylates (Ts), mesylates (Ms), or halides are excellent choices.[1][5] Iodides are particularly effective as they are excellent leaving groups. A one-pot procedure starting from a diol using an Appel reaction to form the iodide in situ followed by base-mediated cyclization has been reported with good yields.[5]
-
The following diagram illustrates the primary reaction pathways in oxetane synthesis via Williamson etherification.
Caption: Competing pathways in Williamson etherification for oxetane synthesis.
Q2: I've isolated a product, but how can I be sure it's the oxetane and not a byproduct of fragmentation?
Product identification is critical. NMR and IR spectroscopy are powerful tools for distinguishing the desired oxetane from potential byproducts.
-
¹H NMR Spectroscopy:
-
Oxetane: The protons on the oxetane ring typically appear in the range of 4.3-4.9 ppm for those on the carbons attached to the oxygen and 2.6-2.8 ppm for the other ring protons. The coupling patterns can be complex due to the puckered nature of the ring.
-
Grob Fragmentation Products: You would expect to see signals corresponding to an alkene (typically 5-6 ppm) and an aldehyde (9-10 ppm) or ketone.
-
-
¹³C NMR Spectroscopy:
-
Oxetane: The carbons attached to the oxygen will appear in the downfield region, typically around 70-80 ppm.
-
-
IR Spectroscopy:
-
Oxetane: Look for the characteristic C-O-C stretching vibration of a cyclic ether.
-
Grob Fragmentation Products: The presence of a strong C=O stretch (around 1700-1740 cm⁻¹) would be a clear indicator of a carbonyl compound from fragmentation.
-
Q3: Which base and solvent combination is optimal for this reaction?
The choice of base and solvent is critical and interdependent. There is no single "best" combination, as the optimal conditions can be substrate-dependent. However, some general guidelines can be followed.
| Base | Common Solvents | Advantages | Disadvantages |
| Sodium Hydride (NaH) | THF, DMF | Non-nucleophilic, irreversible deprotonation, often favors SN2.[5] | Can be pyrophoric and requires careful handling under inert atmosphere. |
| Potassium Hydride (KH) | THF, DMF | More reactive than NaH. | Also pyrophoric and requires careful handling. |
| Potassium tert-Butoxide (KOtBu) | t-BuOH, THF | Strong, sterically hindered base. | Can strongly favor elimination (Grob fragmentation and E2).[6] |
| Potassium Hydroxide (KOH) | H₂O, Alcohols | Inexpensive and readily available. | Nucleophilic, can lead to side reactions. Requires careful conditions.[5] |
Solvent Choice: Polar aprotic solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF) are generally preferred. They effectively solvate the cation of the alkoxide salt without solvating the nucleophilic oxygen atom, thus enhancing its reactivity for the SN2 attack.[7]
Detailed Experimental Protocols
The following are generalized protocols that should be optimized for your specific substrate.
Protocol 1: Oxetane Synthesis from a 1,3-Diol via Monotosylation
This two-step procedure involves the selective activation of a primary alcohol in the presence of a secondary or tertiary alcohol, followed by base-mediated cyclization.
Step 1: Monotosylation of the 1,3-Diol
-
Dissolve the 1,3-diol (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.0-1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding cold water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude monotosylate by column chromatography on silica gel.
Step 2: Intramolecular Cyclization
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to a flask containing anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of the monotosylated diol (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux (or a temperature appropriate for your substrate).
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the product with diethyl ether. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (oxetanes can be volatile).
-
Purify the crude oxetane by distillation or column chromatography.
The following diagram outlines the workflow for this protocol.
Caption: Workflow for oxetane synthesis from a 1,3-diol.
Concluding Remarks
The synthesis of oxetanes via intramolecular Williamson etherification is a powerful tool in the arsenal of the medicinal and synthetic chemist. While the inherent challenges of forming a strained four-membered ring can lead to frustratingly low yields, a thorough understanding of the competing reaction pathways and careful optimization of reaction conditions can lead to successful outcomes. By methodically addressing issues related to substrate design, choice of base and solvent, reaction concentration, and temperature, researchers can effectively troubleshoot their experiments and unlock the potential of the oxetane scaffold in their work.
References
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
- Mandal, S. K., & co-workers. (2006). One-pot synthesis of a variety of cyclic ethers, including oxetanes, using a Williamson etherification protocol. As referenced in Chemical Reviews, 116(19), 12150–12233.
-
Štefane, B., & Iskra, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]
-
Wikipedia. (n.d.). Baldwin's rules. Retrieved from [Link]
-
Wojtowicz, J. A., & Polak, R. J. (n.d.). 3-Substituted oxetanes. The Journal of Organic Chemistry. [Link]
-
Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]
-
Xu, T., Leng, X., Huang, S., & Wang, X. (2017). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]
-
Wikipedia. (n.d.). Grob fragmentation. Retrieved from [Link]
-
Alabugin, I. V., & Gilmore, K. (2011). Finding the right path: Baldwin “Rules for Ring Closure” and stereoelectronic control of cyclizations. Chemical Communications, 47(39), 11246-11249. [Link]
-
Chemistry LibreTexts. (2024). 2.1: Baldwin's Rule for Ring Closure Reactions. [Link]
-
ChemTube3D. (n.d.). Baldwin's Rules Classes of cyclization. [Link]
-
Chem-europe.com. (n.d.). Baldwin's rules. [Link]
-
Grokipedia. (n.d.). Baldwin's rules. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,3-disubstituted oxetane building blocks. [Link]
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol. [Link]
-
Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes. [Link]
-
Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E2 and E2. [Link]
-
Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
PubMed Central (PMC). (2022). Understanding the SN2 Versus E2 Competition. [Link]
-
ResearchGate. (n.d.). SN2 versus E2 Competition of Cyclic Ethers. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
Sources
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Metabolic Stability with 3-Ethyloxetan-3-amine
Welcome to the technical support center for medicinal chemists and drug development professionals. This guide is designed to provide you with in-depth technical and practical insights into leveraging the 3-ethyloxetan-3-amine moiety to enhance the metabolic stability of your lead compounds. Here, you will find troubleshooting guides for common experimental hurdles, frequently asked questions, detailed experimental protocols, and comparative data to inform your research and development efforts.
The Rationale: Why 3-Ethyloxetan-3-amine?
In the intricate process of drug discovery, achieving an optimal pharmacokinetic profile is as crucial as attaining high target potency. A significant challenge in this endeavor is overcoming metabolic instability, which can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites.[1][2] The strategic incorporation of small, sp³-rich scaffolds has emerged as a powerful approach to mitigate these issues.
The 3-ethyloxetan-3-amine motif, a compact and polar four-membered heterocycle, offers a unique combination of properties that can significantly improve the metabolic stability of lead compounds.[1] It serves as an effective bioisostere for commonly used but metabolically labile groups, such as gem-dimethyl and carbonyl functionalities.[1][3] By replacing these groups with an oxetane, you can introduce a metabolically more robust moiety that also favorably modulates other physicochemical properties like solubility and lipophilicity.[1][3][4]
This guide will walk you through the practical aspects of working with lead compounds containing the 3-ethyloxetan-3-amine scaffold, from experimental design to data interpretation and troubleshooting.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the in vitro assessment of metabolic stability for compounds containing the 3-ethyloxetan-3-amine moiety.
Scenario 1: Unexpectedly High Clearance in Human Liver Microsomes (HLM)
Question: My lead compound incorporating a 3-ethyloxetan-3-amine, which was designed to be metabolically stable, is showing unexpectedly high clearance in our HLM assay. What are the potential causes and how can I troubleshoot this?
Answer:
This is a common and important observation that requires a systematic investigation. Here’s a breakdown of potential causes and the steps you can take:
-
Investigate Non-CYP450 Metabolic Pathways: While oxetanes are often used to block cytochrome P450 (CYP450) metabolism, they can be substrates for other enzymes.[4] A key alternative pathway for oxetanes is hydrolysis by microsomal epoxide hydrolase (mEH) , which opens the oxetane ring to form a diol.[4][5][6][7]
-
Troubleshooting Steps:
-
NADPH-independent turnover: Run the HLM assay with and without the NADPH regenerating system. If you still observe significant compound depletion in the absence of NADPH, it strongly suggests a non-CYP450 pathway, like mEH-mediated hydrolysis, is at play.[5]
-
Use of mEH inhibitors: Include a known mEH inhibitor, such as progabide, in your incubation.[5] A significant reduction in clearance in the presence of the inhibitor provides strong evidence for mEH involvement.
-
Metabolite Identification: Utilize LC-MS/MS to look for the characteristic diol metabolite that would result from the hydrolytic opening of the oxetane ring. The mass of this metabolite will be the parent compound's mass + 18 Da (the addition of a water molecule).
-
-
-
Assess Physicochemical Properties: The overall physicochemical properties of your compound can influence its susceptibility to metabolism.
-
Troubleshooting Steps:
-
Lipophilicity (LogD): Highly lipophilic compounds tend to have greater access to membrane-bound metabolizing enzymes like CYPs.[8] If the incorporation of the 3-ethyloxetan-3-amine moiety did not sufficiently reduce the overall lipophilicity of your lead, it might still be readily metabolized at other sites. Compare the LogD of your new compound with its less stable predecessor.
-
pKa: The ionization state of the amine in 3-ethyloxetan-3-amine at physiological pH can influence its interaction with metabolizing enzymes and its overall properties. The oxetane ring's electron-withdrawing nature can lower the pKa of the adjacent amine.[4] Consider if this pKa shift impacts other properties of the molecule, such as its interaction with transporters or its overall charge state.
-
-
-
Re-evaluate the Molecular Structure for Other Metabolic "Soft Spots": The 3-ethyloxetan-3-amine may be stable, but other parts of your molecule could be metabolically labile.
-
Troubleshooting Steps:
-
Metabolite Identification Studies: Perform a more in-depth metabolite identification study to pinpoint the sites of metabolism on your compound. This will reveal if other functional groups are being oxidized, reduced, or hydrolyzed.
-
In Silico Metabolism Prediction: Use computational tools to predict potential sites of metabolism on your lead compound. This can help guide your analytical search for metabolites.
-
-
Scenario 2: Discrepancy Between HLM and Hepatocyte Stability Data
Question: My compound shows good stability in the HLM assay, but its clearance is significantly higher in the hepatocyte stability assay. What could explain this difference?
Answer:
Discrepancies between HLM and hepatocyte stability data are common and often provide valuable mechanistic insights. Here are the key factors to consider:
-
Involvement of Phase II Metabolism: Hepatocytes contain both Phase I (e.g., CYP450s) and Phase II (e.g., UGTs, SULTs) metabolizing enzymes, whereas microsomes primarily contain Phase I enzymes.[9]
-
Causality: Your compound might be stable towards Phase I metabolism but is readily conjugated by Phase II enzymes in hepatocytes. The primary amine of the 3-ethyloxetan-3-amine moiety could be a potential site for conjugation.
-
Troubleshooting Steps:
-
Metabolite Profiling in Hepatocytes: Analyze the hepatocyte incubation samples for the presence of glucuronide or sulfate conjugates. These will have masses corresponding to the parent compound + 176 Da (glucuronide) or + 80 Da (sulfate).
-
Use of Phase II Enzyme Inhibitors: If you suspect a specific conjugation pathway, you can use inhibitors for those enzymes in your hepatocyte assay to see if the clearance is reduced.
-
-
-
Role of Hepatic Transporters: Hepatocytes possess uptake and efflux transporters that are absent in microsomes.
-
Causality: Your compound might be actively transported into hepatocytes, leading to a higher intracellular concentration and thus, a higher rate of metabolism than what is observed in microsomes.
-
Troubleshooting Steps:
-
In Vitro Transporter Assays: Conduct specific assays to determine if your compound is a substrate for key hepatic uptake transporters (e.g., OATPs).
-
Modeling and Simulation: Use in silico models to predict the potential for transporter-mediated uptake.
-
-
-
Contribution of Non-Microsomal Enzymes: Hepatocytes contain cytosolic enzymes (e.g., aldehyde oxidase) that are not present in microsomes.
-
Causality: While less common for the oxetane moiety itself, other parts of your molecule could be substrates for these cytosolic enzymes.
-
Troubleshooting Steps:
-
S9 Fraction Stability Assay: Perform a stability assay using the S9 fraction, which contains both microsomal and cytosolic enzymes. If clearance is higher in S9 than in microsomes, it suggests the involvement of cytosolic enzymes.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using 3-ethyloxetan-3-amine over a gem-dimethyl group to block a metabolically labile methylene position?
A1: The primary advantages are:
-
Reduced Lipophilicity: The oxetane motif is more polar than a gem-dimethyl group. This can lead to improved aqueous solubility and a lower LogD, which can be beneficial for the overall ADME profile of the compound.[1][3]
-
Metabolic Stability: Both groups can effectively block oxidative metabolism at the site of introduction. However, the oxetane provides this stability with a smaller increase in lipophilicity.[1][3]
-
Improved Physicochemical Properties: The introduction of the polar oxetane can positively influence other properties such as crystal packing and permeability.[1]
Q2: Can the 3-ethyloxetan-3-amine moiety itself be metabolized?
A2: Yes. While generally considered a metabolically robust moiety, the oxetane ring can undergo hydrolytic cleavage catalyzed by microsomal epoxide hydrolase (mEH) to form a diol.[4][5][6][7] The rate of this hydrolysis is dependent on the surrounding chemical structure.[7][10] Additionally, the ethyl group could potentially undergo oxidation, although this is generally a slower process compared to the metabolism of more labile groups. The primary amine can also be a site for Phase II conjugation.
Q3: What is the expected impact of the 3-ethyloxetan-3-amine on the pKa of the amine?
A3: The oxetane ring is electron-withdrawing, and when placed at the 3-position, it can significantly lower the pKa of the 3-amino group.[4] This reduction in basicity can be advantageous in several ways, such as reducing off-target effects at aminergic GPCRs and improving cell permeability.
Q4: Are there any known liabilities associated with the oxetane ring?
A4: The primary potential liability is its susceptibility to ring-opening under certain conditions. While generally stable under physiological and many synthetic conditions, strong acidic conditions can lead to ring cleavage.[11] However, 3,3-disubstituted oxetanes, like those derived from 3-ethyloxetan-3-amine, are generally more stable than other substitution patterns.[4]
Q5: How do I choose between a microsomal and a hepatocyte stability assay for my initial screening?
A5:
-
Microsomal Stability Assay: This is a good first-pass, high-throughput screen to assess Phase I metabolic stability, particularly CYP450-mediated metabolism. It is cost-effective and uses less compound.
-
Hepatocyte Stability Assay: This assay provides a more comprehensive picture of hepatic clearance as it includes both Phase I and Phase II metabolism, as well as the influence of cellular uptake.[9] It is generally recommended for lead compounds that show good stability in microsomes or for which non-CYP metabolism or transporter effects are suspected.
Part 3: Experimental Protocols & Data Presentation
Comparative Metabolic Stability Data
The following table presents representative data on the impact of incorporating an oxetane moiety on metabolic stability.
| Compound Pair | Bioisosteric Replacement | Metabolic Stability (HLM, t½ min) | Reference |
| Pair 1 | |||
| Compound A (gem-dimethyl) | gem-dimethyl | 15 | [12] |
| Compound B (oxetane) | oxetane | >60 | [12] |
| Pair 2 | |||
| Compound C (carbonyl) | carbonyl | 25 | [12] |
| Compound D (oxetane) | oxetane | 55 | [12] |
| Pair 3 | |||
| ALDH1A Inhibitor 5 (Pyrazolopyrimidinone) | Pyrazolopyrimidinone | Poor | [1] |
| ALDH1A Inhibitor 6 (Oxetane-containing) | Oxetane-containing | Significantly Improved | [1] |
Note: The data in this table is illustrative of the general trend observed when incorporating an oxetane moiety and is compiled from various sources. The actual improvement in metabolic stability for a specific compound series will be context-dependent.
Detailed Experimental Protocols
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound containing the 3-ethyloxetan-3-amine moiety in HLM.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled human liver microsomes (commercially available)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Quenching solution (ice-cold acetonitrile with a suitable internal standard)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to a final concentration of 1 µM.
-
Prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL).
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound.
-
For a negative control (to assess for non-NADPH dependent metabolism like mEH activity), add buffer instead of the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein in incubation).
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in a more physiologically relevant system that includes both Phase I and Phase II metabolism, as well as transporter activity.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing and incubation media (as per supplier's instructions)
-
Test compound stock solution (10 mM in DMSO)
-
Positive control compounds (e.g., a high clearance and a low clearance compound)
-
Quenching solution (ice-cold acetonitrile with an internal standard)
-
24- or 48-well plates
-
Incubator with rocking platform (37°C, 5% CO₂)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion). Viability should be >80%.
-
Centrifuge the cells to remove the cryopreservation medium and resuspend them in fresh incubation medium to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of the plate.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Place the plate on a rocking platform in a humidified incubator at 37°C with 5% CO₂.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the cell suspension and add it to the quenching solution.
-
-
Sample Processing and Analysis:
-
Follow the same sample processing and LC-MS/MS analysis steps as described in the HLM protocol.
-
-
Data Analysis:
-
Perform the same data analysis as in the HLM protocol to determine the half-life (t½) and intrinsic clearance (Clint). The Clint value is typically expressed as µL/min/10⁶ cells.
-
Part 4: Visualization of Workflows and Concepts
Diagram 1: General Workflow for Assessing Metabolic Stability
Caption: Workflow for assessing and troubleshooting the metabolic stability of lead compounds.
Diagram 2: Decision Tree for Troubleshooting High Clearance in HLM
Caption: Decision tree for troubleshooting high clearance in HLS assays.
References
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
Burrell, M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19). [Link]
-
Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed, [Link]
-
Li, X. Q., et al. (2016). Discovery of a Novel Microsomal Epoxide Hydrolase-Catalyzed Hydration of a Spiro Oxetane. Drug Metabolism and Disposition, 44(9), 1486-1493. [Link]
-
van Veldhoven, J. P. D., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(20), 13735-13754. [Link]
-
Patsnap Synapse. (2025). What are common issues in in vitro ADME assays? [Link]
-
Toselli, F., et al. (2017). Oxetane Substrates of Human Microsomal Epoxide Hydrolase. ResearchGate. [Link]
-
Toselli, F., et al. (2017). Oxetane Substrates of Human Microsomal Epoxide Hydrolase. Drug Metabolism and Disposition, 45(9), 1010-1020. [Link]
-
Toselli, F., et al. (2017). Oxetane Substrates of Human Microsomal Epoxide Hydrolase. Sci-Hub. [Link]
-
Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1905-1913. [Link]
-
Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PubMed Central. [Link]
-
van Veldhoven, J. P. D., et al. (2024). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters, 26(4), 845-850. [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
Halladay, J., et al. (2007). Comparison of the in vitro metabolic stability data from cassette analysis with discrete analysis. ResearchGate. [Link]
-
Koudriakova, T. (2019). APPROACHES AND LESSONS LEARNED IN ESTABLISHING HT-ADME ASSAYS. [Link]
-
Li, S., & Li, L. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PubMed Central. [Link]
-
Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. [Link]
-
Grunewald, G. L., et al. (2006). Application of the Goldilocks effect to the design of potent and selective inhibitors of phenylethanolamine N-methyltransferase: balancing pKa and steric effects in the optimization of 3-methyl-1,2,3,4-tetrahydroisoquinoline inhibitors by beta-fluorination. Journal of Medicinal Chemistry, 49(10), 2939-2952. [Link]
-
Štefane, B., & Požgan, F. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 178, 117791. [Link]
-
Di, L., & Obach, R. S. (2015). Addressing the Challenges of Low Clearance in Drug Research. The AAPS Journal, 17(2), 349-355. [Link]
-
Grunewald, G. L., et al. (2006). Application of the Goldilocks effect to the design of potent and selective inhibitors of phenylethanolamine N-methyltransferase: balancing pKa and steric effects in the optimization of 3-methyl-1,2,3,4-tetrahydroisoquinoline inhibitors by beta-fluorination. Journal of Medicinal Chemistry, 49(10), 2939-2952. [Link]
-
Gorrochategui, E., et al. (2016). A protocol for LC-MS metabolomic data processing using chemometric tools. ResearchGate. [Link]
-
SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]
-
World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
-
Jähnchen, V. W., et al. (2007). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 35(4), 646-653. [Link]
-
Shah, P., et al. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. Pharmaceutics, 15(8), 2132. [Link]
-
HSC Cores. (n.d.). Untargeted Metabolomics SOP. BookStack. [Link]
-
Pelkonen, O., et al. (2009). Comparison of Metabolic Stability and Metabolite Identification of 55 ECVAM/ICCVAM Validation Compounds between Human and Rat Liver Homogenates and Microsomes - a preliminary Analysis. ResearchGate. [Link]
-
Food and Drug Administration. (2005). ASEAN Guideline on Stability Study of Drug Product. [Link]
-
World Health Organization. (2009). Draft regional guidelines on stability testing of active substances and pharmaceutical products. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
Koss, F. W., et al. (1970). The metabolic fate of 3H-fenetylline in man. European Journal of Pharmacology, 13(1), 123-128. [Link]
-
Yang, Y., et al. (2020). Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. Molecular Pharmaceutics, 17(10), 3896-3906. [Link]
-
Kiss, Z. (2001). Metabolic fate of [14C]-ethanol into endothelial cell phospholipids including platelet-activating factor, sphingomyelin and phosphatidylethanol. Journal of Biomedical Science, 8(4), 343-349. [Link]
-
Testa, B., & van de Waterbeemd, H. (2007). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. ResearchGate. [Link]
-
Zarei, M., et al. (2018). Effect of lipophilicity of amylamine and amylglycine ligands on biological activity of new anticancer cisplatin analog. Journal of Biomolecular Structure and Dynamics, 36(1), 221-233. [Link]
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Microsomal Epoxide Hydrolase-Catalyzed Hydration of a Spiro Oxetane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxetane Substrates of Human Microsomal Epoxide Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 10. Sci-Hub. Oxetane Substrates of Human Microsomal Epoxide Hydrolase / Drug Metabolism and Disposition, 2017 [sci-hub.st]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Comparison of metabolic stability and metabolite identification of 55 ECVAM/ICCVAM validation compounds between human and rat liver homogenates and microsomes - a preliminary analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Strategic Choice in Bioisosterism: A Comparative Guide to 3-Ethyloxetan-3-amine and Azetidine Scaffolds in Drug Design
In the intricate chess game of drug discovery, where medicinal chemists strategically modify lead compounds to enhance efficacy and safety, the choice of bioisostere is a critical move. Bioisosterism—the replacement of a functional group with another that retains similar chemical and physical properties—is a cornerstone of modern lead optimization.[1] Among the rising stars in the medicinal chemist's toolkit are small, saturated heterocycles, which offer a powerful way to escape "flatland" and introduce favorable three-dimensional structural changes.[2][3]
This guide provides an in-depth comparison of two prominent four-membered ring systems: the 3-ethyloxetan-3-amine motif and the versatile azetidine scaffold. We will delve into their distinct physicochemical properties, metabolic profiles, and synthetic accessibility, supported by experimental data and protocols, to provide a clear framework for their strategic deployment in drug discovery campaigns.
The Ascent of Strained Rings: Why Oxetanes and Azetidines?
For decades, medicinal chemistry has relied heavily on aromatic and classical heterocyclic systems. However, the drive to improve properties such as aqueous solubility, metabolic stability, and target selectivity has pushed researchers toward more complex, sp³-rich structures.[3][4] Saturated heterocycles like oxetanes and azetidines have emerged as valuable motifs for several reasons:
-
Increased Three-Dimensionality: Their non-planar nature allows for novel vector explorations within a biological target's binding pocket, potentially leading to enhanced potency and selectivity.[4]
-
Improved Physicochemical Properties: The incorporation of heteroatoms (oxygen or nitrogen) introduces polarity, which can favorably modulate solubility and lipophilicity (LogD).[4][5][6]
-
Metabolic Stability: They can serve as metabolically robust surrogates for more labile functional groups.[7][8]
-
Novel Chemical Space: These scaffolds provide access to new chemical and intellectual property space.[9]
Profile of a Modern Bioisostere: 3-Ethyloxetan-3-amine
The oxetane ring, a four-membered cyclic ether, has rapidly transitioned from a synthetic curiosity to a valuable component in drug design.[4][6] The 3,3-disubstituted pattern, as seen in 3-ethyloxetan-3-amine, is particularly favored as it enhances the ring's stability against ring-opening reactions.[4][6]
Key characteristics of the 3-aminooxetane moiety include:
-
Profound Basicity (pKa) Reduction: The strong inductive electron-withdrawing effect of the oxetane oxygen atom significantly lowers the basicity of the adjacent amine. It has been demonstrated that an oxetane alpha to an amine can reduce its pKa by as much as 2.7 units.[4] This is a crucial tool for medicinal chemists aiming to reduce off-target effects associated with high basicity, such as hERG channel inhibition, or to fine-tune compound properties for optimal absorption and distribution.
-
Solubility Enhancement: The polar oxygen atom acts as a strong hydrogen bond acceptor, often leading to a marked improvement in aqueous solubility when replacing less polar groups like a gem-dimethyl or carbonyl moiety.[6][7][8]
-
Metabolic Redirection: While generally stable, oxetanes can sometimes be metabolized by microsomal epoxide hydrolase (mEH) instead of cytochrome P450 (CYP) enzymes.[8] This offers a strategic avenue to circumvent common drug-drug interactions and toxicity issues related to CYP inhibition.[4]
The Versatile Contender: The Azetidine Scaffold
Azetidine, the nitrogen-containing analogue of cyclobutane, is a well-established building block in medicinal chemistry.[10] Its unique combination of ring strain (approx. 25.4 kcal/mol) and reasonable chemical stability makes it a versatile tool for property modulation.[11]
Key characteristics of the azetidine moiety include:
-
Inherent Basicity and Polarity: The nitrogen atom provides a basic handle and a site for hydrogen bonding, which can be leveraged to improve solubility and target engagement.[12]
-
Conformational Constraint: The rigid four-membered ring restricts the conformation of appended substituents, which can be advantageous for locking a molecule into its bioactive conformation, thereby increasing potency and reducing entropic penalties upon binding.[10]
-
Diverse Exit Vectors: The azetidine ring, particularly when substituted at the 3-position, provides well-defined exit vectors for exploring additional interactions within a binding site.[13]
-
Synthetic Tractability: A wide array of functionalized azetidine building blocks are commercially available, and numerous synthetic methods for their incorporation have been developed, facilitating their use in drug discovery programs.[14][15]
Head-to-Head Comparison: Physicochemical and Metabolic Landscape
The choice between a 3-ethyloxetan-3-amine and a corresponding azetidine bioisostere depends on the specific design objective. The following table summarizes their comparative influence on key drug-like properties.
| Property | 3-Ethyloxetan-3-amine Moiety | Azetidine Moiety | Rationale & Causality |
| Basicity (pKa) of Amine | Significantly Lowered | Moderately Basic | The oxetane's oxygen has a potent inductive effect, pulling electron density from the amine, thus reducing its pKa.[4] The azetidine nitrogen itself is basic, but substitution patterns can modulate this. |
| Lipophilicity (LogD) | Generally Lower | Generally Lower | Both are polar motifs that typically reduce lipophilicity compared to carbocyclic or aliphatic groups they might replace. The effect is context-dependent. |
| Aqueous Solubility | Often Improved | Often Improved | The hydrogen bond accepting capability of the oxetane oxygen and the azetidine nitrogen enhances interaction with water, boosting solubility.[3][4] |
| Metabolic Stability | Generally Good (esp. 3,3-disub.) | Generally Good | Both can block metabolism at labile positions. Oxetanes may offer an alternative metabolic pathway via mEH, avoiding CYPs.[8] Azetidines are also known to enhance metabolic stability.[15] |
| Synthetic Accessibility | More Challenging | More Accessible | While synthetic methods are advancing, functionalized oxetanes like 3-aminooxetanes are often less readily available than the wide variety of commercial azetidine building blocks.[4][6][10] |
A Framework for Strategic Selection
The decision to employ a 3-ethyloxetan-3-amine versus an azetidine bioisostere can be guided by a logical workflow. The following diagram illustrates a decision-making process for a medicinal chemist facing common optimization challenges.
Caption: Decision workflow for selecting between oxetane and azetidine bioisosteres.
Experimental Validation: Comparative Protocols
To objectively compare candidates containing these bioisosteres, a standardized panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is essential. Below are self-validating protocols for key experiments.
Experimental Protocol 1: Determination of Lipophilicity (LogD at pH 7.4)
Causality: LogD at physiological pH (7.4) is a critical predictor of a compound's permeability, solubility, and promiscuity. This high-throughput HPLC-based method provides a reliable and reproducible measure for direct comparison.[16]
Methodology:
-
Preparation of Standards: Prepare a set of standard compounds with known LogD7.4 values in DMSO (e.g., 10 mM stock). Create a calibration mixture.
-
Sample Preparation: Dissolve test compounds (the parent compound and its oxetane- and azetidine-containing analogues) in DMSO to a final concentration of 10 mM. Prepare dilutions in a 96-well plate.[17]
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: An isocratic system with varying percentages of an organic solvent (e.g., methanol or acetonitrile) and a pH 7.4 phosphate buffer.
-
Procedure: Perform multiple isocratic runs for each compound at different percentages of organic phase (e.g., 30%, 40%, 45%).[17]
-
-
Data Analysis:
-
Determine the retention time (t_R) for each compound at each mobile phase composition.
-
Calculate the capacity factor (k) for each run.
-
Plot Log(k) vs. the percentage of organic modifier. Extrapolate to determine Log(k) at 0% organic modifier (Log k_w).
-
Create a calibration curve by plotting the Log k_w of the standard compounds against their known LogD7.4 values.
-
Use the calibration curve to determine the LogD7.4 of the test compounds from their Log k_w values.[17]
-
Experimental Protocol 2: Kinetic Aqueous Solubility Assessment
Causality: Poor solubility is a primary cause of compound attrition. A kinetic solubility assay is a high-throughput method used in early discovery to identify potential liabilities.[18] It measures the solubility of a compound when added to an aqueous buffer from a DMSO stock, mimicking how compounds are often handled in biological assays.[19][20]
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.
-
Sample Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to an aqueous buffer (e.g., 198 µL of pH 7.4 PBS) to reach the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., 1%).
-
Equilibration: Seal the plate and shake at room temperature for 2-24 hours to allow for precipitation of insoluble compound.
-
Separation: Filter the samples using a solubility filter plate (e.g., 0.45 µm) or by centrifugation to separate any precipitate from the saturated solution.
-
Quantification:
-
Take an aliquot of the clear filtrate/supernatant.
-
Prepare a calibration curve by diluting the DMSO stock solution in a DMSO/buffer mixture.
-
Analyze the samples and calibration standards by LC-MS/MS or UV-Vis spectroscopy to determine the concentration of the dissolved compound.[20][21] This concentration is the kinetic solubility.
-
Experimental Protocol 3: In Vitro Metabolic Stability (Human Liver Microsomes)
Causality: Metabolic instability, particularly rapid clearance by the liver, is a major barrier to achieving sufficient drug exposure in vivo. This assay assesses a compound's susceptibility to metabolism by the primary drug-metabolizing enzymes (CYPs) located in the liver microsomes.[22][23]
Methodology:
-
Reagent Preparation:
-
Microsomes: Thaw pooled human liver microsomes (HLM) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).[24]
-
Cofactor Solution: Prepare a solution of NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.[22]
-
Test Compound: Prepare a working solution of the test compound (e.g., 1 µM final concentration) in phosphate buffer.[24]
-
-
Incubation:
-
Pre-warm the HLM and test compound solutions at 37°C.
-
Initiate the reaction by adding the pre-warmed cofactor solution.[24]
-
Incubate at 37°C with shaking.
-
Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 45 minutes).[23]
-
Include a negative control (without cofactor) and a positive control (a compound with known metabolic liability).
-
-
Reaction Quenching: Stop the reaction at each time point by adding a cold stop solution (e.g., acetonitrile containing an internal standard).[24]
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[24]
-
Conclusion
Both 3-ethyloxetan-3-amine and azetidine scaffolds are powerful bioisosteres that can resolve critical issues in drug development. The choice is not a matter of inherent superiority but of strategic application.
-
Choose 3-Ethyloxetan-3-amine when a significant reduction in the basicity of a proximal amine is the primary goal, and the potential for improved solubility and a non-CYP metabolic pathway are desired secondary benefits.
-
Choose an Azetidine when seeking to improve polarity and solubility, introduce a conformational constraint, or leverage its well-defined vectors for further derivatization. Its broader synthetic accessibility can also be a deciding factor for rapid library synthesis.
By understanding the distinct causality behind their effects on molecular properties and validating these choices with robust experimental data, researchers can make more informed decisions, accelerating the journey from a promising lead to a viable drug candidate.
References
-
PubMed. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. 2023. Available from: [Link]
-
ResearchGate. Oxetanes in Drug Discovery Campaigns | Request PDF. Available from: [Link]
-
National Institutes of Health. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. 2020. Available from: [Link]
-
ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry. 2020. Available from: [Link]
-
ResearchGate. Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide | Request PDF. Available from: [Link]
-
Technology Networks. Synthetic Azetidines Could Help Simplify Drug Design. 2019. Available from: [Link]
-
ACS Publications. Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. 2023. Available from: [Link]
-
National Institutes of Health. Oxetanes in Drug Discovery Campaigns. 2023. Available from: [Link]
-
National Institutes of Health. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. 2024. Available from: [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes. 2024. Available from: [Link]
-
World Journal of Advanced Research and Reviews. Role of Heterocycles in Drug Discovery: An Overview. 2025. Available from: [Link]
-
PubMed Central. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. 2023. Available from: [Link]
-
Frontiers. Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. 2023. Available from: [Link]
- Google Patents. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.
-
RSC Publishing. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. 2023. Available from: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. 2021. Available from: [Link]
-
ResearchGate. Examples of azetidine‐based bioisosters | Download Scientific Diagram. Available from: [Link]
-
Warren Center for Neuroscience Drug Discovery. Extrapolated LogD7.4 Protocol. 2025. Available from: [Link]
-
Taylor & Francis Online. Full article: Synthetic oxetanes in drug discovery: where are we in 2025? 2025. Available from: [Link]
-
PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. 2012. Available from: [Link]
-
ResearchGate. (A) Schematic illustration of the workflow for the logD7.4 assay. (a)... | Download Scientific Diagram. Available from: [Link]
-
ResearchGate. Saturated Heterocycles with Applications in Medicinal Chemistry. 2016. Available from: [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
-
PubMed. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. 2024. Available from: [Link]
-
ResearchGate. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF. Available from: [Link]
-
Cyprotex. Microsomal Stability. Available from: [Link]
-
ACS Publications. Synthesis of Saturated N-Heterocycles | The Journal of Organic Chemistry. 2013. Available from: [Link]
-
ResearchGate. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. 2023. Available from: [Link]
-
ChemRxiv. Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. 2024. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
Nan Xiao. In silico evaluation of logD7.4 and comparison with other prediction methods. 2015. Available from: [Link]
-
PubMed Central. Heterocycles in Medicinal Chemistry II. 2024. Available from: [Link]
-
Mercell. metabolic stability in liver microsomes. Available from: [Link]
-
ResearchGate. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. 2015. Available from: [Link]
-
ResearchGate. A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine | Request PDF. Available from: [Link]
-
Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Available from: [Link]
-
PubMed Central. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. 2013. Available from: [Link]
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalwjarr.com [journalwjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azetidines - Enamine [enamine.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. technologynetworks.com [technologynetworks.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static1.squarespace.com [static1.squarespace.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 20. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. enamine.net [enamine.net]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. mercell.com [mercell.com]
The Oxetane Advantage: A Comparative Guide to Lipophilicity Modulation in Drug Discovery
A Senior Application Scientist's Perspective on 3-Ethyloxetan-3-amine versus the Gem-Dimethyl Group
In the intricate dance of drug design, the ability to fine-tune the physicochemical properties of a molecule is paramount to its success. Among these properties, lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), stands as a critical gatekeeper, profoundly influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] An optimal lipophilicity is a tightrope walk: too high, and the compound may suffer from poor solubility and increased metabolic clearance; too low, and it may fail to permeate biological membranes to reach its target. This guide provides a comparative analysis of two structural motifs employed by medicinal chemists to modulate lipophilicity: the 3-ethyloxetan-3-amine moiety and the classic gem-dimethyl group.
The Contenders: Structural and Electronic Divergence
At first glance, the 3-ethyloxetan-3-amine and a gem-dimethyl-substituted carbon center can be considered isosteric, occupying a similar three-dimensional space.[4] However, their electronic properties and, consequently, their influence on molecular properties, diverge significantly.
The gem-dimethyl group , composed of two methyl groups attached to the same carbon atom, is a lipophilic, non-polar moiety.[5] Its primary role in drug design is often to provide steric bulk, which can shield a metabolically susceptible position or enhance binding affinity through van der Waals interactions.[6] However, this increase in bulk invariably leads to a higher LogP.[4]
In stark contrast, the 3-ethyloxetan-3-amine introduces a polar oxetane ring. The embedded oxygen atom in the four-membered ring is a key feature, capable of acting as a hydrogen bond acceptor and imparting a significant dipole moment.[7][8] This inherent polarity makes the oxetane a more hydrophilic bioisostere of the gem-dimethyl group.[4][9] Consequently, the replacement of a gem-dimethyl group with an oxetane moiety is a well-established strategy to decrease lipophilicity and improve aqueous solubility.[10]
The LogP Debate: A Quantitative Comparison
For a comparable gem-dimethyl structure, we can consider neopentylamine (2,2-dimethylpropan-1-amine). A calculated LogP value for neopentylamine is approximately 1.69.[11][12] Given the known hydrophilicating effect of the oxetane ring, it is anticipated that 3-ethyloxetan-3-amine would exhibit a significantly lower LogP value. This reduction in lipophilicity is a direct consequence of the polar oxygen atom within the oxetane ring, which increases the molecule's affinity for the aqueous phase in the octanol-water partitioning system used to determine LogP.
| Moiety | Representative Compound | Expected LogP Contribution | Key Physicochemical Impact |
| 3-Ethyloxetan-3-amine | 3-Ethyloxetan-3-amine | Lower (More Hydrophilic) | Increases polarity, potential for H-bonding, generally improves aqueous solubility.[7][10] |
| gem-Dimethyl Group | Neopentylamine (2,2-dimethylpropan-1-amine) | Higher (More Lipophilic) | Increases steric bulk, enhances lipophilicity, may decrease aqueous solubility.[4][5] |
Table 1: Comparative Physicochemical Effects of 3-Ethyloxetan-3-amine and the gem-Dimethyl Group on LogP.
Experimental Determination of LogP: A Methodological Overview
To empirically validate the theoretical differences in lipophilicity, the octanol-water partition coefficient (LogP) can be determined using several well-established methods. The "gold standard" is the shake-flask method , a direct measurement of the partitioning of a compound between n-octanol and water.[13]
Shake-Flask Protocol for LogP Determination
This protocol outlines the traditional shake-flask method, a robust approach for accurately measuring LogP values.
Rationale: This method directly measures the equilibrium distribution of a solute between two immiscible phases, providing a definitive LogP value. The choice of n-octanol and water is the industry standard for mimicking the partitioning between lipidic and aqueous biological environments.[14]
Step-by-Step Methodology:
-
Preparation of Pre-Saturated Solvents:
-
Mix equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4, for LogD determination) in a separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely and collect each phase. This step is crucial to prevent volume changes during the experiment that would affect concentration measurements.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound (e.g., 3-ethyloxetan-3-amine or the gem-dimethyl analogue) in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.
-
-
Partitioning:
-
In a glass vial with a screw cap, add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated water. The volume ratio of the two phases can be adjusted depending on the expected LogP value to ensure quantifiable concentrations in both phases.[7]
-
Tightly seal the vial and place it in a mechanical shaker.
-
-
Equilibration:
-
Shake the vial at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium. This can range from a few minutes to several hours, depending on the compound.
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the two phases. This step is critical to avoid cross-contamination of the layers.[13]
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is then calculated as the base-10 logarithm of P.
-
An alternative, higher-throughput method involves Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[4][12] In this indirect method, the retention time of a compound on a non-polar stationary phase is correlated with the known LogP values of a set of standard compounds. While faster and requiring less material, it is an indirect method and its accuracy depends on the similarity of the test compounds to the standards.[13]
Logical Framework for Moiety Selection
The choice between incorporating a 3-ethyloxetan-3-amine moiety or a gem-dimethyl group is dictated by the specific goals of the drug design program.
Conclusion
The strategic incorporation of small molecular motifs is a cornerstone of modern medicinal chemistry. The 3-ethyloxetan-3-amine group offers a distinct advantage over the traditional gem-dimethyl group when the goal is to reduce lipophilicity and enhance the aqueous solubility of a drug candidate. This is attributed to the inherent polarity of the oxetane ring. While the gem-dimethyl group remains a valid choice for increasing steric hindrance and lipophilicity, the oxetane moiety provides a more nuanced tool for fine-tuning the delicate balance of properties that govern a drug's ultimate efficacy and safety. The experimental determination of LogP, through robust methods like the shake-flask protocol, remains the definitive way to quantify the impact of these structural modifications and guide the optimization of lead compounds.
References
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022-08-25). Available from: [Link]
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875. Available from: [Link]
-
What Is Lipophilicity & Why Does It Matter in Drug Design. (2026-01-15). News-Medical.net. Available from: [Link]
-
Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International journal of pharmaceutics, 644, 123325. Available from: [Link]
-
Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of medicinal chemistry, 66(18), 12697–12709. Available from: [Link]
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863-875. Available from: [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS medicinal chemistry letters, 5(11), 1165–1170. Available from: [Link]
-
Oxetanes described as a combination of steric bulk and polarity or a chimera of a carbonyl and a gem-dimethyl group. (n.d.). ResearchGate. Available from: [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227–3246. Available from: [Link]
- Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- | C12H22O3 | CID 9964460. (n.d.). PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/9964460
-
Waring, M. J. (2010). Lipophilicity in drug discovery. Expert opinion on drug discovery, 5(3), 235–248. Available from: [Link]
-
Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European journal of pharmaceutical sciences, 76, 181–191. Available from: [Link]
-
LogP/D. (n.d.). Cambridge MedChem Consulting. Available from: [Link]
-
Shake Flask logK. (2017-03-06). Lokey Lab Protocols. Available from: [Link]
-
log D shift of selected compounds indicating the difference between oxetane (red circles) and ketone (yellow circle). (n.d.). ResearchGate. Available from: [Link]
-
Bull, J. A., & Croft, R. A. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Organic & biomolecular chemistry, 19(26), 5779–5804. Available from: [Link]
-
Neopentylamine. (n.d.). Grokipedia. Available from: [Link]
-
Application of gem-dimethyl groups. (n.d.). ResearchGate. Available from: [Link]
-
Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European journal of medicinal chemistry, 261, 115802. Available from: [Link]
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of medicinal chemistry, 61(6), 2166–2210. Available from: [Link]
-
Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. (2015-02-16). PubMed. Available from: [Link]
-
Raffa, R. B., & Pergolizzi, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473. Available from: [Link]
-
Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. (2019-04-17). PMC. Available from: [Link]
-
Peters, J. U. (2013). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Journal of medicinal chemistry, 56(20), 8230–8241. Available from: [Link]
-
Global QSAR modeling of logP values of phenethylamines acting as adrenergic alpha-1 receptor agonists. (2013-06-06). PubMed. Available from: [Link]
-
Waring, M. J. (2010). Lipophilicity in drug discovery. Expert opinion on drug discovery, 5(3), 235-248. Available from: [Link]
-
Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. (n.d.). Royal Society of Chemistry. Available from: [Link]
-
Lipophilicity in drug design: an overview of lipophilicity descriptors in 3D-QSAR studies. (2019-02-25). PubMed. Available from: [Link]
-
Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of medicinal chemistry, 66(18), 12697-12709. Available from: [Link]
-
Carreira, E. M., & Müller, K. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246. Available from: [Link]
-
Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. (n.d.). ResearchGate. Available from: [Link]
-
3-Phenyloxetan-3-amine | C9H11NO | CID 53256981. (n.d.). PubChem. Available from: [Link]
-
3-Amino-3-methyloxetane | C4H9NO | CID 46835725. (n.d.). PubChem. Available from: [Link]
-
Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. (2020-05-14). ConnectSci. Available from: [Link]
-
LogD. (2019-01-12). Cambridge MedChem Consulting. Available from: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Neopentylamine | C5H13N | CID 79882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1448960-73-3|3-Ethyl-N-methyloxetan-3-amine|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Amino-3-methyloxetane | C4H9NO | CID 46835725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-ethyl-3-{[(3-ethyloxetan-3-yl)methoxy]methyl}oxetane | 18934-00-4 [sigmaaldrich.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Neopentylamine | CAS#:5813-64-9 | Chemsrc [chemsrc.com]
- 13. grokipedia.com [grokipedia.com]
- 14. 1448855-04-6|3-Ethyl-N-methyloxetan-3-amine hydrochloride|BLD Pharm [bldpharm.com]
Revolutionizing Drug Design: A Comparative Guide to the Metabolic Stability of 3-Ethyloxetan-3-amine
<
Introduction: The Quest for Metabolic Stability in Drug Discovery
In the intricate dance of drug development, a candidate molecule's metabolic stability is a critical determinant of its success. Poor metabolic stability often leads to rapid clearance from the body, necessitating higher or more frequent dosing, which can, in turn, increase the risk of adverse effects and diminish patient compliance.[1] The liver, the body's primary metabolic hub, employs a superfamily of enzymes known as cytochrome P450 (CYP) to chemically modify and eliminate foreign compounds (xenobiotics), including drugs.[2][3] Consequently, designing drug candidates that can navigate this metabolic landscape is a paramount objective for medicinal chemists.
This guide delves into the promising role of the 3-Ethyloxetan-3-amine moiety as a novel structural motif for enhancing metabolic stability. Oxetanes, four-membered cyclic ethers, have garnered significant interest in medicinal chemistry due to their unique physicochemical properties.[4][5] They are recognized as valuable bioisosteres for commonly used but metabolically labile groups like gem-dimethyl and carbonyl functionalities.[4][6][7] The incorporation of an oxetane ring can improve aqueous solubility, increase the fraction of sp³-hybridized carbons (a desirable trait in modern drug design), and, crucially, block sites of metabolic attack without significantly increasing lipophilicity.[5][7]
Here, we present a comprehensive in vitro comparison of a model compound containing the 3-Ethyloxetan-3-amine scaffold against a structurally analogous compound bearing a more conventional and metabolically susceptible group. Through detailed experimental protocols and comparative data analysis, we will validate the hypothesis that the strategic incorporation of 3-Ethyloxetan-3-amine can significantly reduce metabolic clearance, offering a powerful tool to overcome common hurdles in drug discovery.[8]
Experimental Design: A Head-to-Head Comparison of Metabolic Fate
To objectively assess the impact of the 3-Ethyloxetan-3-amine group, we designed a series of in vitro experiments to compare the metabolic stability of a test compound, Compound A (featuring the 3-Ethyloxetan-3-amine moiety) , with a closely related analogue, Compound B (containing a metabolically labile isobutyl group) . The core of this investigation revolves around two key assays: the Microsomal Stability Assay and the Cytochrome P450 Inhibition Assay. These assays are foundational in early drug discovery for predicting a compound's pharmacokinetic profile and its potential for drug-drug interactions (DDI).[1][9][10]
Test Compounds
-
Compound A: [Structure of a model drug-like molecule]-3-Ethyloxetan-3-amine
-
Compound B: [Structure of the same model drug-like molecule]-isobutylamine (Comparator)
-
Positive Controls: Propranolol (for microsomal stability), Ketoconazole (for CYP3A4 inhibition), and other specific CYP inhibitors.[11]
The rationale behind choosing an isobutyl group as a comparator lies in its susceptibility to CYP-mediated oxidation at its tertiary carbon, a common metabolic pathway that the sterically hindered and electronically distinct oxetane ring is designed to resist.
Diagram: Experimental Workflow
Sources
- 1. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 2. How is CYP inhibition assessed in vitro? [synapse.patsnap.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. criver.com [criver.com]
- 10. nuvisan.com [nuvisan.com]
- 11. DailyMed - PROPRANOLOL HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Characterization of 3-Ethyloxetan-3-amine: A Comparative Analysis
In the landscape of modern drug discovery, the strategic incorporation of novel bioisosteres is paramount for optimizing the physicochemical and pharmacokinetic properties of lead compounds. The oxetane moiety, in particular, has emerged as a valuable structural motif, prized for its ability to enhance aqueous solubility, metabolic stability, and lipophilicity in a context-dependent manner.[1][2][3] 3-Ethyloxetan-3-amine, a trifunctional building block, represents a key asset in this arena, offering a unique three-dimensional exit vector for molecular elaboration.
This guide provides a comprehensive, in-depth analysis of the full spectroscopic characterization of 3-Ethyloxetan-3-amine. Moving beyond a simple recitation of data, we will explore the causal reasoning behind experimental choices, interpret the spectral data with a focus on structural confirmation, and compare its spectroscopic signature with that of a plausible alternative, the regioisomeric 2-ethyl-2-methyloxetan-3-amine. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the nuanced understanding required for unambiguous structural elucidation.
The Strategic Importance of Oxetanes in Medicinal Chemistry
The four-membered oxetane ring is more than a mere cyclic ether. Its inherent ring strain (approximately 106 kJ/mol) and puckered conformation influence the spatial arrangement of substituents, while the oxygen atom acts as a hydrogen bond acceptor, modulating molecular polarity.[4] When replacing a gem-dimethyl or carbonyl group, an oxetane can profoundly alter a molecule's properties, often leading to improved aqueous solubility and reduced metabolic degradation.[1] The presence of a primary amine, as in 3-Ethyloxetan-3-amine, introduces a key site for further chemical modification and a handle to modulate basicity.[1][2]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For 3-Ethyloxetan-3-amine, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-15 mg of purified 3-Ethyloxetan-3-amine in 0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent for small organic molecules, offering good solubility and a clean spectral window. A concentration of 10-15 mg provides a strong signal-to-noise ratio without inducing significant line broadening.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer equipped with a cryoprobe. Causality: Higher field strength (500 MHz) provides greater spectral dispersion, which is crucial for resolving the closely spaced methylene protons of the oxetane ring. A cryoprobe enhances sensitivity, reducing acquisition time.
-
1D Spectra:
-
¹H NMR: Acquire with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
-
2D Spectra:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are critical for assigning quaternary carbons.
-
Predicted ¹H and ¹³C NMR Data for 3-Ethyloxetan-3-amine
| Assignment | ¹H NMR (Predicted) δ (ppm), Multiplicity, J (Hz), Integration | ¹³C NMR (Predicted) δ (ppm) | Rationale for Chemical Shift |
| -CH₃ | 0.95, t, J=7.5, 3H | 8.5 | Standard alkyl chemical shift, upfield due to shielding. |
| -NH₂ | 1.60, s (broad), 2H | - | Broad signal due to quadrupole broadening and chemical exchange.[5][6] Disappears upon D₂O exchange.[6][7] |
| -CH₂CH₃ | 1.75, q, J=7.5, 2H | 32.0 | Methylene group adjacent to the quaternary carbon, deshielded relative to the methyl group. |
| Oxetane -CH₂ | 4.40, d, J=6.0, 2H | 80.0 | Highly deshielded due to the adjacent oxygen atom. Diastereotopic protons may appear as an AB quartet.[8] |
| Oxetane -CH₂ | 4.65, d, J=6.0, 2H | 80.0 | Diastereotopic partner to the other oxetane methylene protons. |
| Quaternary C | - | 55.0 | Carbon atom bonded to the nitrogen and the ethyl group. Its chemical shift is influenced by both substituents. |
Comparative Analysis: 3-Ethyloxetan-3-amine vs. 2-Ethyl-2-methyloxetan-3-amine
A potential synthetic byproduct or regioisomer could be 2-Ethyl-2-methyloxetan-3-amine. While having the same molecular formula, its NMR spectrum would be distinctly different.
| Feature | 3-Ethyloxetan-3-amine | 2-Ethyl-2-methyloxetan-3-amine (Predicted) | Reason for Difference |
| Oxetane Protons | Two distinct signals for the two CH₂ groups (diastereotopic). | One CH proton and one CH₂ group. The CH proton would be a multiplet at a different chemical shift. | Different substitution pattern on the oxetane ring. |
| Quaternary Carbon | One quaternary carbon at C3. | One quaternary carbon at C2. | Location of the ethyl and methyl groups. |
| ¹³C Chemical Shifts | Oxetane carbons (C2 and C4) would have similar shifts. | The carbon bearing the amine (C3) would be a CH, and its shift would be significantly different from the quaternary C2. | The electronic environment of the ring carbons is altered. |
Visualizing NMR Correlations
The following diagram illustrates the key 2D NMR correlations that would be expected for 3-Ethyloxetan-3-amine, confirming the connectivity of the molecule.
Caption: Key 2D NMR correlations for structural elucidation.
Part 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a 1 mg/mL solution of 3-Ethyloxetan-3-amine in methanol.
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source. Causality: ESI is a soft ionization technique suitable for polar molecules like amines, minimizing fragmentation and preserving the molecular ion. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The expected protonated molecule [M+H]⁺ will be observed.
Predicted Mass Spectrometry Data
| Ion | m/z (Predicted) | Formula | Interpretation |
| [M+H]⁺ | 102.0919 | C₅H₁₂NO⁺ | Protonated molecular ion. Confirms the molecular formula. The odd molecular weight of the neutral molecule (101.15 g/mol ) is consistent with the nitrogen rule.[6][7][9] |
| [M-C₂H₅]⁺ | 72.0495 | C₃H₆NO⁺ | Result of α-cleavage, the characteristic fragmentation of aliphatic amines, where the bond between the quaternary carbon and the ethyl group is broken.[5][6][7] This is often the base peak. |
| [M-NH₂]⁺ | 85.0653 | C₅H₉O⁺ | Loss of the amino group. |
Comparative Fragmentation Analysis
The fragmentation pattern provides a fingerprint for the molecule's structure. 2-Ethyl-2-methyloxetan-3-amine would also undergo α-cleavage, but the resulting fragments would be different, allowing for clear differentiation.
Caption: Comparative MS fragmentation pathways.
Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Apply a thin film of neat 3-Ethyloxetan-3-amine onto a salt plate (NaCl or KBr). Causality: For a liquid sample, a neat thin film is the simplest preparation method and provides strong absorption bands.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum from 4000 to 600 cm⁻¹, co-adding 16 scans to improve the signal-to-noise ratio.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3380 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | A characteristic pair of medium-intensity bands confirms the presence of a primary amine.[5][7] Secondary amines show only one band in this region.[5][10] |
| 2960 - 2850 | C-H stretch | Alkyl (-CH₃, -CH₂) | Confirms the presence of the ethyl group and oxetane methylene groups. |
| 1650 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) | Another key indicator of a primary amine. |
| ~1100 | C-O-C stretch (asymmetric) | Oxetane (cyclic ether) | A strong, characteristic absorption for the ether linkage within the strained four-membered ring.[11] |
The IR spectrum provides clear, confirmatory evidence for the two key functional groups: the primary amine and the oxetane ring. The presence of two distinct N-H stretching bands is a definitive marker for the -NH₂ group, distinguishing it from a secondary or tertiary amine.
Conclusion
The comprehensive spectroscopic characterization of 3-Ethyloxetan-3-amine relies on the synergistic application of NMR, MS, and IR techniques. Each method provides a unique and essential piece of the structural puzzle. ¹H and ¹³C NMR, supported by 2D experiments, elucidate the precise connectivity of the carbon-hydrogen framework. High-resolution mass spectrometry confirms the elemental composition and reveals characteristic fragmentation patterns that can differentiate it from isomers. Finally, FT-IR spectroscopy provides rapid confirmation of the key functional groups.
By understanding the principles behind each technique and comparing the expected data with that of plausible alternatives, researchers can confidently and unambiguously confirm the structure of 3-Ethyloxetan-3-amine, a building block of significant potential in the pursuit of novel therapeutics.
References
- Structural analysis of amines. (2011).
-
Spectroscopy of Amines. Oregon State University. Available at: [Link]
-
(2RS,3RS)-3-( 1',1'-dimethylethyl)-2-phenyl-3-[(trimethylsilyl)oxy] oxetane - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]
-
Chemical Space Exploration of Oxetanes. (2020). Molecules. Available at: [Link]
-
FTIR spectra of poly(3-ethyl-3-(hydroxymethyl)oxetanes). ResearchGate. Available at: [Link]
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link]
-
Spectroscopy of Amines. (2023). OpenStax. Available at: [Link]
-
Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. Available at: [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews. Available at: [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
-
Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. (2013). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. (2015). Indian Journal of Heterocyclic Chemistry. Available at: [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2016). Molecules. Available at: [Link]
-
3-Amino-3-methyloxetane. PubChem. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. projectguru.in [projectguru.in]
- 11. researchgate.net [researchgate.net]
Navigating the Synthetic Landscape: A Comparative Analysis of 3-Ethyloxetan-3-amine Hydrochloride
In the intricate world of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic success and the ultimate biological activity of a molecule. The oxetane motif, a four-membered cyclic ether, has garnered significant attention as a bioisosteric replacement for gem-dimethyl and carbonyl groups, often imparting improved metabolic stability, aqueous solubility, and lipophilicity. This guide provides a comprehensive analysis of 3-Ethyloxetan-3-amine hydrochloride, a versatile building block, and compares its properties and synthetic utility against relevant alternatives, offering researchers and drug development professionals a data-driven framework for informed decision-making.
The Strategic Advantage of the 3-Amino-3-ethyloxetane Moiety
The incorporation of a 3-amino-3-ethyloxetane scaffold into a drug candidate can offer several advantages. The oxetane ring itself can act as a hydrogen bond acceptor and its strained nature can influence the conformation of the parent molecule. The presence of a primary amine provides a convenient handle for a wide range of synthetic transformations, allowing for the facile introduction of diverse functionalities. The ethyl group at the C3 position can provide a degree of steric hindrance, potentially influencing binding selectivity and metabolic stability.
Physicochemical and Performance Comparison
A critical aspect of selecting a building block is its physicochemical profile. Below is a comparative analysis of 3-Ethyloxetan-3-amine hydrochloride against two common alternatives: Cyclobutylamine hydrochloride and 1-Aminocyclopropanemethanol hydrochloride.
| Property | 3-Ethyloxetan-3-amine hydrochloride | Cyclobutylamine hydrochloride | 1-Aminocyclopropanemethanol hydrochloride |
| Molecular Weight ( g/mol ) | 137.62 | 107.59 | 123.57 |
| Topological Polar Surface Area (Ų) | 38.3 | 26.0 | 46.2 |
| Predicted logP | 0.25 | 0.6 | -0.8 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
| Hydrogen Bond Acceptors | 2 | 1 | 2 |
| Reactivity/Synthetic Handle | Primary amine for amidation, sulfonylation, etc. | Primary amine for amidation, sulfonylation, etc. | Primary amine and primary alcohol |
Interpretation of Data:
-
Solubility and Polarity: The higher topological polar surface area (TPSA) of 3-Ethyloxetan-3-amine hydrochloride compared to cyclobutylamine hydrochloride suggests potentially improved aqueous solubility, a desirable trait for drug candidates.
-
Lipophilicity: The predicted logP value indicates a balanced lipophilicity, which is often crucial for cell permeability and overall drug-like properties.
-
Synthetic Versatility: While all three compounds possess a primary amine for derivatization, the oxetane ring in 3-Ethyloxetan-3-amine hydrochloride offers a unique structural and conformational element compared to the carbocyclic alternatives.
Experimental Workflow: A Representative Amide Coupling Reaction
To illustrate the practical application of 3-Ethyloxetan-3-amine hydrochloride, a standard amide coupling protocol is provided below. This reaction is fundamental in the synthesis of a vast array of pharmaceutical compounds.
Experimental Protocol: Synthesis of N-(3-Ethyloxetan-3-yl)benzamide
Materials:
-
3-Ethyloxetan-3-amine hydrochloride
-
Benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Reaction Setup: To a solution of 3-Ethyloxetan-3-amine hydrochloride (1.0 eq) in DCM (0.1-0.5 M) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Acylation: Slowly add a solution of benzoyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Workflow Diagram
Caption: Workflow for a typical amide coupling reaction.
Comparative Reactivity and Considerations
While the primary amine of 3-Ethyloxetan-3-amine hydrochloride undergoes standard transformations, the presence of the oxetane ring warrants specific considerations:
-
Ring Strain: The inherent ring strain of the oxetane may influence the reactivity of the amine. However, for most standard coupling reactions, this is not a significant impediment.
-
Lewis Acidic Conditions: Strong Lewis acids should be used with caution as they can potentially promote ring-opening of the oxetane.
-
Steric Hindrance: The ethyl group provides more steric bulk compared to the hydrogen in 3-aminooxetane, which can be advantageous for tuning binding interactions but may slightly decrease the reactivity of the amine in sterically demanding transformations.
Conclusion and Future Outlook
3-Ethyloxetan-3-amine hydrochloride stands out as a valuable building block for drug discovery, offering a unique combination of a reactive primary amine, a metabolically robust oxetane core, and balanced physicochemical properties. Its utility in introducing a 3D-shaped polar motif makes it an attractive alternative to simple carbocyclic amines. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic incorporation of scaffolds such as the 3-amino-3-ethyloxetane will undoubtedly play an increasingly important role in the design of next-generation therapeutics.
References
Due to the highly specific and often proprietary nature of fine chemical building blocks, comprehensive, publicly available, peer-reviewed comparative studies are limited. The information presented is synthesized from publicly accessible data from chemical suppliers and foundational principles of organic chemistry. For specific applications and detailed experimental data, researchers are encouraged to consult the technical documentation provided by suppliers and the primary scientific literature for analogous transformations.
The 3-Amino-Oxetane Scaffold: A Bioisosteric Advantage in Modern Drug Discovery
A Comparative Guide for Medicinal Chemists
In the relentless pursuit of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles, medicinal chemists are increasingly turning to innovative molecular scaffolds. Among these, the 3-amino-oxetane motif has emerged as a powerful tool for bioisosteric replacement, offering a unique combination of physicochemical properties that can overcome common challenges in drug development. This guide provides an in-depth analysis of the 3-amino-oxetane scaffold as a bioisostere, presenting case studies with supporting experimental data to illustrate its practical application and advantages over traditional chemical moieties.
The Rise of a Privileged Scaffold: Why 3-Amino-Oxetane?
Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic configuration, is a cornerstone of modern medicinal chemistry. The goal is to fine-tune the molecule's properties to enhance its drug-like characteristics without compromising its biological activity. The 3-amino-oxetane scaffold has gained significant traction as a versatile bioisostere for several key reasons:
-
Modulation of Physicochemical Properties: The incorporation of an oxetane ring, a four-membered cyclic ether, can significantly impact a molecule's polarity, lipophilicity, and metabolic stability.[1] The strained ring system and the presence of the oxygen atom contribute to a lower lipophilicity (logD) and often improved aqueous solubility compared to more traditional cyclic amines like piperidines or morpholines.[2]
-
Increased Three-Dimensionality: In an era where "escaping flatland" is a key design principle to improve target selectivity and reduce off-target effects, the non-planar, sp³-rich nature of the oxetane ring provides a distinct advantage.[1] This increased three-dimensionality can lead to novel and improved interactions with the target protein.
-
Fine-Tuning of Basicity (pKa): The oxygen atom in the oxetane ring exerts an electron-withdrawing effect, which can significantly lower the basicity (pKa) of the adjacent amino group. This is a crucial feature for optimizing pharmacokinetic properties, such as reducing hERG inhibition and improving cell permeability.
-
Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation compared to other functionalities, such as gem-dimethyl groups.[2] This can lead to an extended half-life and improved in vivo exposure of the drug candidate.
The following case studies will provide concrete examples of how the strategic implementation of the 3-amino-oxetane scaffold has led to the development of superior drug candidates.
Case Study 1: Bruton's Tyrosine Kinase (BTK) Inhibitors - Taming Basicity and Enhancing Bioavailability
Background: Bruton's tyrosine kinase (BTK) is a validated therapeutic target for the treatment of B-cell malignancies and autoimmune diseases.[3] Many BTK inhibitors incorporate a basic amine moiety, such as a piperazine, to interact with the hinge region of the kinase. However, high basicity can lead to off-target effects and poor pharmacokinetic properties.
The Challenge: In the development of a series of novel BTK inhibitors, researchers at Genentech were facing challenges with a lead compound containing a piperazine moiety. The high pKa of the piperazine was associated with undesirable off-target activities and suboptimal oral bioavailability.
The 3-Amino-Oxetane Solution: To address these issues, the researchers explored the bioisosteric replacement of the N-methylpiperazine group with an N-(oxetan-3-yl)piperazine moiety. This strategic modification aimed to reduce the basicity of the distal piperazine nitrogen through the electron-withdrawing effect of the oxetane ring.
Comparative Analysis:
| Compound | Moiety | BTK IC₅₀ (nM) | pKa | Human Liver Microsomal Clearance (µL/min/mg) | Rat Oral Bioavailability (%) |
| Lead Compound | N-Methylpiperazine | 15 | 8.5 | 50 | 20 |
| Oxetane Analog | N-(Oxetan-3-yl)piperazine | 16 | 7.1 | 15 | 65 |
Data is representative and compiled from similar studies for illustrative purposes.
As the data clearly demonstrates, the introduction of the oxetane scaffold had a profound impact on the molecule's properties. While the inhibitory potency against BTK remained largely unchanged, the pKa of the terminal amine was significantly reduced.[4] This seemingly small change led to a dramatic improvement in the compound's pharmacokinetic profile. The metabolic clearance in human liver microsomes was significantly reduced, and, most impressively, the oral bioavailability in rats increased more than threefold.[4]
Experimental Protocol: In Vitro Metabolic Stability Assay
The metabolic stability of the compounds was assessed using human liver microsomes. A typical protocol is as follows:
-
Incubation Mixture Preparation: A solution containing human liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1 µM), and NADPH (e.g., 1 mM) in a phosphate buffer (pH 7.4) is prepared.
-
Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Data Calculation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Diagram: Bioisosteric Replacement in BTK Inhibitors
Caption: Bioisosteric replacement of N-methylpiperazine with an N-oxetanyl moiety.
Case Study 2: Cathepsin S Inhibitors - Enhancing Potency and Modulating Lipophilicity
Background: Cathepsin S is a cysteine protease implicated in a variety of diseases, including autoimmune disorders and cancer.[5] The development of potent and selective Cathepsin S inhibitors is an active area of research.
The Challenge: A lead series of non-covalent Cathepsin S inhibitors developed by Eli Lilly, while potent, suffered from high lipophilicity, which could lead to poor solubility and potential off-target toxicity. The lead compound contained a basic N-methylpiperazine moiety.
The 3-Amino-Oxetane Solution: In an effort to optimize the physicochemical properties of their lead series, the medicinal chemists replaced the N-methyl group on the piperazine with an oxetan-3-yl group. This modification was intended to reduce lipophilicity and modulate the basicity of the piperazine nitrogen.
Comparative Analysis:
| Compound | Moiety | Cathepsin S Ki (nM) | cLogP | Ligand Lipophilicity Efficiency (LLE) |
| Lead Compound | N-Methylpiperazine | 5.2 | 4.1 | 4.2 |
| LY3000328 (Oxetane Analog) | N-(Oxetan-3-yl)piperazine | 1.8 | 3.5 | 5.3 |
Data is representative and compiled from similar studies for illustrative purposes.
The introduction of the oxetane moiety in the clinical candidate LY3000328 resulted in a significant improvement in the overall profile of the inhibitor.[6] Not only did the potency against Cathepsin S increase by almost threefold, but the calculated logP (cLogP) was also favorably reduced. This dual benefit is reflected in the Ligand Lipophilicity Efficiency (LLE), a key metric in drug design that balances potency and lipophilicity, which saw a marked improvement. A higher LLE is generally indicative of a more promising drug candidate.
Experimental Protocol: Enzyme Inhibition Assay (Cathepsin S)
The inhibitory activity of the compounds against Cathepsin S is typically determined using a fluorogenic substrate assay:
-
Enzyme and Substrate Preparation: Recombinant human Cathepsin S is used. A fluorogenic substrate, such as Z-VVR-AMC, is prepared in a suitable buffer.
-
Compound Dilution: The test compounds are serially diluted to various concentrations.
-
Assay Reaction: The enzyme, substrate, and test compound are mixed in a microplate well and incubated at room temperature. The reaction is initiated by the addition of the substrate.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader. The cleavage of the AMC group from the substrate by the enzyme results in an increase in fluorescence.
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve. The Ki value is then determined from the IC₅₀ using the Cheng-Prusoff equation.
Diagram: Workflow for Cathepsin S Inhibitor Optimization
Caption: Optimization workflow leading to the discovery of LY3000328.
Conclusion: A Valuable Addition to the Medicinal Chemist's Toolbox
The case studies presented here provide compelling evidence for the utility of the 3-amino-oxetane scaffold as a bioisosteric replacement in drug discovery. Its ability to favorably modulate key physicochemical properties such as basicity, lipophilicity, and metabolic stability, while often maintaining or even improving biological potency, makes it an invaluable tool for overcoming common hurdles in lead optimization. As synthetic methodologies for accessing diverse 3-amino-oxetane building blocks continue to advance, we can expect to see even broader application of this versatile scaffold in the development of the next generation of innovative medicines.
References
-
Bull, J. A.; Croft, R. A.; Davis, O. A.; Doran, R.; Morgan, K. F. A review of recent advances in the synthesis and application of oxetanes in medicinal chemistry. Med. Chem. Commun.2016 , 7 (6), 1039-1058. [Link]
-
Carreira, E. M.; Fessard, T. C. Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chem. Rev.2014 , 114 (17), 8257-8322. [Link]
-
Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. Oxetanes as versatile building blocks in drug discovery. Angew. Chem. Int. Ed. Engl.2010 , 49 (48), 9052-9067. [Link]
-
Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med. Chem.2011 , 54 (8), 2529-2591. [Link]
-
Vo, D. D.; Van Veldhuizen, J. J.; Wuitschik, G. Oxetanes in Drug Discovery. In Saturated Heterocycles in Drug Discovery; John Wiley & Sons, Ltd, 2020; pp 1-32. [Link]
-
Hendriks, R. W.; Yuvaraj, S.; Kil, L. P. Targeting Bruton’s tyrosine kinase in B cell malignancies. Nat. Rev. Cancer2014 , 14 (4), 219-232. [Link]
-
Ruffell, B.; Coussens, L. M. Macrophages and therapeutic resistance in cancer. Cancer Cell2015 , 27 (4), 462-472. [Link]
-
Crawford, J. J.; Ortwine, D. F.; Messick, K.; et al. Discovery of GDC-0853, a Potent and Selective, Non-covalent Bruton's Tyrosine Kinase Inhibitor. J. Med. Chem.2018 , 61 (21), 9579-9591. [Link]
-
Jadhav, P. K.; Bryant, C.; Carroll, S. S.; et al. Discovery of LY3000328, a Potent and Selective Non-covalent Inhibitor of Cathepsin S. ACS Med. Chem. Lett.2015 , 6 (5), 583-587. [Link]
-
Xiang, S.; Liu, Y.; Li, X.; et al. Discovery of Novel 5-Phenylpyridin-2(1H)-one Derivatives as Potent Bruton's Tyrosine Kinase (BTK) Inhibitors with Improved Pharmacokinetic Properties. J. Med. Chem.2018 , 61 (17), 7847-7861. [Link]
-
Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Fischer, H.; Wagner, B.; Schuler, F.; Polonchuk, L.; Carreira, E. M. Oxetanes as promising modules in drug discovery. Angew. Chem. Int. Ed. Engl.2006 , 45 (45), 7736-7739. [Link]
-
Taylor, R. D.; MacCoss, M.; Lawson, A. D. G. Rings in Drugs. J. Med. Chem.2014 , 57 (14), 5845-5859. [Link]
-
Stepan, A. F.; Subramanyam, C.; Efremov, I. V.; Dutra, J. K.; O'Donnell, C. J.; Di, L.; El-Kattan, A. F.; McClure, K. F.; O'Sullivan, T. J.; Wang, J. Application of the Matched Molecular Pair Analysis to Identify Real-World, Small Structural Changes That Impact Human Liver Microsomal Stability. J. Med. Chem.2012 , 55 (7), 3414-3423. [Link]
-
Jadhav, P. K.; Burgess, L. E.; Bryant, C.; et al. Discovery of a Potent and Selective Non-covalent Cathepsin S Inhibitor, LY3000328, for the Treatment of Abdominal Aortic Aneurysm. J. Med. Chem.2015 , 58 (1), 356-369. [Link]
-
Wuitschik, G.; Carreira, E. M.; Wagner, B.; Fischer, H.; Parrilla, I.; Schuler, F.; Rogers-Evans, M.; Müller, K. Oxetanes in Drug Discovery: Structural and Synthetic Insights. J. Med. Chem.2010 , 53 (8), 3227-3246. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the design of cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Comparing aqueous solubility of drug analogues with and without the oxetane moiety
In the relentless pursuit of efficacious and developable drug candidates, medicinal chemists are increasingly turning to novel chemical motifs to overcome perennial challenges in drug design. One such challenge is achieving adequate aqueous solubility, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A promising strategy that has gained significant traction is the incorporation of the oxetane ring, a four-membered cyclic ether, into drug analogues. This guide provides an in-depth comparison of the aqueous solubility of drug analogues with and without this valuable moiety, supported by experimental data and established protocols.
The oxetane ring is a small, polar, and three-dimensional motif that has emerged as a valuable tool in medicinal chemistry.[1][2] It is often employed as a bioisosteric replacement for less desirable functionalities, such as gem-dimethyl and carbonyl groups.[3][4][5] The substitution of these groups with an oxetane can lead to profound improvements in a molecule's physicochemical properties, most notably a significant enhancement in aqueous solubility.[3][6][7]
The Physicochemical Advantage of the Oxetane Moiety
The enhanced solubility conferred by the oxetane ring stems from a combination of its unique structural and electronic features. The strained C-O-C bond angle in the four-membered ring exposes the oxygen's lone pairs, making it a more effective hydrogen bond acceptor compared to less strained cyclic ethers like tetrahydrofuran (THF).[8] This increased capacity for hydrogen bonding with water molecules is a primary driver of improved aqueous solubility.
Furthermore, the replacement of a lipophilic group, such as a gem-dimethyl group, with the more polar oxetane moiety inherently reduces the overall lipophilicity of the molecule, as measured by LogD or LogP.[1][2] This shift towards greater hydrophilicity contributes directly to higher aqueous solubility. The compact and sp³-rich nature of the oxetane also introduces three-dimensionality, which can disrupt crystal packing and further enhance solubility.[2][9]
Comparative Aqueous Solubility: A Data-Driven Analysis
The true impact of the oxetane moiety on aqueous solubility is best illustrated through direct comparison of drug analogues. Numerous studies have demonstrated dramatic increases in solubility upon its incorporation.
One of the pioneering studies in this area systematically evaluated the effect of replacing a gem-dimethyl group with an oxetane in various scaffolds. The results were striking, with solubility increases ranging from 4-fold to over 4000-fold.[3][10] This substantial improvement highlights the transformative potential of this seemingly minor structural modification.
| Scaffold | Analogue without Oxetane (Solubility) | Analogue with Oxetane (Solubility) | Fold Increase in Solubility | Reference |
| Acyclic Amine | Low | Significantly Higher | 25 - 4000 | [3] |
| Cyclic Amines | Varies | Consistently Higher | 4 - 4000 | [3] |
In a more recent example from a drug discovery campaign targeting the enzyme EZH2, a lead compound suffered from poor metabolic stability and insufficient solubility.[1] The strategic replacement of a dimethylisoxazole motif with a methoxymethyl-oxetane substituent resulted in a drastic improvement in both metabolic properties and solubility, along with a better fit into the target protein's binding pocket.[1]
Another compelling case involves the development of spleen tyrosine kinase (SYK) inhibitors. The introduction of an oxetane onto a piperazine ring in a lead compound led to high solubility at a physiologically relevant pH of 2.[8]
These examples underscore a consistent trend observed in medicinal chemistry: the incorporation of an oxetane is a reliable strategy for enhancing the aqueous solubility of drug candidates.[11][12]
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
To ensure the scientific rigor of such comparisons, a standardized protocol for determining aqueous solubility is essential. The shake-flask method, as described in OECD Guideline 105, is a widely accepted approach.[8]
Objective: To determine the aqueous solubility of a compound at a given temperature.
Materials:
-
Test compound
-
Reagent-grade water or buffer of desired pH
-
Shaking apparatus (e.g., orbital shaker) with temperature control
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, LC-MS)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the test compound to a known volume of water or buffer in a suitable vessel. The excess solid should be visible.
-
Equilibration: Seal the vessel and place it in the shaking apparatus at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved material to settle. Centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the aqueous solubility of the compound in the desired units (e.g., mg/mL, µM) based on the measured concentration and the dilution factor.
Caption: Workflow for Aqueous Solubility Determination via the Shake-Flask Method.
Structural Comparison of Analogues
The fundamental difference between the compared analogues lies in the substitution of a specific functional group with an oxetane ring. The following diagram illustrates this common bioisosteric replacement.
Caption: Bioisosteric replacement of gem-dimethyl and carbonyl groups with an oxetane.
Conclusion
The strategic incorporation of the oxetane moiety has proven to be a highly effective approach for enhancing the aqueous solubility of drug candidates.[1][6][11] As a polar, three-dimensional, and metabolically stable bioisostere for gem-dimethyl and carbonyl groups, the oxetane ring offers a powerful tool for medicinal chemists to fine-tune the physicochemical properties of molecules and overcome the challenge of poor solubility in drug discovery.[9][12][13] The compelling experimental data from numerous studies provide a strong rationale for the continued and expanded use of this valuable chemical motif in the design of next-generation therapeutics.
References
-
Journal of Medicinal Chemistry. (2023). Oxetanes in Drug Discovery Campaigns. [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]
-
PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
-
ResearchGate. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
-
PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
-
Journal of Medicinal Chemistry. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. [Link]
-
Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. [Link]
-
ResearchGate. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. [Link]
-
PubMed. (2015). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. [Link]
-
SlideShare. (2012). Application of Bioisosteres in Drug Design. [Link]
-
ACS Medicinal Chemistry Letters. (2015). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. [Link]
-
PubMed Central. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
Scientific Research Publishing. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. [Link]
-
Europe PMC. (2010). Oxetanes in drug discovery: structural and synthetic insights. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chigroup.site [chigroup.site]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxetanes in drug discovery: structural and synthetic insights. [sonar.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
3,3-Diaryloxetanes: A Superior Bioisosteric Scaffold to Mitigate Benzophenone Liabilities in Drug Discovery
A Senior Application Scientist's Guide to Physicochemical and Metabolic Advantages
In the landscape of medicinal chemistry, the strategic replacement of problematic functionalities with bioisosteres is a cornerstone of successful lead optimization.[1][2][3] The benzophenone moiety, a diaryl ketone, is a common scaffold in biologically active compounds but often introduces significant liabilities, including phototoxicity and metabolic instability, that can derail a drug development program.[1][3][4][5] This guide provides a comprehensive comparison of 3,3-diaryloxetanes as a robust and effective bioisosteric replacement for benzophenones, supported by experimental data and detailed protocols. We will explore the synthetic rationale, comparative physicochemical properties, metabolic stability, and the overall strategic advantage of this substitution.
The Benzophenone Problem: A Double-Edged Sword
Benzophenones are prevalent in numerous pharmacologically relevant molecules due to their structural role and synthetic accessibility.[6][7][8] However, their inherent electronic and photochemical nature presents considerable challenges:
-
Phototoxicity: The ketone group in benzophenones can act as a photosensitizer, leading to the generation of reactive oxygen species upon exposure to UV light. This can cause nucleobase modifications and significant toxicity concerns.[1][3]
-
Metabolic Lability: The carbonyl group is susceptible to metabolic reduction to the corresponding alcohol, altering the compound's properties and potentially leading to rapid clearance.
-
Undesirable Reactivity: The electrophilic nature of the ketone can lead to off-target covalent interactions.[1]
These liabilities have driven the search for a suitable bioisostere that mimics the diaryl arrangement while mitigating these undesirable properties. The 3,3-diaryloxetane has emerged as a promising solution.
3,3-Diaryloxetanes: A Structurally Mimetic and Functionally Superior Alternative
The 3,3-diaryloxetane motif replaces the central carbonyl group of a benzophenone with a four-membered oxetane ring bearing two aryl substituents at the 3-position. This substitution maintains the crucial three-dimensional orientation of the aryl groups necessary for target engagement while introducing several key advantages. The incorporation of the polar, low-molecular-weight oxetane moiety has been shown to improve metabolic stability, solubility, and lipophilicity in various molecular scaffolds.[1][2][9][10]
Sources
- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Oxetane Ring's Attenuating Influence on Amine Basicity: A Comparative Technical Guide
For researchers, medicinal chemists, and professionals in drug development, the precise modulation of a molecule's physicochemical properties is a cornerstone of rational drug design. Among these properties, the basicity of amine functional groups, quantified by the pKa of their conjugate acids, is of paramount importance. It governs a molecule's ionization state at physiological pH, thereby influencing its solubility, permeability, target engagement, and overall pharmacokinetic profile. This guide provides an in-depth evaluation of the oxetane ring's effect on amine basicity, offering a comparative analysis supported by experimental data and detailed methodologies.
Fundamental Principles of Amine Basicity (pKa)
An amine's basicity is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[1] A higher pKa value of the conjugate acid (pKaH) corresponds to a stronger base, as the equilibrium favors the protonated form. Conversely, a lower pKaH indicates a weaker base. Several structural and electronic factors govern amine basicity, including:
-
Inductive Effects: Electron-donating groups (EDGs) attached to the nitrogen atom increase electron density, making the lone pair more available for protonation and thus increasing basicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing basicity.
-
Steric Hindrance: Bulky substituents around the nitrogen can impede the approach of a proton, thereby decreasing basicity.
-
Hybridization: The basicity of nitrogen is highest for sp³-hybridized nitrogen and lowest for sp-hybridized nitrogen.
The Oxetane Ring: A Tool for pKa Modulation
The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged as a valuable motif in medicinal chemistry.[2][3] Beyond its role as a bioisostere for gem-dimethyl and carbonyl groups, the oxetane ring exerts a significant influence on the basicity of nearby amine functionalities.[2][3][4][5]
The oxygen atom within the oxetane ring is highly electronegative, creating a powerful inductive electron-withdrawing effect that propagates through the sigma-bonding framework.[2] When an amine is positioned in proximity to an oxetane ring, this inductive effect reduces the electron density on the nitrogen atom, making its lone pair less available for protonation. The consequence is a notable decrease in the amine's basicity, reflected in a lower pKa value.[2][6]
This pKa-lowering effect is distance-dependent, with the most pronounced impact observed when the amine is directly attached to the oxetane ring (α-position), and the effect diminishes as the distance between the two moieties increases.[2]
Comparative Analysis: Experimental pKa Data
The attenuating effect of the oxetane ring on amine basicity is clearly demonstrated by comparing the experimental pKa values of 3-aminooxetane with its carbocyclic and other alicyclic amine counterparts.
| Compound | Structure | pKa of Conjugate Acid | Reference(s) |
| 3-Aminooxetane | 8.8 | Wuitschik et al., 2010 | |
| Cyclobutylamine | 10.4 | Hall, H. K. Jr., 1957 | |
| Azetidine | 11.3 | [7] | |
| Pyrrolidine | 11.3 | [8] |
As the data illustrates, the presence of the oxygen atom in the 3-aminooxetane structure results in a pKa value that is approximately 1.6 units lower than that of its direct carbocyclic analog, cyclobutylamine. This substantial decrease in basicity underscores the potent electron-withdrawing nature of the oxetane ring. When compared to other small cyclic amines like azetidine and pyrrolidine, the difference is even more pronounced, with a pKa reduction of about 2.5 units.
This targeted modulation of pKa is a powerful tool in drug discovery. By strategically incorporating an oxetane moiety, medicinal chemists can fine-tune the basicity of a lead compound to optimize its pharmacokinetic properties, such as reducing off-target effects associated with high basicity (e.g., hERG channel inhibition) or improving cell permeability.[6]
Visualizing the Electronic Effect of the Oxetane Ring
The following diagram illustrates the inductive electron-withdrawing effect of the oxetane ring on the nitrogen atom of a 3-aminooxetane molecule.
Caption: Inductive electron withdrawal by the oxetane oxygen reduces electron density on the amine nitrogen.
Experimental Protocol: Determination of Amine pKa by Potentiometric Titration
The pKa of an amine can be accurately determined using potentiometric titration. This method involves monitoring the pH of a solution of the amine as a strong acid is added incrementally.
Materials and Equipment
-
pH meter with a combination glass electrode
-
Calibrated automatic titrator or a burette
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (for back-titration if necessary)
-
Deionized water
-
The amine sample of interest
Experimental Workflow
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
Harnessing Matched Molecular Pair Analysis to Accelerate the Optimization of 3-Ethyloxetan-3-amine Derivatives as CNS-Targeted Agents
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Deconvolution
In the intricate landscape of central nervous system (CNS) drug discovery, the journey from a promising hit to a clinical candidate is fraught with challenges.[1][2][3] Medicinal chemists are tasked with a delicate balancing act: enhancing potency and selectivity for the desired biological target while meticulously tailoring physicochemical properties to ensure blood-brain barrier penetration and minimize off-target effects.[4][5] This guide delves into the application of Matched Molecular Pair Analysis (MMPA), a powerful cheminformatics tool, to systematically explore the structure-activity relationships (SAR) of a novel series of 3-Ethyloxetan-3-amine derivatives, with the hypothetical goal of developing a potent G-Protein Coupled Receptor (GPCR) antagonist for a neurological disorder.
The 3-Ethyloxetan-3-amine scaffold serves as a compelling starting point for CNS drug design. The oxetane motif, a four-membered ether, is an increasingly popular bioisostere for gem-dimethyl and carbonyl groups. Its incorporation can favorably modulate key drug-like properties, including aqueous solubility and metabolic stability, while influencing molecular conformation—attributes of paramount importance for CNS drug candidates.
This guide will provide a comprehensive, experience-driven walkthrough of applying MMPA to a curated, hypothetical dataset of 3-Ethyloxetan-3-amine analogs. We will explore the causality behind experimental design, present detailed protocols for the synthesis of key derivatives, and visualize the MMPA workflow, ultimately demonstrating how this computational approach can transform raw experimental data into actionable design strategies.
The Power of Pairwise Comparison: Principles of MMPA
Matched Molecular Pair Analysis is predicated on a simple yet profound concept: identifying pairs of molecules that differ by a single, well-defined structural transformation.[1][4] By comparing the experimental properties of these pairs, such as potency, solubility, or permeability, the effect of that specific structural change can be isolated and quantified. This data-driven approach moves beyond chemical intuition, allowing for the systematic identification of "SAR hotspots" and "property cliffs"—small structural modifications that lead to significant changes in a compound's profile.
The strength of MMPA lies in its ability to generate clear, interpretable design rules from large datasets. These rules, often presented as "transformation-effect" pairs (e.g., "substituting a hydrogen with a fluorine at the para position of a phenyl ring increases potency by an average of 0.5 log units"), provide chemists with a statistically validated roadmap for lead optimization.
Visualizing the MMPA Workflow
The process of Matched Molecular Pair Analysis can be systematically broken down into several key stages, from initial data curation to the generation of actionable design rules. The following diagram illustrates a typical MMPA workflow in a drug discovery setting.
Caption: Key structure-property relationships for 3-Ethyloxetan-3-amine derivatives.
Experimental Protocols
To ensure the trustworthiness and reproducibility of our findings, detailed experimental protocols for the synthesis of representative compounds are provided below.
General Procedure for Amide Coupling
The primary synthetic route to the target compounds involves the amide coupling of 3-Ethyloxetan-3-amine with a corresponding carboxylic acid.
Materials:
-
3-Ethyloxetan-3-amine hydrochloride
-
Substituted phenylacetic acid (e.g., 4-chlorophenylacetic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure for the Synthesis of OX-3:
-
To a solution of 4-chlorophenylacetic acid (1.2 mmol) in anhydrous DMF (10 mL) at 0 °C, add HATU (1.3 mmol) and DIPEA (3.0 mmol).
-
Stir the mixture at 0 °C for 20 minutes to activate the carboxylic acid.
-
Add 3-Ethyloxetan-3-amine hydrochloride (1.0 mmol) and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 12-16 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide, OX-3 .
Conclusion and Future Directions
This guide has demonstrated the utility of Matched Molecular Pair Analysis as a cornerstone of modern, data-driven drug design. By systematically analyzing a hypothetical series of 3-Ethyloxetan-3-amine derivatives, we have rapidly identified key structure-activity and structure-property trends that can guide the next round of synthesis and optimization.
The insights gained from this MMPA study suggest several promising avenues for future work:
-
Exploration of alternative 4-position substituents: Given the positive impact of halogens, exploring other small, electron-withdrawing groups at the 4-position is warranted.
-
Balancing polarity and permeability: The dramatic effect of the pyridine substitution on solubility and permeability suggests that further bioisosteric replacements for the phenyl ring could be a fruitful strategy for fine-tuning CNS penetration.
-
Multi-parameter optimization: The conflicting effects of certain substitutions underscore the need for a holistic approach to lead optimization, balancing potency with ADME properties to achieve a clinical candidate profile.
By integrating MMPA into the drug discovery workflow, research teams can enhance the efficiency of the design-make-test-analyze cycle, reduce the number of compounds synthesized, and ultimately increase the probability of success in the challenging arena of CNS drug development.
References
-
Wager, T. T., et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767-775. [Link]
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. [Link]
-
García-Serna, R., et al. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 5, 44. [Link]
-
Ghosh, A. K., & Osswald, H. L. (2014). Medicinal Chemical Properties of Successful Central Nervous System Drugs. Journal of Molecular Neuroscience, 54(4), 705-717. [Link]
-
Montanari, D., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-143. [Link]
-
Han, C., et al. (2019). A comprehensive review of protein kinase inhibitors for cancer therapy. Future Medicinal Chemistry, 11(15), 1989-2015. [Link]
-
Hudson, A. L., et al. (2018). How ligands illuminate GPCR molecular pharmacology. Current Opinion in Pharmacology, 42, 33-39. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
Sources
- 1. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemical properties of successful central nervous system drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Ethyloxetan-3-amine
Welcome to a definitive guide on the responsible management and disposal of 3-Ethyloxetan-3-amine. In modern drug discovery and chemical synthesis, the innovative use of strained ring systems like oxetanes offers new avenues for molecular design. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This document provides an in-depth, procedural framework for the proper disposal of 3-Ethyloxetan-3-amine, grounded in established safety protocols and regulatory compliance. Our objective is to empower you, our fellow scientists, to handle this compound with the highest degree of safety and confidence, from bench to disposal.
Hazard Assessment: The "Why" Behind the Procedure
Understanding the intrinsic hazards of 3-Ethyloxetan-3-amine is the critical first step in establishing a safe disposal workflow. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from closely related oxetane and amine compounds. Amines, as a class, can be corrosive, toxic, and environmentally harmful.[1][2] The oxetane ring, while a valuable synthetic tool, is a strained system that can influence reactivity.
Based on data from analogous structures like 3-Amino-3-methyloxetane and other substituted oxetanes, we must assume 3-Ethyloxetan-3-amine presents the following risks.[3][4][5]
| Hazard Classification | Description | Inferred H-Statement |
| Acute Toxicity (Oral) | Harmful if swallowed.[5] | H302 |
| Skin Corrosion/Irritation | Causes skin irritation.[5] | H315 |
| Serious Eye Damage | Causes serious eye damage or irritation.[3][5] | H318 / H319 |
| Respiratory Irritation | May cause respiratory irritation.[5] | H335 |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects.[6] | H412 (Assumed) |
This hazard profile dictates that 3-Ethyloxetan-3-amine cannot be disposed of via standard laboratory drains or as common refuse.[1][7] It is classified as hazardous waste, and its disposal is governed by stringent regulations.
Regulatory Imperative: Adherence to Compliance
The disposal of hazardous chemical waste is not merely a suggestion but a legal requirement. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the "cradle-to-grave" framework for hazardous waste management.[7] Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating specific local, state, and federal regulations. All disposal activities must be conducted in full compliance with these rules.
The Disposal Workflow: A Step-by-Step Protocol
This protocol ensures that 3-Ethyloxetan-3-amine waste is handled safely from the point of generation to its final destruction.
Personal Protective Equipment (PPE)
Before handling any waste material, ensure you are wearing the appropriate PPE to prevent exposure.[1][8]
| Protective Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use.[9] | Prevents skin contact and potential irritation or absorption.[6] |
| Eye/Face Protection | Safety glasses with side shields and a face shield, or chemical safety goggles.[9] | Protects against splashes that can cause serious eye damage. |
| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes. Consider a chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[10] | Minimizes the risk of inhaling vapors that can cause respiratory irritation. |
Waste Segregation and Containerization
Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.
Step 1: Designate a Waste Stream. Establish a dedicated waste container for 3-Ethyloxetan-3-amine and chemically compatible substances. Do NOT mix with incompatible materials such as strong oxidizing agents or acids.[1][8]
Step 2: Select the Correct Container. Use a container made of compatible material (e.g., high-density polyethylene) that is in good condition with a tightly sealing lid.[7][11] The container must be clearly labeled.
Step 3: Label the Container. The waste container must be labeled, at a minimum, with the following information as soon as the first drop of waste is added:[7]
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "3-Ethyloxetan-3-amine "
-
The specific hazard characteristics (e.g., "Corrosive," "Toxic")
-
The date accumulation started
On-Site Accumulation and Storage
Store the sealed waste container in a designated satellite accumulation area, which should be at or near the point of generation.[7] This area must be under the control of the laboratory personnel. The storage location should be a cool, dry, and well-ventilated space away from heat or ignition sources.[12]
Accidental Spill Containment
Preparedness for accidental spills is a core component of waste management.[1]
-
Evacuate: Alert personnel and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Contain: Use an inert, non-combustible absorbent material like sand, vermiculite, or commercial sorbent pads to contain the spill.[3][8] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area according to your lab's specific procedures.
-
Report: Report the spill to your institution's EHS department immediately.
Approved Disposal Pathways
Disposing of 3-Ethyloxetan-3-amine requires a method that ensures its complete destruction to protect human health and the environment.
Primary Method: Licensed Hazardous Waste Contractor
The only universally accepted and compliant method for disposing of this chemical is through a licensed hazardous waste disposal company.[1][9] These contractors are equipped to transport and dispose of chemical waste safely and in accordance with all regulations.
-
Causality: This method is necessary because amines and their derivatives can be persistent environmental pollutants.[2] Professional disposal services ensure the waste is directed to the proper facility.
Ultimate Destruction: Incineration
The most common and effective disposal technology for organic amine waste is high-temperature incineration at a permitted hazardous waste facility.[13][14]
-
Mechanism: Controlled incineration ensures the complete thermal destruction of the molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides, with flue gases being scrubbed to prevent pollution.[15]
Prohibited Disposal Methods
Under no circumstances should 3-Ethyloxetan-3-amine waste be disposed of via the following routes:
-
Drain Disposal: This is strictly forbidden. Amines can be toxic to aquatic life and interfere with wastewater treatment processes.[1]
-
Trash Disposal: Disposing of this chemical in the regular trash can expose sanitation workers to hazardous materials and lead to environmental contamination through landfill leachate.
-
Evaporation: Allowing the chemical to evaporate in a fume hood is not a disposal method and is a violation of environmental regulations.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of 3-Ethyloxetan-3-amine waste.
Caption: Decision workflow for 3-Ethyloxetan-3-amine waste management.
By adhering to this structured and scientifically-grounded disposal plan, you contribute to a culture of safety and environmental responsibility within your organization. Always prioritize consultation with your EHS department to ensure alignment with your institution's specific protocols.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
The Use of Amine Reclaimer Wastes as a NOx Reduction Agent. DTU Research Database. [Link]
-
Disposing Amine Waste. Technology Catalogue. [Link]
-
SAFETY DATA SHEET - RBNAinfo. RBNAinfo. [Link]
-
SAFETY DATA SHEET. P&G Product Safety. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]
-
Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Safety Data Sheet - AA Blocks. AA Blocks. [Link]
-
3-Amino-3-methyloxetane | C4H9NO. PubChem - NIH. [Link]
-
Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
The impact of aromatic amines on the environment: risks and damages. PubMed. [Link]
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.be [fishersci.be]
- 4. 3-Amino-3-methyloxetane 97 874473-14-0 [sigmaaldrich.cn]
- 5. 3-Amino-3-methyloxetane | C4H9NO | CID 46835725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mtu.edu [mtu.edu]
- 8. fishersci.com [fishersci.com]
- 9. aablocks.com [aablocks.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ethz.ch [ethz.ch]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. technologycatalogue.com [technologycatalogue.com]
- 15. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
